CBK289001
Beschreibung
Eigenschaften
IUPAC Name |
(6S)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-10(2)22-19(26)25-7-13-12(20-8-21-13)6-14(25)18-23-17(24-29-18)11-3-4-15-16(5-11)28-9-27-15/h3-5,8,10,14H,6-7,9H2,1-2H3,(H,20,21)(H,22,26)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYGJIBARBKQMA-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CC2=C(CC1C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N1CC2=C(C[C@H]1C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of CBK289001: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBK289001 is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a metalloenzyme implicated in the progression of various diseases, including cancer.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, inhibitory activity, and its impact on cellular signaling pathways. Quantitative data from preclinical studies are presented, alongside detailed experimental protocols for key assays. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's function.
Molecular Target and Inhibitory Activity
The primary molecular target of this compound is Tartrate-Resistant Acid Phosphatase (TRAP), also known as Acid Phosphatase 5 (ACP5).[1][3] TRAP exists in two main isoforms: TRAP 5a, which has low enzymatic activity, and TRAP 5b, a more active form generated by proteolytic cleavage.[1] this compound has been shown to inhibit different isoforms of TRAP with varying potencies.
Quantitative Inhibitory Activity
The inhibitory activity of this compound against various TRAP isoforms has been quantified through IC50 measurements. This data is crucial for understanding the compound's potency and selectivity.
| TRAP Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Table 1: Inhibitory concentration (IC50) values of this compound against different TRAP isoforms.
Cellular Mechanism of Action: Inhibition of Cancer Cell Migration
This compound has demonstrated efficacy in inhibiting cancer cell migration, a critical process in tumor metastasis. This effect has been observed in a concentration-dependent manner in TRAP-overexpressing MDA-MB-231 breast cancer cells. Significant inhibition of cell migration was observed starting from 24 hours of treatment, with concentrations of 20 µM and 100 µM reducing migration velocity over a 30-hour period.
Proposed Downstream Signaling Pathway
Research suggests that the anti-migratory effect of TRAP inhibition by compounds like this compound may be mediated through the modulation of the Transforming Growth Factor-β (TGF-β) and CD44 signaling pathways. Overexpression of TRAP in MDA-MB-231 breast cancer cells has been shown to promote metastasis-related properties through the upregulation of TGF-β2, its receptor TβR1, and the downstream effector SMAD2. Additionally, increased intracellular phosphorylation of CD44, a cell-surface glycoprotein involved in cell-cell and cell-matrix interactions, has been observed with TRAP overexpression.
The inhibition of TRAP by this compound is therefore hypothesized to counteract these pro-metastatic signaling events, leading to a reduction in cancer cell migration and invasion.
Caption: Proposed signaling pathway for this compound's anti-migratory effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
TRAP Activity Assay
This protocol describes a microplate-based enzymatic assay to determine the inhibitory activity of this compound on TRAP.
Materials:
-
Recombinant TRAP enzyme
-
This compound
-
Assay buffer (e.g., 100 mM sodium acetate, 50 mM sodium tartrate, pH 5.5)
-
Substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant TRAP enzyme to each well, except for the blank controls.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the TRAP enzymatic activity assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol details an in vitro assay to assess the effect of this compound on the migration of cancer cells.
Materials:
-
MDA-MB-231 breast cancer cells (or other relevant cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Seed MDA-MB-231 cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the PBS with serum-free medium containing different concentrations of this compound. Include a vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound area at regular intervals (e.g., 12, 24, 30 hours).
-
Measure the width of the wound at each time point for all conditions.
-
Calculate the percentage of wound closure or migration rate to determine the effect of this compound.
Caption: Workflow for the in vitro cell migration (wound healing) assay.
Conclusion
This compound is a potent inhibitor of TRAP/ACP5 that demonstrates significant anti-migratory effects in cancer cells. Its mechanism of action is attributed to the direct inhibition of TRAP activity, which is proposed to subsequently modulate the pro-metastatic TGF-β and CD44 signaling pathways. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Further investigation is warranted to fully elucidate the downstream signaling cascade and to evaluate the in vivo efficacy of this compound.
References
The Core Mechanism of Action of CBK289001: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBK289001 is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a metalloenzyme implicated in the progression of various diseases, including cancer.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, inhibitory activity, and its impact on cellular signaling pathways. Quantitative data from preclinical studies are presented, alongside detailed experimental protocols for key assays. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's function.
Molecular Target and Inhibitory Activity
The primary molecular target of this compound is Tartrate-Resistant Acid Phosphatase (TRAP), also known as Acid Phosphatase 5 (ACP5).[1][3] TRAP exists in two main isoforms: TRAP 5a, which has low enzymatic activity, and TRAP 5b, a more active form generated by proteolytic cleavage.[1] this compound has been shown to inhibit different isoforms of TRAP with varying potencies.
Quantitative Inhibitory Activity
The inhibitory activity of this compound against various TRAP isoforms has been quantified through IC50 measurements. This data is crucial for understanding the compound's potency and selectivity.
| TRAP Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Table 1: Inhibitory concentration (IC50) values of this compound against different TRAP isoforms.
Cellular Mechanism of Action: Inhibition of Cancer Cell Migration
This compound has demonstrated efficacy in inhibiting cancer cell migration, a critical process in tumor metastasis. This effect has been observed in a concentration-dependent manner in TRAP-overexpressing MDA-MB-231 breast cancer cells. Significant inhibition of cell migration was observed starting from 24 hours of treatment, with concentrations of 20 µM and 100 µM reducing migration velocity over a 30-hour period.
Proposed Downstream Signaling Pathway
Research suggests that the anti-migratory effect of TRAP inhibition by compounds like this compound may be mediated through the modulation of the Transforming Growth Factor-β (TGF-β) and CD44 signaling pathways. Overexpression of TRAP in MDA-MB-231 breast cancer cells has been shown to promote metastasis-related properties through the upregulation of TGF-β2, its receptor TβR1, and the downstream effector SMAD2. Additionally, increased intracellular phosphorylation of CD44, a cell-surface glycoprotein involved in cell-cell and cell-matrix interactions, has been observed with TRAP overexpression.
The inhibition of TRAP by this compound is therefore hypothesized to counteract these pro-metastatic signaling events, leading to a reduction in cancer cell migration and invasion.
Caption: Proposed signaling pathway for this compound's anti-migratory effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
TRAP Activity Assay
This protocol describes a microplate-based enzymatic assay to determine the inhibitory activity of this compound on TRAP.
Materials:
-
Recombinant TRAP enzyme
-
This compound
-
Assay buffer (e.g., 100 mM sodium acetate, 50 mM sodium tartrate, pH 5.5)
-
Substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant TRAP enzyme to each well, except for the blank controls.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the TRAP enzymatic activity assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol details an in vitro assay to assess the effect of this compound on the migration of cancer cells.
Materials:
-
MDA-MB-231 breast cancer cells (or other relevant cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Seed MDA-MB-231 cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the PBS with serum-free medium containing different concentrations of this compound. Include a vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound area at regular intervals (e.g., 12, 24, 30 hours).
-
Measure the width of the wound at each time point for all conditions.
-
Calculate the percentage of wound closure or migration rate to determine the effect of this compound.
Caption: Workflow for the in vitro cell migration (wound healing) assay.
Conclusion
This compound is a potent inhibitor of TRAP/ACP5 that demonstrates significant anti-migratory effects in cancer cells. Its mechanism of action is attributed to the direct inhibition of TRAP activity, which is proposed to subsequently modulate the pro-metastatic TGF-β and CD44 signaling pathways. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Further investigation is warranted to fully elucidate the downstream signaling cascade and to evaluate the in vivo efficacy of this compound.
References
The Function of CBK289001: A Technical Guide to a Novel TRAP/ACP5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBK289001 is a novel small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a metalloenzyme implicated in various pathological processes, including cancer metastasis and bone resorption. This technical guide provides a comprehensive overview of the function of this compound, detailing its inhibitory activity, its effects on cancer cell migration, and the underlying signaling pathways. The information is compiled from publicly available research, with a focus on quantitative data, experimental methodologies, and the molecular interactions of the compound.
Introduction to TRAP/ACP5
Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a glycoprotein that exists in two main isoforms: the monomeric, less active TRAP 5a, and the proteolytically cleaved, highly active dimeric TRAP 5b.[1] TRAP is highly expressed in bone-resorbing osteoclasts and activated macrophages.[1] Its dysregulation has been associated with several diseases. In oncology, elevated TRAP expression is linked to cancer progression and aggressiveness, making it a compelling target for therapeutic intervention.[1]
This compound: A Potent TRAP/ACP5 Inhibitor
This compound, chemically identified as (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, was identified through a small-molecule screening of 30,315 compounds.[2] It emerged as a promising inhibitor of TRAP activity.[2]
Inhibitory Activity
This compound demonstrates inhibitory activity against multiple isoforms of TRAP. The half-maximal inhibitory concentrations (IC50) have been determined for three TRAP isoforms, as summarized in the table below.
| TRAP Isoform | IC50 (µM) |
| TRAP 5aOX | 14.2 |
| TRAP 5bOX | 4.21 |
| TRAP 5bMV | 125 |
Table 1: Inhibitory activity (IC50) of this compound against different TRAP isoforms.
Functional Effects of this compound
The primary functional consequence of TRAP inhibition by this compound observed in preclinical studies is the impairment of cancer cell migration.
Inhibition of Cancer Cell Migration
Studies using TRAP-overexpressing MDA-MB-231 breast cancer cells have shown that this compound inhibits TRAP-dependent cell migration in a concentration-dependent manner. Significant inhibition of migration was reported to occur 24 hours after treatment, with reduced migration velocity observed over 30 hours at concentrations of 20 µM and 100 µM.
Postulated Mechanism of Action and Signaling Pathways
The anti-migratory effect of this compound is attributed to its inhibition of TRAP, which in turn modulates downstream signaling pathways crucial for cell motility and invasion. Research suggests that TRAP promotes metastasis-related properties in breast cancer cells through the regulation of the Transforming Growth Factor-β (TGF-β) pathway and the cell surface adhesion receptor CD44.
The TRAP-TGFβ-CD44 Signaling Axis
Overexpression of TRAP has been shown to upregulate TGFβ2 and its receptor TβR1, as well as increase the phosphorylation of CD44. Functional studies have demonstrated that TRAP-dependent migration is regulated via TGFβ2/TβR signaling. By inhibiting TRAP, this compound is postulated to disrupt this signaling cascade, thereby reducing cancer cell migration and invasion.
Experimental Protocols
The following sections describe generalized protocols for the key experiments used to characterize the function of this compound.
TRAP/ACP5 Enzymatic Activity Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against TRAP/ACP5.
Objective: To measure the IC50 value of this compound against different TRAP isoforms.
Materials:
-
Recombinant TRAP isoforms (5aOX, 5bOX, 5bMV)
-
Assay buffer (e.g., Sodium Acetate buffer, pH 5.5, containing Triton X-100 and ascorbic acid)
-
Substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of the TRAP enzyme to each well of a 96-well plate.
-
Add the different concentrations of this compound to the wells containing the enzyme and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This protocol describes a common method to assess the effect of this compound on cancer cell migration.
Objective: To quantify the inhibition of MDA-MB-231 cell migration by this compound.
Materials:
-
MDA-MB-231 breast cancer cells (TRAP-overexpressing)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Culture MDA-MB-231 cells to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound.
-
Place the Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS).
-
Seed the cell suspension (with or without this compound) into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 24-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts and allow them to dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migration of this compound-treated cells to the untreated control.
Molecular Docking Studies
Molecular docking studies were performed to investigate the binding mode of this compound to the TRAP/ACP5 active site. While the specific details of the docking protocol and the full results are not publicly available, such studies typically involve:
-
Preparation of the protein structure: A 3D structure of TRAP/ACP5 is obtained from a protein data bank or generated through homology modeling.
-
Ligand preparation: The 3D structure of this compound is generated and optimized.
-
Docking simulation: A docking software is used to predict the preferred binding orientation of this compound within the active site of TRAP/ACP5.
-
Analysis of interactions: The predicted binding pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues of the enzyme.
These studies are crucial for understanding the structure-activity relationship and for the further optimization of this compound as a more potent TRAP inhibitor.
Conclusion and Future Directions
This compound is a validated inhibitor of TRAP/ACP5 with demonstrated efficacy in reducing cancer cell migration in vitro. Its mechanism of action is believed to involve the disruption of the TRAP-TGFβ-CD44 signaling axis. Further research is warranted to fully elucidate its therapeutic potential. This would include in vivo efficacy studies in animal models of cancer metastasis and further optimization of its chemical structure to enhance potency and selectivity. The detailed experimental protocols and molecular interaction data from the primary research would be invaluable for guiding these future studies.
References
The Function of CBK289001: A Technical Guide to a Novel TRAP/ACP5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBK289001 is a novel small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a metalloenzyme implicated in various pathological processes, including cancer metastasis and bone resorption. This technical guide provides a comprehensive overview of the function of this compound, detailing its inhibitory activity, its effects on cancer cell migration, and the underlying signaling pathways. The information is compiled from publicly available research, with a focus on quantitative data, experimental methodologies, and the molecular interactions of the compound.
Introduction to TRAP/ACP5
Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a glycoprotein that exists in two main isoforms: the monomeric, less active TRAP 5a, and the proteolytically cleaved, highly active dimeric TRAP 5b.[1] TRAP is highly expressed in bone-resorbing osteoclasts and activated macrophages.[1] Its dysregulation has been associated with several diseases. In oncology, elevated TRAP expression is linked to cancer progression and aggressiveness, making it a compelling target for therapeutic intervention.[1]
This compound: A Potent TRAP/ACP5 Inhibitor
This compound, chemically identified as (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, was identified through a small-molecule screening of 30,315 compounds.[2] It emerged as a promising inhibitor of TRAP activity.[2]
Inhibitory Activity
This compound demonstrates inhibitory activity against multiple isoforms of TRAP. The half-maximal inhibitory concentrations (IC50) have been determined for three TRAP isoforms, as summarized in the table below.
| TRAP Isoform | IC50 (µM) |
| TRAP 5aOX | 14.2 |
| TRAP 5bOX | 4.21 |
| TRAP 5bMV | 125 |
Table 1: Inhibitory activity (IC50) of this compound against different TRAP isoforms.
Functional Effects of this compound
The primary functional consequence of TRAP inhibition by this compound observed in preclinical studies is the impairment of cancer cell migration.
Inhibition of Cancer Cell Migration
Studies using TRAP-overexpressing MDA-MB-231 breast cancer cells have shown that this compound inhibits TRAP-dependent cell migration in a concentration-dependent manner. Significant inhibition of migration was reported to occur 24 hours after treatment, with reduced migration velocity observed over 30 hours at concentrations of 20 µM and 100 µM.
Postulated Mechanism of Action and Signaling Pathways
The anti-migratory effect of this compound is attributed to its inhibition of TRAP, which in turn modulates downstream signaling pathways crucial for cell motility and invasion. Research suggests that TRAP promotes metastasis-related properties in breast cancer cells through the regulation of the Transforming Growth Factor-β (TGF-β) pathway and the cell surface adhesion receptor CD44.
The TRAP-TGFβ-CD44 Signaling Axis
Overexpression of TRAP has been shown to upregulate TGFβ2 and its receptor TβR1, as well as increase the phosphorylation of CD44. Functional studies have demonstrated that TRAP-dependent migration is regulated via TGFβ2/TβR signaling. By inhibiting TRAP, this compound is postulated to disrupt this signaling cascade, thereby reducing cancer cell migration and invasion.
Experimental Protocols
The following sections describe generalized protocols for the key experiments used to characterize the function of this compound.
TRAP/ACP5 Enzymatic Activity Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against TRAP/ACP5.
Objective: To measure the IC50 value of this compound against different TRAP isoforms.
Materials:
-
Recombinant TRAP isoforms (5aOX, 5bOX, 5bMV)
-
Assay buffer (e.g., Sodium Acetate buffer, pH 5.5, containing Triton X-100 and ascorbic acid)
-
Substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of the TRAP enzyme to each well of a 96-well plate.
-
Add the different concentrations of this compound to the wells containing the enzyme and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This protocol describes a common method to assess the effect of this compound on cancer cell migration.
Objective: To quantify the inhibition of MDA-MB-231 cell migration by this compound.
Materials:
-
MDA-MB-231 breast cancer cells (TRAP-overexpressing)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Culture MDA-MB-231 cells to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound.
-
Place the Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS).
-
Seed the cell suspension (with or without this compound) into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 24-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts and allow them to dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migration of this compound-treated cells to the untreated control.
Molecular Docking Studies
Molecular docking studies were performed to investigate the binding mode of this compound to the TRAP/ACP5 active site. While the specific details of the docking protocol and the full results are not publicly available, such studies typically involve:
-
Preparation of the protein structure: A 3D structure of TRAP/ACP5 is obtained from a protein data bank or generated through homology modeling.
-
Ligand preparation: The 3D structure of this compound is generated and optimized.
-
Docking simulation: A docking software is used to predict the preferred binding orientation of this compound within the active site of TRAP/ACP5.
-
Analysis of interactions: The predicted binding pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues of the enzyme.
These studies are crucial for understanding the structure-activity relationship and for the further optimization of this compound as a more potent TRAP inhibitor.
Conclusion and Future Directions
This compound is a validated inhibitor of TRAP/ACP5 with demonstrated efficacy in reducing cancer cell migration in vitro. Its mechanism of action is believed to involve the disruption of the TRAP-TGFβ-CD44 signaling axis. Further research is warranted to fully elucidate its therapeutic potential. This would include in vivo efficacy studies in animal models of cancer metastasis and further optimization of its chemical structure to enhance potency and selectivity. The detailed experimental protocols and molecular interaction data from the primary research would be invaluable for guiding these future studies.
References
An In-depth Technical Guide to the Target Protein TRAP/ACP5 and its Inhibitor CBK289001
This technical guide provides a comprehensive overview of the tartrate-resistant acid phosphatase (TRAP/ACP5), a crucial enzyme implicated in various physiological and pathological processes. It delves into its molecular characteristics, signaling pathways, and role in disease. Furthermore, this guide details the properties and mechanism of action of CBK289001, a notable inhibitor of TRAP/ACP5, and provides detailed protocols for relevant experimental assays. This document is intended for researchers, scientists, and drug development professionals working in related fields.
Introduction to TRAP/ACP5
Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme that plays a significant role in bone metabolism and immune regulation.[1][2] Encoded by the ACP5 gene, this glycoprotein is characterized by its resistance to inhibition by L(+)-tartrate.[3][4] TRAP is expressed in various cell types, including osteoclasts, macrophages, and dendritic cells, and is involved in bone resorption, collagen synthesis and degradation, and cytokine production.[1]
TRAP exists in two main isoforms: TRAP 5a and TRAP 5b. TRAP 5a is a monomer with low enzymatic activity, while TRAP 5b is a proteolytically cleaved, more active heterodimer. These isoforms are differentially expressed, with TRAP5b being predominantly found in osteoclasts and TRAP5a in immune cells.
TRAP/ACP5 Signaling Pathways
TRAP/ACP5 is involved in multiple signaling pathways, primarily through its phosphatase activity on key substrate proteins. Two of the most well-characterized pathways are its regulation of osteopontin and its involvement in the TGF-β signaling cascade.
Osteopontin (OPN) Signaling
TRAP/ACP5 plays a critical role in modulating the function of osteopontin (OPN), a phosphoprotein involved in bone remodeling and immune responses. Phosphorylated OPN binds to cell surface receptors, such as integrins, on osteoclasts, promoting their attachment to the bone matrix and subsequent resorption. TRAP5b, secreted by osteoclasts, dephosphorylates OPN, which reduces its binding affinity for the osteoclast integrins. This dephosphorylation is crucial for osteoclast detachment and migration, allowing for the dynamic process of bone remodeling.
Transforming Growth Factor-β (TGF-β) Signaling
TRAP/ACP5 has been shown to interact with components of the TGF-β signaling pathway, which is crucial for cell growth, differentiation, and extracellular matrix production. In some contexts, particularly in cancer metastasis, TRAP can promote TGF-β signaling. Overexpression of TRAP can lead to an upregulation of TGF-β2 and its receptor, TβR1. This can subsequently activate the SMAD signaling cascade, leading to changes in gene expression that promote cell migration and invasion.
The TRAP/ACP5 Inhibitor: this compound
This compound is a small molecule inhibitor of TRAP/ACP5. It has been identified through compound library screening and has shown efficacy in inhibiting the enzymatic activity of TRAP and its-dependent cellular processes.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified against different isoforms of TRAP. The following table summarizes the available IC50 values.
| TRAP Isoform | IC50 (µM) | Reference |
| TRAP 5bMV | 125 | |
| TRAP 5bOX | 4.21 | |
| TRAP 5aOX | 14.2 |
TRAP 5bMV and TRAP 5bOX represent different forms or sources of the TRAP 5b isoform.
Effects on Cellular Function
This compound has been demonstrated to inhibit the migration of cancer cells that overexpress TRAP. In MDA-MB-231 breast cancer cells, this compound inhibited TRAP-dependent cell migration in a concentration-dependent manner, with significant effects observed at concentrations of 20 µM and 100 µM.
Experimental Protocols
TRAP/ACP5 Enzymatic Activity Assay
This protocol is based on the colorimetric detection of p-nitrophenol produced from the hydrolysis of p-nitrophenyl phosphate (pNPP) by TRAP.
Materials:
-
TRAP Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5, containing 10 mM sodium tartrate)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop Solution (e.g., 0.5 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Sample containing TRAP/ACP5 (e.g., cell lysate, purified enzyme)
-
This compound or other inhibitors (for inhibition studies)
Procedure:
-
Prepare samples and standards in the 96-well plate.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound for a specified time (e.g., 15 minutes) at room temperature.
-
Add the TRAP Assay Buffer to each well.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the TRAP activity based on a p-nitrophenol standard curve. For inhibition studies, calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Migration Assay (Wound Healing Assay)
This protocol describes a common method to assess the effect of TRAP/ACP5 and its inhibitors on cell migration.
Materials:
-
Cells of interest (e.g., MDA-MB-231 breast cancer cells)
-
Culture plates (e.g., 24-well plates)
-
Pipette tips (e.g., p200) for creating the "wound"
-
Cell culture medium
-
This compound or other test compounds
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow them to a confluent monolayer.
-
Create a "wound" in the monolayer by scratching a straight line with a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wounds at time 0.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the same wound areas at regular intervals (e.g., every 12 or 24 hours).
-
Measure the width of the wound at different time points and calculate the percentage of wound closure to quantify cell migration.
Experimental Workflow and Logic Diagrams
Workflow for Screening TRAP/ACP5 Inhibitors
The following diagram illustrates a typical workflow for identifying and characterizing inhibitors of TRAP/ACP5.
This comprehensive guide provides a solid foundation for understanding the target protein TRAP/ACP5 and its inhibitor this compound. The provided data, protocols, and diagrams are intended to facilitate further research and drug development efforts targeting this important enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells. [publications.scilifelab.se]
- 4. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Protein TRAP/ACP5 and its Inhibitor CBK289001
This technical guide provides a comprehensive overview of the tartrate-resistant acid phosphatase (TRAP/ACP5), a crucial enzyme implicated in various physiological and pathological processes. It delves into its molecular characteristics, signaling pathways, and role in disease. Furthermore, this guide details the properties and mechanism of action of CBK289001, a notable inhibitor of TRAP/ACP5, and provides detailed protocols for relevant experimental assays. This document is intended for researchers, scientists, and drug development professionals working in related fields.
Introduction to TRAP/ACP5
Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme that plays a significant role in bone metabolism and immune regulation.[1][2] Encoded by the ACP5 gene, this glycoprotein is characterized by its resistance to inhibition by L(+)-tartrate.[3][4] TRAP is expressed in various cell types, including osteoclasts, macrophages, and dendritic cells, and is involved in bone resorption, collagen synthesis and degradation, and cytokine production.[1]
TRAP exists in two main isoforms: TRAP 5a and TRAP 5b. TRAP 5a is a monomer with low enzymatic activity, while TRAP 5b is a proteolytically cleaved, more active heterodimer. These isoforms are differentially expressed, with TRAP5b being predominantly found in osteoclasts and TRAP5a in immune cells.
TRAP/ACP5 Signaling Pathways
TRAP/ACP5 is involved in multiple signaling pathways, primarily through its phosphatase activity on key substrate proteins. Two of the most well-characterized pathways are its regulation of osteopontin and its involvement in the TGF-β signaling cascade.
Osteopontin (OPN) Signaling
TRAP/ACP5 plays a critical role in modulating the function of osteopontin (OPN), a phosphoprotein involved in bone remodeling and immune responses. Phosphorylated OPN binds to cell surface receptors, such as integrins, on osteoclasts, promoting their attachment to the bone matrix and subsequent resorption. TRAP5b, secreted by osteoclasts, dephosphorylates OPN, which reduces its binding affinity for the osteoclast integrins. This dephosphorylation is crucial for osteoclast detachment and migration, allowing for the dynamic process of bone remodeling.
Transforming Growth Factor-β (TGF-β) Signaling
TRAP/ACP5 has been shown to interact with components of the TGF-β signaling pathway, which is crucial for cell growth, differentiation, and extracellular matrix production. In some contexts, particularly in cancer metastasis, TRAP can promote TGF-β signaling. Overexpression of TRAP can lead to an upregulation of TGF-β2 and its receptor, TβR1. This can subsequently activate the SMAD signaling cascade, leading to changes in gene expression that promote cell migration and invasion.
The TRAP/ACP5 Inhibitor: this compound
This compound is a small molecule inhibitor of TRAP/ACP5. It has been identified through compound library screening and has shown efficacy in inhibiting the enzymatic activity of TRAP and its-dependent cellular processes.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified against different isoforms of TRAP. The following table summarizes the available IC50 values.
| TRAP Isoform | IC50 (µM) | Reference |
| TRAP 5bMV | 125 | |
| TRAP 5bOX | 4.21 | |
| TRAP 5aOX | 14.2 |
TRAP 5bMV and TRAP 5bOX represent different forms or sources of the TRAP 5b isoform.
Effects on Cellular Function
This compound has been demonstrated to inhibit the migration of cancer cells that overexpress TRAP. In MDA-MB-231 breast cancer cells, this compound inhibited TRAP-dependent cell migration in a concentration-dependent manner, with significant effects observed at concentrations of 20 µM and 100 µM.
Experimental Protocols
TRAP/ACP5 Enzymatic Activity Assay
This protocol is based on the colorimetric detection of p-nitrophenol produced from the hydrolysis of p-nitrophenyl phosphate (pNPP) by TRAP.
Materials:
-
TRAP Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5, containing 10 mM sodium tartrate)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop Solution (e.g., 0.5 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Sample containing TRAP/ACP5 (e.g., cell lysate, purified enzyme)
-
This compound or other inhibitors (for inhibition studies)
Procedure:
-
Prepare samples and standards in the 96-well plate.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound for a specified time (e.g., 15 minutes) at room temperature.
-
Add the TRAP Assay Buffer to each well.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the TRAP activity based on a p-nitrophenol standard curve. For inhibition studies, calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Migration Assay (Wound Healing Assay)
This protocol describes a common method to assess the effect of TRAP/ACP5 and its inhibitors on cell migration.
Materials:
-
Cells of interest (e.g., MDA-MB-231 breast cancer cells)
-
Culture plates (e.g., 24-well plates)
-
Pipette tips (e.g., p200) for creating the "wound"
-
Cell culture medium
-
This compound or other test compounds
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow them to a confluent monolayer.
-
Create a "wound" in the monolayer by scratching a straight line with a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wounds at time 0.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the same wound areas at regular intervals (e.g., every 12 or 24 hours).
-
Measure the width of the wound at different time points and calculate the percentage of wound closure to quantify cell migration.
Experimental Workflow and Logic Diagrams
Workflow for Screening TRAP/ACP5 Inhibitors
The following diagram illustrates a typical workflow for identifying and characterizing inhibitors of TRAP/ACP5.
This comprehensive guide provides a solid foundation for understanding the target protein TRAP/ACP5 and its inhibitor this compound. The provided data, protocols, and diagrams are intended to facilitate further research and drug development efforts targeting this important enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells. [publications.scilifelab.se]
- 4. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CBK289001: A Technical Whitepaper on its Discovery and Development as a TRAP/ACP5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBK289001 is a novel small-molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), an enzyme implicated in the progression of several diseases, including cancer metastasis. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme that exists in two primary isoforms: the low-activity TRAP 5a and the highly active TRAP 5b, which is generated through proteolytic cleavage.[1] Elevated TRAP activity has been associated with various pathological conditions, notably in cancer, where it is believed to play a role in metastasis.[1] This has made TRAP an attractive target for the development of novel therapeutic agents. This compound emerged from a high-throughput screening campaign as a potent inhibitor of TRAP activity.[1]
Discovery of this compound
This compound was identified through a small-molecule screening of 30,315 compounds using a microplate-based enzymatic assay for TRAP 5b.[1] This initial screen yielded 90 primary hits.[1] Following a rigorous filtering process to eliminate promiscuous compounds, false positives, and compounds with undesirable chemical groups, 52 compounds were selected for further investigation. Full-concentration-response curves were established to assess potency and isoform selectivity, leading to the prioritization of six compounds. Among these, this compound, chemically identified as (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, was selected for its demonstrated efficacy in a cell migration assay and its favorable inhibitory profile.
Initial Screening Workflow
The discovery process for this compound involved a multi-step screening and validation workflow designed to identify and characterize novel TRAP inhibitors.
References
CBK289001: A Technical Whitepaper on its Discovery and Development as a TRAP/ACP5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBK289001 is a novel small-molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), an enzyme implicated in the progression of several diseases, including cancer metastasis. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme that exists in two primary isoforms: the low-activity TRAP 5a and the highly active TRAP 5b, which is generated through proteolytic cleavage.[1] Elevated TRAP activity has been associated with various pathological conditions, notably in cancer, where it is believed to play a role in metastasis.[1] This has made TRAP an attractive target for the development of novel therapeutic agents. This compound emerged from a high-throughput screening campaign as a potent inhibitor of TRAP activity.[1]
Discovery of this compound
This compound was identified through a small-molecule screening of 30,315 compounds using a microplate-based enzymatic assay for TRAP 5b.[1] This initial screen yielded 90 primary hits.[1] Following a rigorous filtering process to eliminate promiscuous compounds, false positives, and compounds with undesirable chemical groups, 52 compounds were selected for further investigation. Full-concentration-response curves were established to assess potency and isoform selectivity, leading to the prioritization of six compounds. Among these, this compound, chemically identified as (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, was selected for its demonstrated efficacy in a cell migration assay and its favorable inhibitory profile.
Initial Screening Workflow
The discovery process for this compound involved a multi-step screening and validation workflow designed to identify and characterize novel TRAP inhibitors.
References
CBK289001 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CBK289001, a potent inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5). All data is presented to facilitate research and development applications.
Chemical Structure and Properties
This compound, with the IUPAC name (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, is a complex heterocyclic small molecule.[1] Its chemical identity and physical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide[1] |
| CAS Number | 1212663-24-5[2] |
| Molecular Formula | C₁₉H₂₀N₆O₄[2] |
| Molecular Weight | 396.40 g/mol [2] |
| SMILES | O=C(N1--INVALID-LINK--CC5=C(NC=N5)C1)NC(C)C |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white solid powder |
| Melting Point | Not publicly available. |
| Boiling Point | Not publicly available. |
| Solubility | DMSO: 100 mg/mL (252.27 mM) |
| Aqueous solutions with co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥ 2.5 mg/mL (6.31 mM) |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of tartrate-resistant acid phosphatase (TRAP/ACP5), a key enzyme implicated in various pathological processes, including cancer metastasis.
Inhibition of TRAP/ACP5 Isoforms
TRAP exists in two main isoforms, 5a and 5b, with the latter being the more active form. This compound demonstrates differential inhibitory activity against various TRAP isoforms.
Table 3: Inhibitory Activity (IC₅₀) of this compound against TRAP/ACP5 Isoforms
| TRAP Isoform | IC₅₀ (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Downstream Signaling Pathway
TRAP has been shown to promote metastasis-related properties in cancer cells, such as the MDA-MB-231 breast cancer cell line, through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway. By inhibiting TRAP, this compound is believed to disrupt this pathway, leading to a reduction in cell migration and invasion. The proposed mechanism involves the dephosphorylation of key proteins in the TGF-β receptor complex and downstream effectors.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the foundational study by Reithmeier et al. and general laboratory procedures.
TRAP/ACP5 Enzymatic Inhibition Assay
This protocol outlines the procedure to determine the inhibitory activity of this compound against TRAP/ACP5 isoforms.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing 10 mM sodium tartrate and 0.1% Triton X-100).
-
Enzyme Solution: Dilute recombinant human TRAP/ACP5 isoforms to the desired concentration in the assay buffer.
-
Substrate Solution: Prepare a solution of a suitable phosphatase substrate, such as p-nitrophenyl phosphate (pNPP) or a fluorescent substrate.
-
Test Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of test concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, TRAP enzyme solution, and the serially diluted this compound or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH for pNPP).
-
Measure the absorbance (for pNPP at 405 nm) or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol describes a common method to assess the effect of this compound on the migration of MDA-MB-231 breast cancer cells.
Methodology:
-
Cell Culture and Seeding:
-
Culture MDA-MB-231 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach confluence in a multi-well plate (e.g., 6-well or 12-well).
-
-
Creating the "Wound":
-
Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the medium with a fresh medium containing various concentrations of this compound or a vehicle control.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope with a camera.
-
Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure or migration rate for each treatment condition.
-
Conclusion
This compound is a valuable research tool for investigating the role of TRAP/ACP5 in cellular processes, particularly in the context of cancer biology. Its well-defined inhibitory activity and the availability of experimental protocols make it a suitable candidate for further preclinical development and for elucidating the therapeutic potential of TRAP inhibition. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties in in vivo models.
References
CBK289001 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CBK289001, a potent inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5). All data is presented to facilitate research and development applications.
Chemical Structure and Properties
This compound, with the IUPAC name (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, is a complex heterocyclic small molecule.[1] Its chemical identity and physical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide[1] |
| CAS Number | 1212663-24-5[2] |
| Molecular Formula | C₁₉H₂₀N₆O₄[2] |
| Molecular Weight | 396.40 g/mol [2] |
| SMILES | O=C(N1--INVALID-LINK--CC5=C(NC=N5)C1)NC(C)C |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white solid powder |
| Melting Point | Not publicly available. |
| Boiling Point | Not publicly available. |
| Solubility | DMSO: 100 mg/mL (252.27 mM) |
| Aqueous solutions with co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥ 2.5 mg/mL (6.31 mM) |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of tartrate-resistant acid phosphatase (TRAP/ACP5), a key enzyme implicated in various pathological processes, including cancer metastasis.
Inhibition of TRAP/ACP5 Isoforms
TRAP exists in two main isoforms, 5a and 5b, with the latter being the more active form. This compound demonstrates differential inhibitory activity against various TRAP isoforms.
Table 3: Inhibitory Activity (IC₅₀) of this compound against TRAP/ACP5 Isoforms
| TRAP Isoform | IC₅₀ (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Downstream Signaling Pathway
TRAP has been shown to promote metastasis-related properties in cancer cells, such as the MDA-MB-231 breast cancer cell line, through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway. By inhibiting TRAP, this compound is believed to disrupt this pathway, leading to a reduction in cell migration and invasion. The proposed mechanism involves the dephosphorylation of key proteins in the TGF-β receptor complex and downstream effectors.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the foundational study by Reithmeier et al. and general laboratory procedures.
TRAP/ACP5 Enzymatic Inhibition Assay
This protocol outlines the procedure to determine the inhibitory activity of this compound against TRAP/ACP5 isoforms.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing 10 mM sodium tartrate and 0.1% Triton X-100).
-
Enzyme Solution: Dilute recombinant human TRAP/ACP5 isoforms to the desired concentration in the assay buffer.
-
Substrate Solution: Prepare a solution of a suitable phosphatase substrate, such as p-nitrophenyl phosphate (pNPP) or a fluorescent substrate.
-
Test Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of test concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, TRAP enzyme solution, and the serially diluted this compound or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH for pNPP).
-
Measure the absorbance (for pNPP at 405 nm) or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol describes a common method to assess the effect of this compound on the migration of MDA-MB-231 breast cancer cells.
Methodology:
-
Cell Culture and Seeding:
-
Culture MDA-MB-231 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach confluence in a multi-well plate (e.g., 6-well or 12-well).
-
-
Creating the "Wound":
-
Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the medium with a fresh medium containing various concentrations of this compound or a vehicle control.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope with a camera.
-
Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure or migration rate for each treatment condition.
-
Conclusion
This compound is a valuable research tool for investigating the role of TRAP/ACP5 in cellular processes, particularly in the context of cancer biology. Its well-defined inhibitory activity and the availability of experimental protocols make it a suitable candidate for further preclinical development and for elucidating the therapeutic potential of TRAP inhibition. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties in in vivo models.
References
An In-depth Technical Guide to CBK289001 (CAS 1212663-24-5): A TRAP/ACP5 Inhibitor
This technical guide provides a comprehensive overview of the small molecule inhibitor CBK289001, identified by its CAS number 1212663-24-5. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting Tartrate-Resistant Acid Phosphatase (TRAP/ACP5).
Core Compound Information
This compound is a potent inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), an enzyme implicated in various pathological conditions, including cancer metastasis.[1][2] The compound was identified through a small-molecule screening of 30,315 compounds.[2]
Chemical Name: (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide[2][3]
Molecular Formula: C₁₉H₂₀N₆O₄
Molecular Weight: 396.40 g/mol
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid, White to off-white | |
| Solubility | ||
| In Vitro | DMSO: 100 mg/mL (252.27 mM) (ultrasonic) | |
| In Vivo | ≥ 2.5 mg/mL (6.31 mM) in various formulations |
Storage and Stability:
-
Powder: -20°C for 3 years.
-
In solvent: -80°C for 6 months; -20°C for 1 month.
Mechanism of Action and Biological Activity
This compound functions as an inhibitor of TRAP/ACP5, a metalloenzyme that exists in two isoforms: TRAP 5a and the more enzymatically active TRAP 5b. TRAP has been identified as a driver of metastasis in various cancers.
Inhibitory Activity
This compound demonstrates differential inhibitory activity against various TRAP isoforms. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Target Isoform | IC₅₀ (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Table based on data from MedChemExpress and Xcess Biosciences.
Anti-migratory Effects
In vitro studies have demonstrated the efficacy of this compound in inhibiting cancer cell migration. Treatment of TRAP-overexpressing MDA-MB-231 breast cancer cells with this compound resulted in a concentration-dependent inhibition of cell migration. Significant inhibition was observed starting from 24 hours of treatment, with concentrations of 20 µM and 100 µM reducing migration velocity over a 30-hour period.
The TRAP/ACP5 Signaling Pathway in Cancer Metastasis
Tartrate-Resistant Acid Phosphatase plays a crucial role in promoting the metastatic properties of cancer cells. In MDA-MB-231 breast cancer cells, TRAP has been shown to regulate the Transforming Growth Factor-beta (TGFβ) pathway and the cell surface receptor CD44. Overexpression of TRAP leads to increased cell growth, proliferation, migration, and invasion. The signaling cascade involves the upregulation of TGFβ2 and its receptor TβR1, leading to the activation of SMAD2. Concurrently, there is an increase in the intracellular phosphorylation of CD44. The functional consequences of this pathway activation include enhanced cell migration and proliferation, which can be attenuated by inhibiting TRAP activity.
References
An In-depth Technical Guide to CBK289001 (CAS 1212663-24-5): A TRAP/ACP5 Inhibitor
This technical guide provides a comprehensive overview of the small molecule inhibitor CBK289001, identified by its CAS number 1212663-24-5. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting Tartrate-Resistant Acid Phosphatase (TRAP/ACP5).
Core Compound Information
This compound is a potent inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), an enzyme implicated in various pathological conditions, including cancer metastasis.[1][2] The compound was identified through a small-molecule screening of 30,315 compounds.[2]
Chemical Name: (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide[2][3]
Molecular Formula: C₁₉H₂₀N₆O₄
Molecular Weight: 396.40 g/mol
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid, White to off-white | |
| Solubility | ||
| In Vitro | DMSO: 100 mg/mL (252.27 mM) (ultrasonic) | |
| In Vivo | ≥ 2.5 mg/mL (6.31 mM) in various formulations |
Storage and Stability:
-
Powder: -20°C for 3 years.
-
In solvent: -80°C for 6 months; -20°C for 1 month.
Mechanism of Action and Biological Activity
This compound functions as an inhibitor of TRAP/ACP5, a metalloenzyme that exists in two isoforms: TRAP 5a and the more enzymatically active TRAP 5b. TRAP has been identified as a driver of metastasis in various cancers.
Inhibitory Activity
This compound demonstrates differential inhibitory activity against various TRAP isoforms. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Target Isoform | IC₅₀ (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Table based on data from MedChemExpress and Xcess Biosciences.
Anti-migratory Effects
In vitro studies have demonstrated the efficacy of this compound in inhibiting cancer cell migration. Treatment of TRAP-overexpressing MDA-MB-231 breast cancer cells with this compound resulted in a concentration-dependent inhibition of cell migration. Significant inhibition was observed starting from 24 hours of treatment, with concentrations of 20 µM and 100 µM reducing migration velocity over a 30-hour period.
The TRAP/ACP5 Signaling Pathway in Cancer Metastasis
Tartrate-Resistant Acid Phosphatase plays a crucial role in promoting the metastatic properties of cancer cells. In MDA-MB-231 breast cancer cells, TRAP has been shown to regulate the Transforming Growth Factor-beta (TGFβ) pathway and the cell surface receptor CD44. Overexpression of TRAP leads to increased cell growth, proliferation, migration, and invasion. The signaling cascade involves the upregulation of TGFβ2 and its receptor TβR1, leading to the activation of SMAD2. Concurrently, there is an increase in the intracellular phosphorylation of CD44. The functional consequences of this pathway activation include enhanced cell migration and proliferation, which can be attenuated by inhibiting TRAP activity.
References
The Role of CBK289001 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBK289001 has emerged as a noteworthy small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), an enzyme implicated in the progression of various cancers. This technical guide provides an in-depth overview of the core research surrounding this compound, with a focus on its mechanism of action, its effects on cancer cell biology, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.
Introduction to this compound
This compound is a potent inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a metalloenzyme that exists in two isoforms: the low-activity precursor TRAP 5a and the highly active TRAP 5b, which is generated through proteolytic cleavage. Elevated TRAP expression has been correlated with increased malignancy and reduced tumor- and metastasis-free survival in several cancers. This compound was identified through a small-molecule screening of 30,315 compounds as a promising candidate for targeting TRAP activity in cancer.
Mechanism of Action: Inhibition of TRAP/ACP5
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of TRAP/ACP5. The inhibitory potency of this compound has been quantified against different isoforms of TRAP, demonstrating a preferential inhibition of the more active forms of the enzyme.
Quantitative Inhibition Data
The half-maximal inhibitory concentration (IC50) values of this compound against various TRAP isoforms are summarized in the table below.
| TRAP Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Data sourced from a commercial supplier, referencing the primary identification study.[1]
Experimental Protocols
TRAP/ACP5 Enzymatic Inhibition Assay
This protocol outlines the general procedure for determining the inhibitory activity of compounds against TRAP/ACP5 using a colorimetric substrate.
Objective: To measure the concentration-dependent inhibition of TRAP/ACP5 activity by this compound.
Materials:
-
Recombinant human TRAP/ACP5 enzyme
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, 10 mM MgCl2)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
This compound stock solution (in DMSO)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add a fixed amount of TRAP/ACP5 enzyme to each well of a 96-well plate.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), allowing for color development.
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Migration Assay (Transwell)
This protocol describes a common method to assess the effect of this compound on the migratory capacity of cancer cells.
Objective: To quantify the effect of this compound on the migration of MDA-MB-231 breast cancer cells.
Materials:
-
MDA-MB-231 breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Culture MDA-MB-231 cells to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound (e.g., 20 µM and 100 µM) or vehicle control.
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate for a specified period (e.g., 24-30 hours) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the fixed cells with crystal violet solution.
-
Elute the stain and quantify the absorbance using a microplate reader, or count the number of migrated cells in representative fields under a microscope.
-
Compare the migration of this compound-treated cells to the vehicle-treated control.
Role of this compound in Cancer Cell Migration
This compound has been shown to inhibit the migration of TRAP-overexpressing MDA-MB-231 breast cancer cells in a concentration-dependent manner.[1] Significant inhibition of migration was observed after 24 hours of treatment, with reduced migration velocity over 30 hours at concentrations of 20 µM and 100 µM.[1]
Quantitative Migration Data
| Treatment | Concentration (µM) | Time (hours) | Effect on Migration |
| This compound | 20 | 24 - 30 | Reduced migration velocity |
| This compound | 100 | 24 - 30 | Reduced migration velocity |
This table summarizes the reported qualitative effects. Detailed quantitative data from dose-response experiments are not publicly available at this time.
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on TRAP/ACP5 is believed to impact downstream signaling pathways that are crucial for cancer progression. In MDA-MB-231 breast cancer cells, TRAP has been shown to promote metastasis-related properties through the regulation of the Transforming Growth Factor β (TGFβ) and CD44 signaling pathways.
TRAP/ACP5-Mediated Signaling in Cancer
The following diagram illustrates the proposed signaling cascade influenced by TRAP and consequently inhibited by this compound.
Caption: Proposed signaling pathway of TRAP/ACP5 in promoting cancer cell migration and proliferation.
Experimental Workflow and Logic
The identification and characterization of this compound followed a logical progression from high-throughput screening to cellular functional assays.
References
The Role of CBK289001 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBK289001 has emerged as a noteworthy small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), an enzyme implicated in the progression of various cancers. This technical guide provides an in-depth overview of the core research surrounding this compound, with a focus on its mechanism of action, its effects on cancer cell biology, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.
Introduction to this compound
This compound is a potent inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a metalloenzyme that exists in two isoforms: the low-activity precursor TRAP 5a and the highly active TRAP 5b, which is generated through proteolytic cleavage. Elevated TRAP expression has been correlated with increased malignancy and reduced tumor- and metastasis-free survival in several cancers. This compound was identified through a small-molecule screening of 30,315 compounds as a promising candidate for targeting TRAP activity in cancer.
Mechanism of Action: Inhibition of TRAP/ACP5
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of TRAP/ACP5. The inhibitory potency of this compound has been quantified against different isoforms of TRAP, demonstrating a preferential inhibition of the more active forms of the enzyme.
Quantitative Inhibition Data
The half-maximal inhibitory concentration (IC50) values of this compound against various TRAP isoforms are summarized in the table below.
| TRAP Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Data sourced from a commercial supplier, referencing the primary identification study.[1]
Experimental Protocols
TRAP/ACP5 Enzymatic Inhibition Assay
This protocol outlines the general procedure for determining the inhibitory activity of compounds against TRAP/ACP5 using a colorimetric substrate.
Objective: To measure the concentration-dependent inhibition of TRAP/ACP5 activity by this compound.
Materials:
-
Recombinant human TRAP/ACP5 enzyme
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, 10 mM MgCl2)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
This compound stock solution (in DMSO)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add a fixed amount of TRAP/ACP5 enzyme to each well of a 96-well plate.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), allowing for color development.
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Migration Assay (Transwell)
This protocol describes a common method to assess the effect of this compound on the migratory capacity of cancer cells.
Objective: To quantify the effect of this compound on the migration of MDA-MB-231 breast cancer cells.
Materials:
-
MDA-MB-231 breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Culture MDA-MB-231 cells to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound (e.g., 20 µM and 100 µM) or vehicle control.
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate for a specified period (e.g., 24-30 hours) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the fixed cells with crystal violet solution.
-
Elute the stain and quantify the absorbance using a microplate reader, or count the number of migrated cells in representative fields under a microscope.
-
Compare the migration of this compound-treated cells to the vehicle-treated control.
Role of this compound in Cancer Cell Migration
This compound has been shown to inhibit the migration of TRAP-overexpressing MDA-MB-231 breast cancer cells in a concentration-dependent manner.[1] Significant inhibition of migration was observed after 24 hours of treatment, with reduced migration velocity over 30 hours at concentrations of 20 µM and 100 µM.[1]
Quantitative Migration Data
| Treatment | Concentration (µM) | Time (hours) | Effect on Migration |
| This compound | 20 | 24 - 30 | Reduced migration velocity |
| This compound | 100 | 24 - 30 | Reduced migration velocity |
This table summarizes the reported qualitative effects. Detailed quantitative data from dose-response experiments are not publicly available at this time.
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on TRAP/ACP5 is believed to impact downstream signaling pathways that are crucial for cancer progression. In MDA-MB-231 breast cancer cells, TRAP has been shown to promote metastasis-related properties through the regulation of the Transforming Growth Factor β (TGFβ) and CD44 signaling pathways.
TRAP/ACP5-Mediated Signaling in Cancer
The following diagram illustrates the proposed signaling cascade influenced by TRAP and consequently inhibited by this compound.
Caption: Proposed signaling pathway of TRAP/ACP5 in promoting cancer cell migration and proliferation.
Experimental Workflow and Logic
The identification and characterization of this compound followed a logical progression from high-throughput screening to cellular functional assays.
References
TRAP/ACP5 Isoforms and the Selective Inhibitor CBK289001: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) isoforms and the isoform-selective inhibitor, CBK289001. It is designed to offer a comprehensive resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.
Introduction to TRAP/ACP5 and its Isoforms
Tartrate-resistant acid phosphatase (TRAP), encoded by the ACP5 gene, is a metalloenzyme that plays a crucial role in various physiological and pathological processes, including bone remodeling and immune responses.[1][2] Though transcribed from a single gene, TRAP exists as two primary isoforms, TRAP 5a and TRAP 5b, which arise from differential post-translational processing of a common precursor.[3]
-
TRAP 5a: This is the monomeric, less enzymatically active precursor form of the enzyme.[4][5] It is primarily secreted by immune cells such as macrophages and dendritic cells.
-
TRAP 5b: This isoform is a proteolytically cleaved, highly active heterodimer. It is predominantly expressed by osteoclasts, the primary cells responsible for bone resorption. Consequently, serum levels of TRAP 5b are often used as a biomarker for osteoclast activity and bone resorption.
The two isoforms can be distinguished by several key characteristics:
-
Structure: TRAP 5a is an uncleaved polypeptide, while TRAP 5b is a proteolytically nicked, disulfide-linked heterodimer.
-
Sialic Acid Content: TRAP 5a contains sialic acid residues, whereas TRAP 5b does not.
-
Optimal pH: The pH optimum for TRAP 5a is 5.2, while for TRAP 5b it is 5.8.
-
Specific Activity: TRAP 5a exhibits significantly lower specific activity compared to TRAP 5b.
This compound: A Selective TRAP/ACP5 Inhibitor
This compound is a small molecule inhibitor of TRAP/ACP5 that has demonstrated selectivity for different isoforms of the enzyme. Its inhibitory activity has been characterized against TRAP 5a and different forms of TRAP 5b, highlighting its potential as a tool for studying the distinct functions of these isoforms and as a lead compound for therapeutic development.
Quantitative Data on this compound Selectivity
The inhibitory potency of this compound against various TRAP isoforms has been quantified, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
| Data sourced from MedchemExpress. |
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of TRAP/ACP5 isoforms and the evaluation of inhibitors like this compound.
TRAP/ACP5 Isoform Separation and Identification
Objective: To separate and distinguish between TRAP 5a and 5b isoforms from biological samples.
Methodology:
-
Sample Preparation: Serum, plasma, or tissue homogenates can be used as starting material.
-
Chromatographic Separation: Utilize column chromatography to separate the isoforms.
-
Electrophoresis: Perform non-denaturing polyacrylamide gel electrophoresis (PAGE) to further separate proteins based on their native charge and size.
-
Activity Staining: After electrophoresis, the gel can be stained for TRAP activity in the presence of tartrate to confirm the identity of the TRAP bands.
-
Immunoblotting: Alternatively, proteins from the gel can be transferred to a membrane and probed with isoform-specific antibodies to identify TRAP 5a and 5b.
TRAP/ACP5 Inhibition Assay
Objective: To determine the inhibitory activity of compounds against TRAP/ACP5 isoforms.
Methodology:
-
Enzyme Source: Recombinant human TRAP 5a and 5b can be used.
-
Substrate: A common substrate for TRAP is p-nitrophenyl phosphate (pNPP).
-
Assay Buffer: An acidic buffer (e.g., sodium acetate buffer, pH 5.5) is required for optimal enzyme activity.
-
Procedure: a. In a 96-well plate, add the TRAP enzyme, the test compound (e.g., this compound) at various concentrations, and the assay buffer. b. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C. c. Initiate the reaction by adding the pNPP substrate. d. Incubate for a specific time (e.g., 30 minutes) at 37°C. e. Stop the reaction by adding a stop solution (e.g., NaOH). f. Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration Assay
Objective: To assess the effect of TRAP inhibition on cell migration.
Methodology:
-
Cell Line: A suitable cell line with detectable TRAP expression, such as the MDA-MB-231 breast cancer cell line, can be used.
-
Assay Setup: A Boyden chamber assay (or Transwell assay) is commonly employed. The chamber consists of two compartments separated by a microporous membrane.
-
Procedure: a. Seed the cells in the upper chamber in a serum-free medium. The test compound (e.g., this compound) is also added to the upper chamber. b. The lower chamber contains a chemoattractant, such as a medium with fetal bovine serum. c. Incubate the chamber for a sufficient period to allow for cell migration (e.g., 24 hours). d. After incubation, remove the non-migrated cells from the upper surface of the membrane. e. Fix and stain the migrated cells on the lower surface of the membrane. f. Count the number of migrated cells under a microscope.
-
Data Analysis: Compare the number of migrated cells in the treated groups to the control group to determine the effect of the inhibitor on cell migration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRAP/ACP5 and a typical workflow for inhibitor screening.
TRAP/ACP5 Signaling in Cancer Metastasis
TRAP has been shown to promote metastasis-related properties in cancer cells through its interaction with the Transforming Growth Factor Beta (TGFβ) and CD44 signaling pathways.
References
- 1. ACP5 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Tartrate-resistant acid phosphatase - Wikipedia [en.wikipedia.org]
- 3. ACP5 acid phosphatase 5, tartrate resistant [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of inhibitors of Tartrate-resistant acid phosphatase (TRAP/ACP5) activity by small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
TRAP/ACP5 Isoforms and the Selective Inhibitor CBK289001: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) isoforms and the isoform-selective inhibitor, CBK289001. It is designed to offer a comprehensive resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.
Introduction to TRAP/ACP5 and its Isoforms
Tartrate-resistant acid phosphatase (TRAP), encoded by the ACP5 gene, is a metalloenzyme that plays a crucial role in various physiological and pathological processes, including bone remodeling and immune responses.[1][2] Though transcribed from a single gene, TRAP exists as two primary isoforms, TRAP 5a and TRAP 5b, which arise from differential post-translational processing of a common precursor.[3]
-
TRAP 5a: This is the monomeric, less enzymatically active precursor form of the enzyme.[4][5] It is primarily secreted by immune cells such as macrophages and dendritic cells.
-
TRAP 5b: This isoform is a proteolytically cleaved, highly active heterodimer. It is predominantly expressed by osteoclasts, the primary cells responsible for bone resorption. Consequently, serum levels of TRAP 5b are often used as a biomarker for osteoclast activity and bone resorption.
The two isoforms can be distinguished by several key characteristics:
-
Structure: TRAP 5a is an uncleaved polypeptide, while TRAP 5b is a proteolytically nicked, disulfide-linked heterodimer.
-
Sialic Acid Content: TRAP 5a contains sialic acid residues, whereas TRAP 5b does not.
-
Optimal pH: The pH optimum for TRAP 5a is 5.2, while for TRAP 5b it is 5.8.
-
Specific Activity: TRAP 5a exhibits significantly lower specific activity compared to TRAP 5b.
This compound: A Selective TRAP/ACP5 Inhibitor
This compound is a small molecule inhibitor of TRAP/ACP5 that has demonstrated selectivity for different isoforms of the enzyme. Its inhibitory activity has been characterized against TRAP 5a and different forms of TRAP 5b, highlighting its potential as a tool for studying the distinct functions of these isoforms and as a lead compound for therapeutic development.
Quantitative Data on this compound Selectivity
The inhibitory potency of this compound against various TRAP isoforms has been quantified, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
| Data sourced from MedchemExpress. |
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of TRAP/ACP5 isoforms and the evaluation of inhibitors like this compound.
TRAP/ACP5 Isoform Separation and Identification
Objective: To separate and distinguish between TRAP 5a and 5b isoforms from biological samples.
Methodology:
-
Sample Preparation: Serum, plasma, or tissue homogenates can be used as starting material.
-
Chromatographic Separation: Utilize column chromatography to separate the isoforms.
-
Electrophoresis: Perform non-denaturing polyacrylamide gel electrophoresis (PAGE) to further separate proteins based on their native charge and size.
-
Activity Staining: After electrophoresis, the gel can be stained for TRAP activity in the presence of tartrate to confirm the identity of the TRAP bands.
-
Immunoblotting: Alternatively, proteins from the gel can be transferred to a membrane and probed with isoform-specific antibodies to identify TRAP 5a and 5b.
TRAP/ACP5 Inhibition Assay
Objective: To determine the inhibitory activity of compounds against TRAP/ACP5 isoforms.
Methodology:
-
Enzyme Source: Recombinant human TRAP 5a and 5b can be used.
-
Substrate: A common substrate for TRAP is p-nitrophenyl phosphate (pNPP).
-
Assay Buffer: An acidic buffer (e.g., sodium acetate buffer, pH 5.5) is required for optimal enzyme activity.
-
Procedure: a. In a 96-well plate, add the TRAP enzyme, the test compound (e.g., this compound) at various concentrations, and the assay buffer. b. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C. c. Initiate the reaction by adding the pNPP substrate. d. Incubate for a specific time (e.g., 30 minutes) at 37°C. e. Stop the reaction by adding a stop solution (e.g., NaOH). f. Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration Assay
Objective: To assess the effect of TRAP inhibition on cell migration.
Methodology:
-
Cell Line: A suitable cell line with detectable TRAP expression, such as the MDA-MB-231 breast cancer cell line, can be used.
-
Assay Setup: A Boyden chamber assay (or Transwell assay) is commonly employed. The chamber consists of two compartments separated by a microporous membrane.
-
Procedure: a. Seed the cells in the upper chamber in a serum-free medium. The test compound (e.g., this compound) is also added to the upper chamber. b. The lower chamber contains a chemoattractant, such as a medium with fetal bovine serum. c. Incubate the chamber for a sufficient period to allow for cell migration (e.g., 24 hours). d. After incubation, remove the non-migrated cells from the upper surface of the membrane. e. Fix and stain the migrated cells on the lower surface of the membrane. f. Count the number of migrated cells under a microscope.
-
Data Analysis: Compare the number of migrated cells in the treated groups to the control group to determine the effect of the inhibitor on cell migration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRAP/ACP5 and a typical workflow for inhibitor screening.
TRAP/ACP5 Signaling in Cancer Metastasis
TRAP has been shown to promote metastasis-related properties in cancer cells through its interaction with the Transforming Growth Factor Beta (TGFβ) and CD44 signaling pathways.
References
- 1. ACP5 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Tartrate-resistant acid phosphatase - Wikipedia [en.wikipedia.org]
- 3. ACP5 acid phosphatase 5, tartrate resistant [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of inhibitors of Tartrate-resistant acid phosphatase (TRAP/ACP5) activity by small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Signaling Pathway Targeted by CBK289001
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the signaling pathway modulated by the small molecule inhibitor CBK289001. The core focus is on the enzyme Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), the direct target of this compound, and its downstream signaling cascades implicated in cancer metastasis and other pathological conditions.
Introduction to this compound and its Target: TRAP/ACP5
This compound is a potent small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP), also known as Acid Phosphatase 5 (ACP5). TRAP is a metalloenzyme that plays a crucial role in various physiological and pathological processes, including bone metabolism, immune regulation, and cancer progression.[1][2]
TRAP exists in two isoforms: a monomeric proenzyme (TRAP 5a) and a more active, proteolytically cleaved disulfide-linked heterodimer (TRAP 5b).[3][[“]] The increased activity of TRAP 5b has been associated with enhanced metastatic potential in cancer cells.[3]
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound against different isoforms of TRAP/ACP5 has been quantified, providing key data for its characterization as a specific inhibitor.
| TRAP/ACP5 Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Table 1: Inhibitory concentrations (IC50) of this compound against various TRAP/ACP5 isoforms.
Furthermore, functional assays have demonstrated that this compound inhibits TRAP-dependent cell migration in a concentration-dependent manner, with significant effects observed at concentrations of 20 µM and 100 µM in TRAP-overexpressing MDA-MB-231 breast cancer cells.
The TRAP/ACP5 Signaling Pathway
TRAP/ACP5 is a phosphatase, and its signaling is primarily mediated through the dephosphorylation of key substrate proteins. This activity triggers downstream cascades that influence cell adhesion, migration, and proliferation.
The expression and activity of TRAP/ACP5 are regulated by various upstream signals, including:
-
Transforming Growth Factor-β (TGF-β): TGF-β1 has been shown to upregulate the expression of ACP5 through the TGF-β receptor 1 (TGFβR1)/Smad3 signaling axis.
-
RANKL: Receptor activator of nuclear factor kappa-B ligand (RANKL) can also increase the expression of ACP5 via the transcription factors NFATc1 and c-Fos, particularly in the context of osteoclastogenesis.
Once activated, TRAP/ACP5 exerts its effects by dephosphorylating several key substrates:
-
Osteopontin (OPN): OPN is a well-established substrate of TRAP/ACP5. Dephosphorylation of OPN by TRAP is crucial for the detachment and migration of osteoclasts during bone resorption. In cancer, the TRAP-OPN axis is implicated in promoting cell migration.
-
β-catenin: TRAP/ACP5 can dephosphorylate phosphorylated β-catenin at serine 33 and threonine 41. This dephosphorylation inhibits the degradation of β-catenin, leading to its accumulation and enhanced signaling in the nucleus, which in turn promotes cell differentiation, proliferation, and migration.
-
p53 and SMAD3: Mechanistic studies have revealed that ACP5 can regulate the phosphorylation of p53 at Ser392, leading to its ubiquitination and subsequent degradation. The reduction in p53 levels relieves its inhibitory effect on the transcription of SMAD3, a key mediator of the pro-metastatic epithelial-mesenchymal transition (EMT).
-
TGFβ2/TβR and CD44: In breast cancer cells, TRAP/ACP5 has been shown to promote metastasis-related properties through the upregulation of TGFβ isoform 2 (TGFβ2), TGFβ receptor type 1 (TβR1), and SMAD2. This pathway appears to be interconnected with the cell surface receptor CD44, as activated CD44 can stimulate the kinase activity of TβR1, leading to increased SMAD2/3 phosphorylation.
Experimental Protocols
The investigation of the TRAP/ACP5 signaling pathway and the effects of its inhibitor, this compound, relies on several key experimental methodologies.
This assay quantifies the enzymatic activity of TRAP/ACP5 in biological samples such as cell lysates and conditioned media.
-
Principle: The assay is based on the ability of TRAP/ACP5 to hydrolyze a substrate, p-nitrophenyl-phosphate (pNPP), into p-nitrophenol (pNP), which is a colored product that can be measured spectrophotometrically.
-
Protocol Outline:
-
Prepare cell lysates or collect conditioned media from cell cultures.
-
Incubate the samples with a reaction buffer containing pNPP at an acidic pH, which is optimal for TRAP activity.
-
Stop the reaction after a defined period.
-
Measure the absorbance of the produced pNP at 405 nm.
-
Calculate the enzymatic activity based on a standard curve and normalize to the total protein concentration of the sample.
-
To assess the impact of TRAP/ACP5 and its inhibition on cancer cell motility, two primary types of migration assays are commonly employed.
-
Scratch (Wound Healing) Assay:
-
Grow a confluent monolayer of cells (e.g., MDA-MB-231) in a culture dish.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treat the cells with the test compound (e.g., this compound) or a vehicle control.
-
Monitor and capture images of the gap closure over time.
-
Quantify the rate of cell migration by measuring the change in the width of the gap.
-
-
Transwell Migration (Boyden Chamber) Assay:
-
Seed cells in the upper chamber of a Transwell insert, which contains a porous membrane. The cells are typically in a serum-free medium.
-
Place the lower chamber with a medium containing a chemoattractant (e.g., serum or specific growth factors).
-
Add the test compound to the upper chamber with the cells.
-
Incubate for a period to allow cells to migrate through the pores of the membrane towards the chemoattractant.
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Count the number of migrated cells under a microscope to quantify cell migration.
-
Visualizations of Signaling Pathways and Workflows
Caption: The TRAP/ACP5 signaling pathway and its inhibition by this compound.
Caption: Workflow for the in vitro and cell-based evaluation of this compound.
References
- 1. Tartrate-resistant acid phosphatase - Wikipedia [en.wikipedia.org]
- 2. bmrservice.com [bmrservice.com]
- 3. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
An In-depth Technical Guide to the Signaling Pathway Targeted by CBK289001
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the signaling pathway modulated by the small molecule inhibitor CBK289001. The core focus is on the enzyme Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), the direct target of this compound, and its downstream signaling cascades implicated in cancer metastasis and other pathological conditions.
Introduction to this compound and its Target: TRAP/ACP5
This compound is a potent small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP), also known as Acid Phosphatase 5 (ACP5). TRAP is a metalloenzyme that plays a crucial role in various physiological and pathological processes, including bone metabolism, immune regulation, and cancer progression.[1][2]
TRAP exists in two isoforms: a monomeric proenzyme (TRAP 5a) and a more active, proteolytically cleaved disulfide-linked heterodimer (TRAP 5b).[3][[“]] The increased activity of TRAP 5b has been associated with enhanced metastatic potential in cancer cells.[3]
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound against different isoforms of TRAP/ACP5 has been quantified, providing key data for its characterization as a specific inhibitor.
| TRAP/ACP5 Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Table 1: Inhibitory concentrations (IC50) of this compound against various TRAP/ACP5 isoforms.
Furthermore, functional assays have demonstrated that this compound inhibits TRAP-dependent cell migration in a concentration-dependent manner, with significant effects observed at concentrations of 20 µM and 100 µM in TRAP-overexpressing MDA-MB-231 breast cancer cells.
The TRAP/ACP5 Signaling Pathway
TRAP/ACP5 is a phosphatase, and its signaling is primarily mediated through the dephosphorylation of key substrate proteins. This activity triggers downstream cascades that influence cell adhesion, migration, and proliferation.
The expression and activity of TRAP/ACP5 are regulated by various upstream signals, including:
-
Transforming Growth Factor-β (TGF-β): TGF-β1 has been shown to upregulate the expression of ACP5 through the TGF-β receptor 1 (TGFβR1)/Smad3 signaling axis.
-
RANKL: Receptor activator of nuclear factor kappa-B ligand (RANKL) can also increase the expression of ACP5 via the transcription factors NFATc1 and c-Fos, particularly in the context of osteoclastogenesis.
Once activated, TRAP/ACP5 exerts its effects by dephosphorylating several key substrates:
-
Osteopontin (OPN): OPN is a well-established substrate of TRAP/ACP5. Dephosphorylation of OPN by TRAP is crucial for the detachment and migration of osteoclasts during bone resorption. In cancer, the TRAP-OPN axis is implicated in promoting cell migration.
-
β-catenin: TRAP/ACP5 can dephosphorylate phosphorylated β-catenin at serine 33 and threonine 41. This dephosphorylation inhibits the degradation of β-catenin, leading to its accumulation and enhanced signaling in the nucleus, which in turn promotes cell differentiation, proliferation, and migration.
-
p53 and SMAD3: Mechanistic studies have revealed that ACP5 can regulate the phosphorylation of p53 at Ser392, leading to its ubiquitination and subsequent degradation. The reduction in p53 levels relieves its inhibitory effect on the transcription of SMAD3, a key mediator of the pro-metastatic epithelial-mesenchymal transition (EMT).
-
TGFβ2/TβR and CD44: In breast cancer cells, TRAP/ACP5 has been shown to promote metastasis-related properties through the upregulation of TGFβ isoform 2 (TGFβ2), TGFβ receptor type 1 (TβR1), and SMAD2. This pathway appears to be interconnected with the cell surface receptor CD44, as activated CD44 can stimulate the kinase activity of TβR1, leading to increased SMAD2/3 phosphorylation.
Experimental Protocols
The investigation of the TRAP/ACP5 signaling pathway and the effects of its inhibitor, this compound, relies on several key experimental methodologies.
This assay quantifies the enzymatic activity of TRAP/ACP5 in biological samples such as cell lysates and conditioned media.
-
Principle: The assay is based on the ability of TRAP/ACP5 to hydrolyze a substrate, p-nitrophenyl-phosphate (pNPP), into p-nitrophenol (pNP), which is a colored product that can be measured spectrophotometrically.
-
Protocol Outline:
-
Prepare cell lysates or collect conditioned media from cell cultures.
-
Incubate the samples with a reaction buffer containing pNPP at an acidic pH, which is optimal for TRAP activity.
-
Stop the reaction after a defined period.
-
Measure the absorbance of the produced pNP at 405 nm.
-
Calculate the enzymatic activity based on a standard curve and normalize to the total protein concentration of the sample.
-
To assess the impact of TRAP/ACP5 and its inhibition on cancer cell motility, two primary types of migration assays are commonly employed.
-
Scratch (Wound Healing) Assay:
-
Grow a confluent monolayer of cells (e.g., MDA-MB-231) in a culture dish.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treat the cells with the test compound (e.g., this compound) or a vehicle control.
-
Monitor and capture images of the gap closure over time.
-
Quantify the rate of cell migration by measuring the change in the width of the gap.
-
-
Transwell Migration (Boyden Chamber) Assay:
-
Seed cells in the upper chamber of a Transwell insert, which contains a porous membrane. The cells are typically in a serum-free medium.
-
Place the lower chamber with a medium containing a chemoattractant (e.g., serum or specific growth factors).
-
Add the test compound to the upper chamber with the cells.
-
Incubate for a period to allow cells to migrate through the pores of the membrane towards the chemoattractant.
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Count the number of migrated cells under a microscope to quantify cell migration.
-
Visualizations of Signaling Pathways and Workflows
Caption: The TRAP/ACP5 signaling pathway and its inhibition by this compound.
Caption: Workflow for the in vitro and cell-based evaluation of this compound.
References
- 1. Tartrate-resistant acid phosphatase - Wikipedia [en.wikipedia.org]
- 2. bmrservice.com [bmrservice.com]
- 3. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
The TRAP/ACP5 Inhibitor CBK289001: A Literature Review for Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive review of the existing scientific literature on CBK289001, a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting TRAP/ACP5 in oncology and other relevant disease areas. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the implicated signaling pathways.
Introduction to this compound and its Target: TRAP/ACP5
Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme implicated in various pathological processes, most notably in cancer metastasis.[1][2] TRAP exists in two isoforms: a less active monomeric form (TRAP 5a) and a highly active form (TRAP 5b), which is generated through proteolytic cleavage.[1] Elevated TRAP expression has been correlated with increased malignancy and reduced tumor- and metastasis-free survival in cancer patients.[2]
This compound has been identified as a potent inhibitor of TRAP/ACP5 through small-molecule screening.[3] Its chemical name is (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide. This molecule has shown efficacy in cellular models of cancer, particularly in inhibiting cancer cell migration.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound against TRAP/ACP5 Isoforms
| TRAP Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Table 2: Effect of this compound on TRAP-Overexpressing MDA-MB-231 Breast Cancer Cell Migration
| Concentration (µM) | Effect on Migration | Time to Significant Inhibition |
| 20 | Concentration-dependent inhibition, reduced migration velocity | 24 hours |
| 100 | Concentration-dependent inhibition, reduced migration velocity | 24 hours |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
TRAP/ACP5 Inhibition Assay (Microplate-Based)
This protocol describes a common method for screening and characterizing inhibitors of TRAP/ACP5 activity.
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against TRAP/ACP5.
Materials:
-
Recombinant human TRAP 5b enzyme
-
Assay Buffer: 0.1 M sodium acetate buffer (pH 5.0)
-
Substrate: p-nitrophenyl phosphate (pNPP) at a suitable concentration (e.g., 3.7 mM)
-
Stop Solution: 0.1 N NaOH
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
Add a small volume of the diluted test compound or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well plate.
-
Add the recombinant TRAP 5b enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the absorbance of each well at 410 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol details a widely used method to assess the effect of a compound on cancer cell migration.
Objective: To evaluate the effect of this compound on the migratory capacity of MDA-MB-231 breast cancer cells.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a cell-scratching instrument
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and culture until they form a confluent monolayer.
-
Create a "wound" or "scratch" in the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace the medium with fresh serum-free or low-serum medium containing either the vehicle control (e.g., DMSO) or different concentrations of this compound.
-
Capture an image of the initial wound area for each well (Time 0).
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound areas at subsequent time points (e.g., 12, 24, and 48 hours).
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure or the rate of cell migration for each condition.
Quantitative Proteomics and Phosphoproteomics
While specific datasets for this compound are not publicly available, this section outlines a general workflow for such an analysis to investigate the downstream effects of TRAP/ACP5 inhibition.
Objective: To identify and quantify changes in protein expression and phosphorylation in cancer cells following treatment with a TRAP/ACP5 inhibitor.
Workflow:
-
Cell Culture and Treatment: Culture cancer cells (e.g., MDA-MB-231) and treat with the TRAP/ACP5 inhibitor (e.g., this compound) or vehicle control for a specified time.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with different isobaric tags for multiplexed analysis.
-
Phosphopeptide Enrichment (for phosphoproteomics): Use techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis:
-
Identify peptides and proteins using a protein database search engine (e.g., Sequest, Mascot).
-
Quantify the relative abundance of proteins and phosphopeptides based on the reporter ion intensities from the isobaric tags.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins and phosphosites.
-
Conduct bioinformatics analysis (e.g., pathway analysis, gene ontology enrichment) to understand the biological implications of the observed changes.
-
Table 3: Representative Data from a Hypothetical Quantitative Proteomics Study of this compound-Treated MDA-MB-231 Cells
| Protein | UniProt ID | Fold Change (this compound vs. Control) | p-value | Biological Function |
| Protein X | P12345 | -2.5 | <0.01 | Cell Adhesion |
| Protein Y | Q67890 | +3.1 | <0.01 | TGF-β Signaling |
| Protein Z | R54321 | -1.8 | <0.05 | Cytoskeletal Organization |
Signaling Pathways and Experimental Workflows
TRAP/ACP5 Signaling in Breast Cancer Metastasis
TRAP/ACP5 has been shown to promote metastasis-related properties in breast cancer cells through the regulation of the Transforming Growth Factor-beta (TGF-β) pathway and the cell surface receptor CD44. Overexpression of TRAP can lead to increased cell migration, invasion, and proliferation. Functional studies have demonstrated that these effects can be regulated via TGFβ2 and its receptor (TβR), as well as through CD44.
Caption: TRAP/ACP5 signaling in breast cancer metastasis.
Workflow for TRAP/ACP5 Inhibitor Identification
The identification of this compound was the result of a systematic high-throughput screening campaign followed by a series of validation and characterization assays.
Caption: Workflow for the identification of this compound.
Conclusion
This compound is a promising small molecule inhibitor of TRAP/ACP5 with demonstrated in vitro activity against cancer cell migration. The available data suggests that its mechanism of action is linked to the disruption of the pro-metastatic TRAP-TGF-β-CD44 signaling axis. Further investigation, including comprehensive proteomics and in vivo efficacy studies, is warranted to fully elucidate its therapeutic potential. The detailed protocols and summarized data within this whitepaper provide a valuable resource for researchers and drug development professionals seeking to advance the study of TRAP/ACP5 inhibitors.
References
The TRAP/ACP5 Inhibitor CBK289001: A Literature Review for Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive review of the existing scientific literature on CBK289001, a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting TRAP/ACP5 in oncology and other relevant disease areas. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the implicated signaling pathways.
Introduction to this compound and its Target: TRAP/ACP5
Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme implicated in various pathological processes, most notably in cancer metastasis.[1][2] TRAP exists in two isoforms: a less active monomeric form (TRAP 5a) and a highly active form (TRAP 5b), which is generated through proteolytic cleavage.[1] Elevated TRAP expression has been correlated with increased malignancy and reduced tumor- and metastasis-free survival in cancer patients.[2]
This compound has been identified as a potent inhibitor of TRAP/ACP5 through small-molecule screening.[3] Its chemical name is (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide. This molecule has shown efficacy in cellular models of cancer, particularly in inhibiting cancer cell migration.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound against TRAP/ACP5 Isoforms
| TRAP Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Table 2: Effect of this compound on TRAP-Overexpressing MDA-MB-231 Breast Cancer Cell Migration
| Concentration (µM) | Effect on Migration | Time to Significant Inhibition |
| 20 | Concentration-dependent inhibition, reduced migration velocity | 24 hours |
| 100 | Concentration-dependent inhibition, reduced migration velocity | 24 hours |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
TRAP/ACP5 Inhibition Assay (Microplate-Based)
This protocol describes a common method for screening and characterizing inhibitors of TRAP/ACP5 activity.
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against TRAP/ACP5.
Materials:
-
Recombinant human TRAP 5b enzyme
-
Assay Buffer: 0.1 M sodium acetate buffer (pH 5.0)
-
Substrate: p-nitrophenyl phosphate (pNPP) at a suitable concentration (e.g., 3.7 mM)
-
Stop Solution: 0.1 N NaOH
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
Add a small volume of the diluted test compound or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well plate.
-
Add the recombinant TRAP 5b enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the absorbance of each well at 410 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol details a widely used method to assess the effect of a compound on cancer cell migration.
Objective: To evaluate the effect of this compound on the migratory capacity of MDA-MB-231 breast cancer cells.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a cell-scratching instrument
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and culture until they form a confluent monolayer.
-
Create a "wound" or "scratch" in the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace the medium with fresh serum-free or low-serum medium containing either the vehicle control (e.g., DMSO) or different concentrations of this compound.
-
Capture an image of the initial wound area for each well (Time 0).
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound areas at subsequent time points (e.g., 12, 24, and 48 hours).
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure or the rate of cell migration for each condition.
Quantitative Proteomics and Phosphoproteomics
While specific datasets for this compound are not publicly available, this section outlines a general workflow for such an analysis to investigate the downstream effects of TRAP/ACP5 inhibition.
Objective: To identify and quantify changes in protein expression and phosphorylation in cancer cells following treatment with a TRAP/ACP5 inhibitor.
Workflow:
-
Cell Culture and Treatment: Culture cancer cells (e.g., MDA-MB-231) and treat with the TRAP/ACP5 inhibitor (e.g., this compound) or vehicle control for a specified time.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with different isobaric tags for multiplexed analysis.
-
Phosphopeptide Enrichment (for phosphoproteomics): Use techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis:
-
Identify peptides and proteins using a protein database search engine (e.g., Sequest, Mascot).
-
Quantify the relative abundance of proteins and phosphopeptides based on the reporter ion intensities from the isobaric tags.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins and phosphosites.
-
Conduct bioinformatics analysis (e.g., pathway analysis, gene ontology enrichment) to understand the biological implications of the observed changes.
-
Table 3: Representative Data from a Hypothetical Quantitative Proteomics Study of this compound-Treated MDA-MB-231 Cells
| Protein | UniProt ID | Fold Change (this compound vs. Control) | p-value | Biological Function |
| Protein X | P12345 | -2.5 | <0.01 | Cell Adhesion |
| Protein Y | Q67890 | +3.1 | <0.01 | TGF-β Signaling |
| Protein Z | R54321 | -1.8 | <0.05 | Cytoskeletal Organization |
Signaling Pathways and Experimental Workflows
TRAP/ACP5 Signaling in Breast Cancer Metastasis
TRAP/ACP5 has been shown to promote metastasis-related properties in breast cancer cells through the regulation of the Transforming Growth Factor-beta (TGF-β) pathway and the cell surface receptor CD44. Overexpression of TRAP can lead to increased cell migration, invasion, and proliferation. Functional studies have demonstrated that these effects can be regulated via TGFβ2 and its receptor (TβR), as well as through CD44.
Caption: TRAP/ACP5 signaling in breast cancer metastasis.
Workflow for TRAP/ACP5 Inhibitor Identification
The identification of this compound was the result of a systematic high-throughput screening campaign followed by a series of validation and characterization assays.
Caption: Workflow for the identification of this compound.
Conclusion
This compound is a promising small molecule inhibitor of TRAP/ACP5 with demonstrated in vitro activity against cancer cell migration. The available data suggests that its mechanism of action is linked to the disruption of the pro-metastatic TRAP-TGF-β-CD44 signaling axis. Further investigation, including comprehensive proteomics and in vivo efficacy studies, is warranted to fully elucidate its therapeutic potential. The detailed protocols and summarized data within this whitepaper provide a valuable resource for researchers and drug development professionals seeking to advance the study of TRAP/ACP5 inhibitors.
References
Methodological & Application
Application Notes and Protocols: CBK289001
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of CBK289001, a potent tartrate-resistant acid phosphatase (TRAP/ACP5) inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Compound Information
This compound is a small molecule inhibitor of tartrate-resistant acid phosphatase (TRAP/ACP5), an enzyme implicated in various cellular processes, including cell migration.[1][2][3] Its inhibitory activity has been demonstrated in various isoforms of TRAP, and it has been shown to impede the migration of cancer cells, such as MDA-MB-231 breast cancer cells.[1][2]
Chemical and Physical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₆O₄ |
| Molecular Weight | 396.40 g/mol |
| CAS Number | 1212663-24-5 |
| Appearance | White to off-white solid |
Storage and Stability
Proper storage of this compound is essential to prevent degradation and maintain its biological activity.
Storage Conditions:
| Form | Storage Temperature | Shelf Life |
|---|---|---|
| Solid Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| | -20°C | 1 month |
General Storage Recommendations:
-
Upon receipt, store the solid compound at -20°C.
-
For dissolved stock solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots in tightly sealed vials.
-
Short-term exposure to warmer temperatures during shipping should not significantly affect the product's efficacy.
Dissolution Protocols
This compound exhibits solubility in various solvents, allowing for the preparation of stock solutions for both in vitro and in vivo studies.
3.1. In Vitro Stock Solution Preparation
The recommended solvent for preparing high-concentration stock solutions for in vitro use is Dimethyl Sulfoxide (DMSO).
Solubility in DMSO:
| Solvent | Maximum Solubility | Molar Concentration |
|---|
| DMSO | 100 mg/mL | 252.27 mM |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of newly opened, anhydrous DMSO to the vial. For example, to 1 mg of this compound (MW: 396.40), add 0.2523 mL of DMSO.
-
Vortex the solution to facilitate dissolution.
-
If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.
-
Once fully dissolved, dispense the stock solution into single-use aliquots.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Stock Solution Preparation Table (for DMSO):
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
|---|---|---|---|
| 1 mM | 2.5227 mL | 12.6135 mL | 25.2270 mL |
| 5 mM | 0.5045 mL | 2.5227 mL | 5.0454 mL |
| 10 mM | 0.2523 mL | 1.2614 mL | 2.5227 mL |
3.2. In Vivo Formulation Protocols
For animal studies, this compound can be formulated in various vehicle solutions. The following are established protocols that yield a clear solution with a solubility of at least 2.5 mg/mL (6.31 mM).
Protocol 1: PEG300, Tween-80, and Saline Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is clear.
-
Add 45% of the final volume of saline and mix to achieve a homogeneous solution.
Protocol 2: SBE-β-CD in Saline Formulation
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution and mix thoroughly.
Protocol 3: Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of corn oil and mix thoroughly.
Safety Precautions
As with any research chemical, appropriate safety measures should be taken when handling this compound.
-
It is recommended to consult the Safety Data Sheet (SDS) for comprehensive safety information. While a specific SDS for this compound was not found, general safe handling practices for chemical reagents should be followed.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
Visualized Workflows and Pathways
Dissolution and Storage Workflow for this compound
Caption: Workflow for dissolving and storing this compound.
Inhibitory Action of this compound
Caption: this compound inhibits TRAP/ACP5-mediated cell migration.
References
Application Notes and Protocols: CBK289001
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of CBK289001, a potent tartrate-resistant acid phosphatase (TRAP/ACP5) inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Compound Information
This compound is a small molecule inhibitor of tartrate-resistant acid phosphatase (TRAP/ACP5), an enzyme implicated in various cellular processes, including cell migration.[1][2][3] Its inhibitory activity has been demonstrated in various isoforms of TRAP, and it has been shown to impede the migration of cancer cells, such as MDA-MB-231 breast cancer cells.[1][2]
Chemical and Physical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₆O₄ |
| Molecular Weight | 396.40 g/mol |
| CAS Number | 1212663-24-5 |
| Appearance | White to off-white solid |
Storage and Stability
Proper storage of this compound is essential to prevent degradation and maintain its biological activity.
Storage Conditions:
| Form | Storage Temperature | Shelf Life |
|---|---|---|
| Solid Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| | -20°C | 1 month |
General Storage Recommendations:
-
Upon receipt, store the solid compound at -20°C.
-
For dissolved stock solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots in tightly sealed vials.
-
Short-term exposure to warmer temperatures during shipping should not significantly affect the product's efficacy.
Dissolution Protocols
This compound exhibits solubility in various solvents, allowing for the preparation of stock solutions for both in vitro and in vivo studies.
3.1. In Vitro Stock Solution Preparation
The recommended solvent for preparing high-concentration stock solutions for in vitro use is Dimethyl Sulfoxide (DMSO).
Solubility in DMSO:
| Solvent | Maximum Solubility | Molar Concentration |
|---|
| DMSO | 100 mg/mL | 252.27 mM |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of newly opened, anhydrous DMSO to the vial. For example, to 1 mg of this compound (MW: 396.40), add 0.2523 mL of DMSO.
-
Vortex the solution to facilitate dissolution.
-
If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.
-
Once fully dissolved, dispense the stock solution into single-use aliquots.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Stock Solution Preparation Table (for DMSO):
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
|---|---|---|---|
| 1 mM | 2.5227 mL | 12.6135 mL | 25.2270 mL |
| 5 mM | 0.5045 mL | 2.5227 mL | 5.0454 mL |
| 10 mM | 0.2523 mL | 1.2614 mL | 2.5227 mL |
3.2. In Vivo Formulation Protocols
For animal studies, this compound can be formulated in various vehicle solutions. The following are established protocols that yield a clear solution with a solubility of at least 2.5 mg/mL (6.31 mM).
Protocol 1: PEG300, Tween-80, and Saline Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is clear.
-
Add 45% of the final volume of saline and mix to achieve a homogeneous solution.
Protocol 2: SBE-β-CD in Saline Formulation
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution and mix thoroughly.
Protocol 3: Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of corn oil and mix thoroughly.
Safety Precautions
As with any research chemical, appropriate safety measures should be taken when handling this compound.
-
It is recommended to consult the Safety Data Sheet (SDS) for comprehensive safety information. While a specific SDS for this compound was not found, general safe handling practices for chemical reagents should be followed.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
Visualized Workflows and Pathways
Dissolution and Storage Workflow for this compound
Caption: Workflow for dissolving and storing this compound.
Inhibitory Action of this compound
Caption: this compound inhibits TRAP/ACP5-mediated cell migration.
References
Application Notes and Protocols for CBK289001 in MDA-MB-231 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBK289001 is a potent and specific small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5). TRAP/ACP5 is a metalloenzyme implicated in the progression and metastasis of various cancers, including breast cancer. In the context of MDA-MB-231, a triple-negative breast cancer cell line known for its aggressive and metastatic phenotype, TRAP/ACP5 has been shown to promote metastasis-related properties. These application notes provide a comprehensive guide to using this compound for studying its effects on MDA-MB-231 cells, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of TRAP/ACP5. In MDA-MB-231 cells, TRAP/ACP5 has been identified as a key regulator of signaling pathways that drive cell migration and invasion. Specifically, TRAP/ACP5 promotes metastasis-related characteristics through the upregulation of the Transforming Growth Factor Beta 2 (TGFβ2)/TGFβ Receptor (TβR) and CD44 signaling pathways. By inhibiting TRAP/ACP5, this compound is expected to attenuate these pro-metastatic signaling cascades, leading to a reduction in the migratory and invasive potential of MDA-MB-231 cells.
Caption: Proposed signaling pathway of TRAP/ACP5 in MDA-MB-231 cells and the inhibitory action of this compound.
Data Presentation
The following tables summarize the currently available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against TRAP/ACP5 Isoforms
| Target Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Table 2: Effect of this compound on TRAP-dependent Migration of MDA-MB-231 Cells
| Treatment Concentration (µM) | Observation |
| 20 | Significant inhibition of migration |
| 100 | Significant inhibition of migration |
Note: A specific IC50 value for the effect of this compound on the viability of MDA-MB-231 cells is not currently available in the public domain. Researchers are encouraged to determine this value empirically using the protocol provided below.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on MDA-MB-231 cells.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on MDA-MB-231 cells and calculating its half-maximal inhibitory concentration (IC50).
Caption: Workflow for determining cell viability and IC50 using the MTT assay.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells. Count the cells using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution. A suggested starting range is 0.1 µM to 200 µM.
-
Include a vehicle control (DMSO concentration matched to the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Transwell Migration Assay
This protocol is to assess the effect of this compound on the migratory capacity of MDA-MB-231 cells.
Caption: Workflow for the Transwell migration assay.
Materials:
-
MDA-MB-231 cells
-
Culture medium (DMEM with 10% FBS)
-
Serum-free DMEM
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet solution (for staining)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Serum-starve the cells overnight in serum-free DMEM.
-
-
Assay Setup:
-
Add 600 µL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the serum-starved cells in serum-free DMEM.
-
Treat the cells with the desired concentrations of this compound (e.g., 20 µM and 100 µM) and a vehicle control for a predetermined time (e.g., 1-2 hours).
-
Seed 5 x 10^4 treated cells in 200 µL of serum-free DMEM into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate for 12 to 24 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Visualization:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the fixed cells by immersing the inserts in Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained, migrated cells using an inverted microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field and compare the different treatment groups to the vehicle control.
-
Protocol 3: Western Blot Analysis of TRAP/ACP5 Signaling Pathway Proteins
This protocol is for detecting changes in the expression of key proteins in the TRAP/ACP5 signaling pathway in MDA-MB-231 cells following treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TRAP/ACP5, anti-TGFβ2, anti-TβR1, anti-CD44, anti-SMAD2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at desired concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Quantify the band intensities using densitometry software.
-
Disclaimer
These application notes and protocols are intended for research use only. The information provided is based on currently available scientific literature. Researchers should optimize these protocols for their specific experimental conditions.
Application Notes and Protocols for CBK289001 in MDA-MB-231 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBK289001 is a potent and specific small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5). TRAP/ACP5 is a metalloenzyme implicated in the progression and metastasis of various cancers, including breast cancer. In the context of MDA-MB-231, a triple-negative breast cancer cell line known for its aggressive and metastatic phenotype, TRAP/ACP5 has been shown to promote metastasis-related properties. These application notes provide a comprehensive guide to using this compound for studying its effects on MDA-MB-231 cells, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of TRAP/ACP5. In MDA-MB-231 cells, TRAP/ACP5 has been identified as a key regulator of signaling pathways that drive cell migration and invasion. Specifically, TRAP/ACP5 promotes metastasis-related characteristics through the upregulation of the Transforming Growth Factor Beta 2 (TGFβ2)/TGFβ Receptor (TβR) and CD44 signaling pathways. By inhibiting TRAP/ACP5, this compound is expected to attenuate these pro-metastatic signaling cascades, leading to a reduction in the migratory and invasive potential of MDA-MB-231 cells.
Caption: Proposed signaling pathway of TRAP/ACP5 in MDA-MB-231 cells and the inhibitory action of this compound.
Data Presentation
The following tables summarize the currently available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against TRAP/ACP5 Isoforms
| Target Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Table 2: Effect of this compound on TRAP-dependent Migration of MDA-MB-231 Cells
| Treatment Concentration (µM) | Observation |
| 20 | Significant inhibition of migration |
| 100 | Significant inhibition of migration |
Note: A specific IC50 value for the effect of this compound on the viability of MDA-MB-231 cells is not currently available in the public domain. Researchers are encouraged to determine this value empirically using the protocol provided below.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on MDA-MB-231 cells.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on MDA-MB-231 cells and calculating its half-maximal inhibitory concentration (IC50).
Caption: Workflow for determining cell viability and IC50 using the MTT assay.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells. Count the cells using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution. A suggested starting range is 0.1 µM to 200 µM.
-
Include a vehicle control (DMSO concentration matched to the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Transwell Migration Assay
This protocol is to assess the effect of this compound on the migratory capacity of MDA-MB-231 cells.
Caption: Workflow for the Transwell migration assay.
Materials:
-
MDA-MB-231 cells
-
Culture medium (DMEM with 10% FBS)
-
Serum-free DMEM
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet solution (for staining)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Serum-starve the cells overnight in serum-free DMEM.
-
-
Assay Setup:
-
Add 600 µL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the serum-starved cells in serum-free DMEM.
-
Treat the cells with the desired concentrations of this compound (e.g., 20 µM and 100 µM) and a vehicle control for a predetermined time (e.g., 1-2 hours).
-
Seed 5 x 10^4 treated cells in 200 µL of serum-free DMEM into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate for 12 to 24 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Visualization:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the fixed cells by immersing the inserts in Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained, migrated cells using an inverted microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field and compare the different treatment groups to the vehicle control.
-
Protocol 3: Western Blot Analysis of TRAP/ACP5 Signaling Pathway Proteins
This protocol is for detecting changes in the expression of key proteins in the TRAP/ACP5 signaling pathway in MDA-MB-231 cells following treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TRAP/ACP5, anti-TGFβ2, anti-TβR1, anti-CD44, anti-SMAD2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at desired concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Quantify the band intensities using densitometry software.
-
Disclaimer
These application notes and protocols are intended for research use only. The information provided is based on currently available scientific literature. Researchers should optimize these protocols for their specific experimental conditions.
Application Notes and Protocols for CBK289001 in Cell Migration Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CBK289001 to inhibit cell migration, with a focus on the MDA-MB-231 breast cancer cell line. Detailed protocols for wound healing and transwell migration assays are provided, along with a summary of effective concentrations and an overview of the relevant signaling pathway.
Quantitative Data Summary
This compound has been shown to be an effective inhibitor of cell migration in MDA-MB-231 breast cancer cells. The following table summarizes the key quantitative data regarding its application.
| Parameter | Value | Cell Line | Citation |
| Effective Concentration | 20 µM - 100 µM | MDA-MB-231 | [1][2] |
| Time to Significant Inhibition | 24 hours | MDA-MB-231 | [1][2] |
| Duration of Effect | Reduced migration velocity over 30 hours | MDA-MB-231 | [1] |
| Target | Tartrate-resistant acid phosphatase (TRAP/ACP5) | N/A |
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5). TRAP/ACP5 is implicated in promoting metastasis-related properties in cancer cells. In MDA-MB-231 cells, TRAP/ACP5 has been shown to regulate cell migration and proliferation through the Transforming Growth Factor Beta 2 (TGFβ2)/TGFβ Receptor (TβR) and CD44 signaling pathways. By inhibiting TRAP/ACP5, this compound is believed to disrupt these pro-migratory signals.
Caption: this compound inhibits TRAP/ACP5, disrupting pro-migratory signaling pathways.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory effect of this compound on the migration of MDA-MB-231 cells.
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
References
Application Notes and Protocols for CBK289001 in Cell Migration Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CBK289001 to inhibit cell migration, with a focus on the MDA-MB-231 breast cancer cell line. Detailed protocols for wound healing and transwell migration assays are provided, along with a summary of effective concentrations and an overview of the relevant signaling pathway.
Quantitative Data Summary
This compound has been shown to be an effective inhibitor of cell migration in MDA-MB-231 breast cancer cells. The following table summarizes the key quantitative data regarding its application.
| Parameter | Value | Cell Line | Citation |
| Effective Concentration | 20 µM - 100 µM | MDA-MB-231 | [1][2] |
| Time to Significant Inhibition | 24 hours | MDA-MB-231 | [1][2] |
| Duration of Effect | Reduced migration velocity over 30 hours | MDA-MB-231 | [1] |
| Target | Tartrate-resistant acid phosphatase (TRAP/ACP5) | N/A |
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5). TRAP/ACP5 is implicated in promoting metastasis-related properties in cancer cells. In MDA-MB-231 cells, TRAP/ACP5 has been shown to regulate cell migration and proliferation through the Transforming Growth Factor Beta 2 (TGFβ2)/TGFβ Receptor (TβR) and CD44 signaling pathways. By inhibiting TRAP/ACP5, this compound is believed to disrupt these pro-migratory signals.
Caption: this compound inhibits TRAP/ACP5, disrupting pro-migratory signaling pathways.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory effect of this compound on the migration of MDA-MB-231 cells.
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
References
Application Notes and Protocols for Determining the IC50 of CBK289001 in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBK289001 is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a metalloenzyme implicated in various pathological conditions, including cancer. TRAP is known to exist in two isoforms: TRAP 5a and the more enzymatically active TRAP 5b.[1] this compound has been shown to inhibit different isoforms of the TRAP enzyme with varying potency.[1][2] The overexpression of TRAP has been associated with cancer progression and metastasis, making it a potential therapeutic target. In breast cancer cells, TRAP has been shown to promote metastasis-related properties through the TGFβ2/TβR and CD44 signaling pathways.[3]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound like this compound. It quantifies the concentration of the inhibitor required to reduce a specific biological activity by 50%. In the context of cancer research, the IC50 value is frequently determined by assessing the impact of the compound on cell viability or proliferation. This document provides detailed protocols for determining the IC50 of this compound in different cell lines using two common colorimetric and luminescent assays: the MTT assay and the CellTiter-Glo® assay.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the enzymatic activity of TRAP/ACP5.[2] The downstream effects of TRAP inhibition in cancer cells can impact cell migration, proliferation, and survival. The signaling pathway associated with TRAP in breast cancer cells involves the regulation of the Transforming Growth Factor Beta (TGFβ) pathway and the cell surface receptor CD44. Inhibition of TRAP by this compound is expected to modulate these pathways, leading to anti-cancer effects.
Data Presentation
The following table provides an illustrative template for summarizing the IC50 values of this compound in various cell lines. Note: As specific IC50 values for this compound in different cell lines are not publicly available, the data presented here are for exemplary purposes only and should be replaced with experimentally determined values.
| Cell Line | Cancer Type | Assay Method | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | MTT | 72 | [Example: 15.5 ± 2.1] |
| MCF-7 | Breast Cancer | MTT | 72 | [Example: 25.2 ± 3.5] |
| A549 | Lung Cancer | CellTiter-Glo® | 48 | [Example: 18.9 ± 2.8] |
| HeLa | Cervical Cancer | CellTiter-Glo® | 48 | [Example: 32.1 ± 4.0] |
| PC-3 | Prostate Cancer | MTT | 72 | [Example: 21.7 ± 3.3] |
| HepG2 | Liver Cancer | CellTiter-Glo® | 48 | [Example: 28.4 ± 4.1] |
Experimental Protocols
Two standard protocols for determining the IC50 value of this compound are provided below. It is crucial to optimize seeding density and incubation times for each cell line to ensure logarithmic growth during the experiment.
Protocol 1: IC50 Determination using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells into a purple formazan product.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in appropriate complete medium.
-
Harvest cells in the logarithmic growth phase and determine cell concentration and viability using a hemocytometer and trypan blue.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare a series of serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism).
-
Protocol 2: IC50 Determination using the CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1, but use opaque-walled plates to prevent luminescence signal cross-talk.
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence of each well using a luminometer.
-
Subtract the average luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for Determining the IC50 of CBK289001 in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBK289001 is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a metalloenzyme implicated in various pathological conditions, including cancer. TRAP is known to exist in two isoforms: TRAP 5a and the more enzymatically active TRAP 5b.[1] this compound has been shown to inhibit different isoforms of the TRAP enzyme with varying potency.[1][2] The overexpression of TRAP has been associated with cancer progression and metastasis, making it a potential therapeutic target. In breast cancer cells, TRAP has been shown to promote metastasis-related properties through the TGFβ2/TβR and CD44 signaling pathways.[3]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound like this compound. It quantifies the concentration of the inhibitor required to reduce a specific biological activity by 50%. In the context of cancer research, the IC50 value is frequently determined by assessing the impact of the compound on cell viability or proliferation. This document provides detailed protocols for determining the IC50 of this compound in different cell lines using two common colorimetric and luminescent assays: the MTT assay and the CellTiter-Glo® assay.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the enzymatic activity of TRAP/ACP5.[2] The downstream effects of TRAP inhibition in cancer cells can impact cell migration, proliferation, and survival. The signaling pathway associated with TRAP in breast cancer cells involves the regulation of the Transforming Growth Factor Beta (TGFβ) pathway and the cell surface receptor CD44. Inhibition of TRAP by this compound is expected to modulate these pathways, leading to anti-cancer effects.
Data Presentation
The following table provides an illustrative template for summarizing the IC50 values of this compound in various cell lines. Note: As specific IC50 values for this compound in different cell lines are not publicly available, the data presented here are for exemplary purposes only and should be replaced with experimentally determined values.
| Cell Line | Cancer Type | Assay Method | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | MTT | 72 | [Example: 15.5 ± 2.1] |
| MCF-7 | Breast Cancer | MTT | 72 | [Example: 25.2 ± 3.5] |
| A549 | Lung Cancer | CellTiter-Glo® | 48 | [Example: 18.9 ± 2.8] |
| HeLa | Cervical Cancer | CellTiter-Glo® | 48 | [Example: 32.1 ± 4.0] |
| PC-3 | Prostate Cancer | MTT | 72 | [Example: 21.7 ± 3.3] |
| HepG2 | Liver Cancer | CellTiter-Glo® | 48 | [Example: 28.4 ± 4.1] |
Experimental Protocols
Two standard protocols for determining the IC50 value of this compound are provided below. It is crucial to optimize seeding density and incubation times for each cell line to ensure logarithmic growth during the experiment.
Protocol 1: IC50 Determination using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells into a purple formazan product.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in appropriate complete medium.
-
Harvest cells in the logarithmic growth phase and determine cell concentration and viability using a hemocytometer and trypan blue.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare a series of serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism).
-
Protocol 2: IC50 Determination using the CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1, but use opaque-walled plates to prevent luminescence signal cross-talk.
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence of each well using a luminometer.
-
Subtract the average luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram
References
In Vivo Application Notes and Protocols for CBK289001: A TRAP/ACP5 Inhibitor
Disclaimer: As of late 2025, publicly available scientific literature and patent databases do not contain specific in vivo studies, quantitative data, or established protocols for the compound CBK289001. The following application notes and protocols are presented as a scientifically guided projection based on the known in vitro activity of this compound and standard preclinical research methodologies for small molecule inhibitors targeting similar pathways. The provided data and protocols are illustrative and should be adapted and validated by researchers.
Introduction to this compound
This compound is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), an enzyme implicated in pathological processes including cancer metastasis and bone resorption.[1] In vitro studies have demonstrated its ability to inhibit TRAP isoforms and impede cancer cell migration.[2] This document outlines potential in vivo applications and theoretical experimental protocols for researchers investigating the therapeutic potential of this compound in preclinical animal models.
Target Pathway: TRAP/ACP5 Signaling
Tartrate-Resistant Acid Phosphatase plays a crucial role in the tumor microenvironment, particularly in the context of bone metastasis. By dephosphorylating key proteins such as osteopontin, TRAP facilitates cancer cell migration and invasion. The hypothesized signaling pathway targeted by this compound is depicted below.
References
In Vivo Application Notes and Protocols for CBK289001: A TRAP/ACP5 Inhibitor
Disclaimer: As of late 2025, publicly available scientific literature and patent databases do not contain specific in vivo studies, quantitative data, or established protocols for the compound CBK289001. The following application notes and protocols are presented as a scientifically guided projection based on the known in vitro activity of this compound and standard preclinical research methodologies for small molecule inhibitors targeting similar pathways. The provided data and protocols are illustrative and should be adapted and validated by researchers.
Introduction to this compound
This compound is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), an enzyme implicated in pathological processes including cancer metastasis and bone resorption.[1] In vitro studies have demonstrated its ability to inhibit TRAP isoforms and impede cancer cell migration.[2] This document outlines potential in vivo applications and theoretical experimental protocols for researchers investigating the therapeutic potential of this compound in preclinical animal models.
Target Pathway: TRAP/ACP5 Signaling
Tartrate-Resistant Acid Phosphatase plays a crucial role in the tumor microenvironment, particularly in the context of bone metastasis. By dephosphorylating key proteins such as osteopontin, TRAP facilitates cancer cell migration and invasion. The hypothesized signaling pathway targeted by this compound is depicted below.
References
Application Notes and Protocols for Studying TRAP/ACP5 Function with CBK289001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme with significant roles in both normal physiological processes and various pathologies.[1][2][3] It is notably expressed in activated osteoclasts and macrophages.[4][5] TRAP/ACP5 exists in two primary isoforms: TRAP 5a, which has low enzymatic activity, and TRAP 5b, a more active form generated by proteolytic cleavage. The active TRAP 5b isoform is implicated in bone resorption by dephosphorylating bone matrix proteins like osteopontin, which facilitates osteoclast migration.
Recent studies have highlighted TRAP/ACP5 as a driver of metastasis in various cancers. In breast cancer, for instance, TRAP/ACP5 overexpression promotes cell migration, invasion, and proliferation. This has been linked to its role in signaling pathways involving Transforming Growth Factor beta 2 (TGFβ2), its receptor (TβR), and the cell surface receptor CD44. Given its role in cancer progression, TRAP/ACP5 has emerged as a compelling target for therapeutic intervention.
CBK289001 is a small-molecule inhibitor identified through extensive screening of chemical libraries for its ability to block TRAP/ACP5 activity. This document provides detailed information, quantitative data, and experimental protocols for utilizing this compound as a tool to investigate the function of TRAP/ACP5 in various research applications.
This compound: A Selective TRAP/ACP5 Inhibitor
This compound, with the chemical name (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, was prioritized from a screen of over 30,000 compounds for its inhibitory effect on TRAP/ACP5. It serves as a valuable chemical probe for elucidating the cellular functions of TRAP/ACP5.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against different isoforms of TRAP/ACP5. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| TRAP/ACP5 Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Data sourced from MedChemExpress and a study by Reithmeier et al.
In cell-based assays using TRAP-overexpressing MDA-MB-231 breast cancer cells, this compound has been shown to inhibit cell migration in a concentration-dependent manner, with significant effects observed at concentrations of 20 µM and 100 µM.
TRAP/ACP5 Signaling in Breast Cancer
In MDA-MB-231 breast cancer cells, TRAP/ACP5 has been shown to promote metastasis-related properties through a signaling mechanism involving TGFβ2 and CD44. Overexpression of TRAP leads to the upregulation of TGFβ2 and its receptor TβR1, as well as increased phosphorylation of CD44. This cascade ultimately enhances cell migration, invasion, and proliferation.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for TRAP/ACP5 Inhibition
This protocol describes a microplate-based colorimetric assay to measure the enzymatic activity of TRAP/ACP5 and to evaluate the inhibitory effect of this compound. The assay is based on the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which can be detected by measuring absorbance at 405 nm.
Materials:
-
Recombinant human TRAP/ACP5 (isoform 5b)
-
This compound
-
Assay Buffer: 100 mM Sodium Acetate, 50 mM Sodium Tartrate, pH 5.5
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Stop Solution: 3 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the Assay Buffer to achieve the desired final concentrations for testing. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant TRAP/ACP5 enzyme in ice-cold Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the serially diluted this compound or DMSO control. b. Add 60 µL of the diluted TRAP/ACP5 enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. To initiate the reaction, add 20 µL of pNPP substrate solution (final concentration of 10 mM is recommended). e. Incubate the plate at 37°C for 30-60 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution (3 M NaOH) to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all other readings. b. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. c. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Migration Assay (Transwell Method)
This protocol details how to assess the effect of this compound on the migration of TRAP/ACP5-overexpressing MDA-MB-231 breast cancer cells using a Transwell (or Boyden chamber) system.
Materials:
-
TRAP/ACP5-overexpressing MDA-MB-231 cells
-
Standard cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Transwell inserts (e.g., 24-well format, 8 µm pore size)
-
Cotton swabs
-
Fixation Solution: 4% Paraformaldehyde or 100% Methanol
-
Staining Solution: 0.1% Crystal Violet in 20% Methanol
-
Microscope
Procedure:
-
Cell Culture: Culture TRAP-overexpressing MDA-MB-231 cells in standard medium until they reach 80-90% confluency.
-
Cell Preparation: a. Starve the cells by incubating them in serum-free medium for 12-24 hours prior to the assay. b. Harvest the cells using trypsin, neutralize, and centrifuge. c. Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the concentration to 1 x 105 cells/mL.
-
Assay Setup: a. To the lower wells of the 24-well plate, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS). b. Place the Transwell inserts into the wells, creating an upper and lower chamber. c. In a separate tube, prepare the cell suspension with the desired concentrations of this compound (e.g., 20 µM, 100 µM) or a vehicle control (DMSO). d. Add 100-200 µL of the cell suspension (containing 1-2 x 104 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period suitable for cell migration (typically 4-24 hours).
-
Removal of Non-Migrated Cells: a. Carefully remove the inserts from the wells. b. Using a cotton swab, gently wipe the inside of the insert to remove the cells that did not migrate through the pores.
-
Fixation and Staining: a. Fix the migrated cells on the underside of the membrane by immersing the insert in Fixation Solution for 20 minutes. b. Stain the cells by immersing the insert in Crystal Violet solution for 30 minutes. c. Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Quantification: a. Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several representative fields of view. b. Calculate the average number of migrated cells per field for each condition. c. Compare the number of migrated cells in the this compound-treated groups to the vehicle control to determine the extent of migration inhibition.
References
- 1. Identification of inhibitors of Tartrate-resistant acid phosphatase (TRAP/ACP5) activity by small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small chemical enzyme inhibitor 5-phenylnicotinic acid/CD13 inhibits cell migration and invasion of tartrate-resistant acid phosphatase/ACP5-overexpressing MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 5. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TRAP/ACP5 Function with CBK289001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme with significant roles in both normal physiological processes and various pathologies.[1][2][3] It is notably expressed in activated osteoclasts and macrophages.[4][5] TRAP/ACP5 exists in two primary isoforms: TRAP 5a, which has low enzymatic activity, and TRAP 5b, a more active form generated by proteolytic cleavage. The active TRAP 5b isoform is implicated in bone resorption by dephosphorylating bone matrix proteins like osteopontin, which facilitates osteoclast migration.
Recent studies have highlighted TRAP/ACP5 as a driver of metastasis in various cancers. In breast cancer, for instance, TRAP/ACP5 overexpression promotes cell migration, invasion, and proliferation. This has been linked to its role in signaling pathways involving Transforming Growth Factor beta 2 (TGFβ2), its receptor (TβR), and the cell surface receptor CD44. Given its role in cancer progression, TRAP/ACP5 has emerged as a compelling target for therapeutic intervention.
CBK289001 is a small-molecule inhibitor identified through extensive screening of chemical libraries for its ability to block TRAP/ACP5 activity. This document provides detailed information, quantitative data, and experimental protocols for utilizing this compound as a tool to investigate the function of TRAP/ACP5 in various research applications.
This compound: A Selective TRAP/ACP5 Inhibitor
This compound, with the chemical name (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, was prioritized from a screen of over 30,000 compounds for its inhibitory effect on TRAP/ACP5. It serves as a valuable chemical probe for elucidating the cellular functions of TRAP/ACP5.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against different isoforms of TRAP/ACP5. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| TRAP/ACP5 Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Data sourced from MedChemExpress and a study by Reithmeier et al.
In cell-based assays using TRAP-overexpressing MDA-MB-231 breast cancer cells, this compound has been shown to inhibit cell migration in a concentration-dependent manner, with significant effects observed at concentrations of 20 µM and 100 µM.
TRAP/ACP5 Signaling in Breast Cancer
In MDA-MB-231 breast cancer cells, TRAP/ACP5 has been shown to promote metastasis-related properties through a signaling mechanism involving TGFβ2 and CD44. Overexpression of TRAP leads to the upregulation of TGFβ2 and its receptor TβR1, as well as increased phosphorylation of CD44. This cascade ultimately enhances cell migration, invasion, and proliferation.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for TRAP/ACP5 Inhibition
This protocol describes a microplate-based colorimetric assay to measure the enzymatic activity of TRAP/ACP5 and to evaluate the inhibitory effect of this compound. The assay is based on the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which can be detected by measuring absorbance at 405 nm.
Materials:
-
Recombinant human TRAP/ACP5 (isoform 5b)
-
This compound
-
Assay Buffer: 100 mM Sodium Acetate, 50 mM Sodium Tartrate, pH 5.5
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Stop Solution: 3 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the Assay Buffer to achieve the desired final concentrations for testing. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant TRAP/ACP5 enzyme in ice-cold Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the serially diluted this compound or DMSO control. b. Add 60 µL of the diluted TRAP/ACP5 enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. To initiate the reaction, add 20 µL of pNPP substrate solution (final concentration of 10 mM is recommended). e. Incubate the plate at 37°C for 30-60 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution (3 M NaOH) to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all other readings. b. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. c. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Migration Assay (Transwell Method)
This protocol details how to assess the effect of this compound on the migration of TRAP/ACP5-overexpressing MDA-MB-231 breast cancer cells using a Transwell (or Boyden chamber) system.
Materials:
-
TRAP/ACP5-overexpressing MDA-MB-231 cells
-
Standard cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Transwell inserts (e.g., 24-well format, 8 µm pore size)
-
Cotton swabs
-
Fixation Solution: 4% Paraformaldehyde or 100% Methanol
-
Staining Solution: 0.1% Crystal Violet in 20% Methanol
-
Microscope
Procedure:
-
Cell Culture: Culture TRAP-overexpressing MDA-MB-231 cells in standard medium until they reach 80-90% confluency.
-
Cell Preparation: a. Starve the cells by incubating them in serum-free medium for 12-24 hours prior to the assay. b. Harvest the cells using trypsin, neutralize, and centrifuge. c. Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the concentration to 1 x 105 cells/mL.
-
Assay Setup: a. To the lower wells of the 24-well plate, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS). b. Place the Transwell inserts into the wells, creating an upper and lower chamber. c. In a separate tube, prepare the cell suspension with the desired concentrations of this compound (e.g., 20 µM, 100 µM) or a vehicle control (DMSO). d. Add 100-200 µL of the cell suspension (containing 1-2 x 104 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period suitable for cell migration (typically 4-24 hours).
-
Removal of Non-Migrated Cells: a. Carefully remove the inserts from the wells. b. Using a cotton swab, gently wipe the inside of the insert to remove the cells that did not migrate through the pores.
-
Fixation and Staining: a. Fix the migrated cells on the underside of the membrane by immersing the insert in Fixation Solution for 20 minutes. b. Stain the cells by immersing the insert in Crystal Violet solution for 30 minutes. c. Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Quantification: a. Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several representative fields of view. b. Calculate the average number of migrated cells per field for each condition. c. Compare the number of migrated cells in the this compound-treated groups to the vehicle control to determine the extent of migration inhibition.
References
- 1. Identification of inhibitors of Tartrate-resistant acid phosphatase (TRAP/ACP5) activity by small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small chemical enzyme inhibitor 5-phenylnicotinic acid/CD13 inhibits cell migration and invasion of tartrate-resistant acid phosphatase/ACP5-overexpressing MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 5. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CBK289001, a TRAP/ACP5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBK289001 is a potent and selective small-molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a key enzyme implicated in various pathological processes, including cancer metastasis and bone resorption.[1] This document provides detailed application notes and protocols for the use of this compound in research settings. It includes supplier information, biochemical activity data, and comprehensive experimental procedures for utilizing this compound in TRAP/ACP5 enzymatic assays and cell-based migration assays.
Supplier and Purchasing Information
This compound is commercially available from various chemical suppliers. One prominent supplier is MedChemExpress (MCE).
| Parameter | Information |
| Supplier | MedChemExpress (MCE) |
| Product Name | This compound |
| Catalog Number | HY-124663 |
| CAS Number | 1212663-24-5 |
| Molecular Formula | C₁₉H₂₀N₆O₄ |
| Molecular Weight | 396.40 g/mol |
Physicochemical and Handling Properties
| Property | Value |
| Appearance | Solid |
| Purity | ≥98% |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. |
Solubility and Stock Solution Preparation
-
In Vitro:
-
DMSO: ≥ 100 mg/mL (≥ 252.27 mM)
-
-
In Vivo:
-
For in vivo experiments, it is recommended to prepare a stock solution in DMSO first and then dilute it with the appropriate vehicle. Several formulations are suggested:
-
Biological Activity
This compound is an inhibitor of the enzymatic activity of TRAP/ACP5. It has been shown to inhibit different isoforms of TRAP with varying potency.
Biochemical Activity
The inhibitory activity of this compound against different TRAP isoforms is summarized in the table below.
| TRAP Isoform | IC₅₀ (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Data sourced from Reithmeier et al., 2018.[1]
Cellular Activity
This compound has been demonstrated to inhibit the migration of cancer cells in a TRAP-dependent manner. Specifically, it has been shown to reduce the migration of TRAP-overexpressing MDA-MB-231 human breast cancer cells.
Signaling Pathway
TRAP/ACP5 plays a crucial role in cancer cell migration and invasion, particularly through its interaction with the TGF-β signaling pathway and the cell surface receptor CD44. Overexpression of TRAP can lead to increased cell migration and invasion. This compound, by inhibiting TRAP, can modulate these downstream effects.
Caption: TRAP/ACP5 signaling pathway in cancer metastasis.
Experimental Protocols
The following are detailed protocols for experiments commonly performed with this compound.
Protocol 1: TRAP/ACP5 Enzymatic Assay
This protocol is adapted from the methods used in the identification of this compound. It is a colorimetric assay that measures the phosphatase activity of TRAP/ACP5.
Materials:
-
Recombinant human TRAP/ACP5 (isoform of interest)
-
This compound
-
Assay Buffer: 50 mM sodium acetate, pH 5.5, with 0.1% (v/v) Triton X-100 and 10 mM sodium tartrate
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the Assay Buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant TRAP/ACP5 enzyme to the desired concentration in the Assay Buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the diluted this compound solution (or vehicle control). b. Add 60 µL of the diluted TRAP/ACP5 enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well. e. Incubate the plate at 37°C for 30-60 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution (1 M NaOH) to each well to terminate the reaction.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (no enzyme) from all other wells. b. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
Application Notes and Protocols for CBK289001, a TRAP/ACP5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBK289001 is a potent and selective small-molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a key enzyme implicated in various pathological processes, including cancer metastasis and bone resorption.[1] This document provides detailed application notes and protocols for the use of this compound in research settings. It includes supplier information, biochemical activity data, and comprehensive experimental procedures for utilizing this compound in TRAP/ACP5 enzymatic assays and cell-based migration assays.
Supplier and Purchasing Information
This compound is commercially available from various chemical suppliers. One prominent supplier is MedChemExpress (MCE).
| Parameter | Information |
| Supplier | MedChemExpress (MCE) |
| Product Name | This compound |
| Catalog Number | HY-124663 |
| CAS Number | 1212663-24-5 |
| Molecular Formula | C₁₉H₂₀N₆O₄ |
| Molecular Weight | 396.40 g/mol |
Physicochemical and Handling Properties
| Property | Value |
| Appearance | Solid |
| Purity | ≥98% |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. |
Solubility and Stock Solution Preparation
-
In Vitro:
-
DMSO: ≥ 100 mg/mL (≥ 252.27 mM)
-
-
In Vivo:
-
For in vivo experiments, it is recommended to prepare a stock solution in DMSO first and then dilute it with the appropriate vehicle. Several formulations are suggested:
-
Biological Activity
This compound is an inhibitor of the enzymatic activity of TRAP/ACP5. It has been shown to inhibit different isoforms of TRAP with varying potency.
Biochemical Activity
The inhibitory activity of this compound against different TRAP isoforms is summarized in the table below.
| TRAP Isoform | IC₅₀ (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Data sourced from Reithmeier et al., 2018.[1]
Cellular Activity
This compound has been demonstrated to inhibit the migration of cancer cells in a TRAP-dependent manner. Specifically, it has been shown to reduce the migration of TRAP-overexpressing MDA-MB-231 human breast cancer cells.
Signaling Pathway
TRAP/ACP5 plays a crucial role in cancer cell migration and invasion, particularly through its interaction with the TGF-β signaling pathway and the cell surface receptor CD44. Overexpression of TRAP can lead to increased cell migration and invasion. This compound, by inhibiting TRAP, can modulate these downstream effects.
Caption: TRAP/ACP5 signaling pathway in cancer metastasis.
Experimental Protocols
The following are detailed protocols for experiments commonly performed with this compound.
Protocol 1: TRAP/ACP5 Enzymatic Assay
This protocol is adapted from the methods used in the identification of this compound. It is a colorimetric assay that measures the phosphatase activity of TRAP/ACP5.
Materials:
-
Recombinant human TRAP/ACP5 (isoform of interest)
-
This compound
-
Assay Buffer: 50 mM sodium acetate, pH 5.5, with 0.1% (v/v) Triton X-100 and 10 mM sodium tartrate
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the Assay Buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant TRAP/ACP5 enzyme to the desired concentration in the Assay Buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the diluted this compound solution (or vehicle control). b. Add 60 µL of the diluted TRAP/ACP5 enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well. e. Incubate the plate at 37°C for 30-60 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution (1 M NaOH) to each well to terminate the reaction.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (no enzyme) from all other wells. b. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
Application Notes and Protocols for CBK289001 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBK289001 is a potent inhibitor of tartrate-resistant acid phosphatase (TRAP/ACP5), a metalloenzyme implicated in various pathological conditions, including cancer metastasis.[1][2][3] Understanding the precise preparation and handling of this compound is crucial for obtaining reliable and reproducible results in both in vitro and in vivo studies. These application notes provide detailed protocols for the preparation of this compound solutions using Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological research. Adherence to these guidelines will help ensure the stability and efficacy of the compound in your experimental setups.
Physicochemical and Biological Properties of this compound
A summary of the key properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| IUPAC Name | (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide | [2] |
| Molecular Formula | C₁₉H₂₀N₆O₄ | [1] |
| Molecular Weight | 396.40 g/mol | |
| Appearance | White to off-white solid | |
| Target | Tartrate-resistant acid phosphatase (TRAP/ACP5) | |
| Solubility in DMSO | 100 mg/mL (252.27 mM) | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of TRAP/ACP5. TRAP is known to exist in two isoforms, TRAP 5a and the more active TRAP 5b. This compound has been shown to inhibit different forms of TRAP with varying potencies.
Inhibitory Activity of this compound
| TRAP Isoform | IC₅₀ (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Data sourced from MedchemExpress.com
TRAP has been identified as a driver of cancer metastasis. It promotes metastasis-related cell properties in breast cancer cells through the regulation of the Transforming Growth Factor β (TGFβ) pathway and CD44. By inhibiting TRAP, this compound can impede these oncogenic signaling pathways.
Figure 1: Simplified signaling pathway of this compound action. This compound inhibits TRAP/ACP5, which in turn downregulates pro-metastatic signaling pathways.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps to prepare a high-concentration stock solution for use in various biological assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Optional: Sonicator or 37°C water bath
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the required amount of this compound. For a 10 mM stock solution, the calculation is as follows:
-
Mass (mg) = 10 mM * Volume (L) * 396.40 g/mol * 1000 mg/g
-
For 1 mL (0.001 L) of a 10 mM stock solution, you will need 3.964 mg of this compound.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If precipitation is observed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Protect from light.
-
Stock Solution Preparation Table
| Desired Stock Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 2.5227 mL | 12.6135 mL | 25.2270 mL |
| 5 mM | 0.5045 mL | 2.5227 mL | 5.0454 mL |
| 10 mM | 0.2523 mL | 1.2614 mL | 2.5227 mL |
Calculations are based on a molecular weight of 396.40 g/mol .
Figure 2: Workflow for the preparation of this compound stock solution in DMSO.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium for in vitro experiments.
Important Considerations for DMSO in Cell Culture:
-
High concentrations of DMSO can be toxic to cells.
-
The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with 0.1% being ideal for most cell lines to avoid off-target effects.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound upon direct dilution into the aqueous medium, it is advisable to perform an intermediate dilution step.
-
Dilute the 10 mM stock solution in pre-warmed cell culture medium to an intermediate concentration (e.g., 1 mM or 100 µM).
-
-
Final Dilution:
-
Add the appropriate volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration.
-
Mix gently by pipetting up and down or swirling the plate.
-
-
Example Dilution for a 10 µM Working Solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, add 1 µL of the stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
DMSO Concentration in Final Working Solution
| Stock Concentration | Dilution Factor for 10 µM Working Solution | Final DMSO Concentration |
| 10 mM | 1:1000 | 0.1% |
| 5 mM | 1:500 | 0.2% |
| 1 mM | 1:100 | 1.0% |
Note: It is recommended to determine the maximum tolerable DMSO concentration for your specific cell line.
Troubleshooting
-
Precipitation upon dilution in aqueous media: If the compound precipitates out of solution when added to the cell culture medium, try a serial dilution in the medium or a lower starting stock concentration. Pre-warming the medium to 37°C can also help maintain solubility.
-
Compound does not dissolve in DMSO: Ensure you are using anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility. Gentle heating or sonication can be applied, but be mindful of the compound's stability.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound solutions for their studies, ensuring the integrity of their experiments and the reliability of their data.
References
Application Notes and Protocols for CBK289001 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBK289001 is a potent inhibitor of tartrate-resistant acid phosphatase (TRAP/ACP5), a metalloenzyme implicated in various pathological conditions, including cancer metastasis.[1][2][3] Understanding the precise preparation and handling of this compound is crucial for obtaining reliable and reproducible results in both in vitro and in vivo studies. These application notes provide detailed protocols for the preparation of this compound solutions using Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological research. Adherence to these guidelines will help ensure the stability and efficacy of the compound in your experimental setups.
Physicochemical and Biological Properties of this compound
A summary of the key properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| IUPAC Name | (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide | [2] |
| Molecular Formula | C₁₉H₂₀N₆O₄ | [1] |
| Molecular Weight | 396.40 g/mol | |
| Appearance | White to off-white solid | |
| Target | Tartrate-resistant acid phosphatase (TRAP/ACP5) | |
| Solubility in DMSO | 100 mg/mL (252.27 mM) | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of TRAP/ACP5. TRAP is known to exist in two isoforms, TRAP 5a and the more active TRAP 5b. This compound has been shown to inhibit different forms of TRAP with varying potencies.
Inhibitory Activity of this compound
| TRAP Isoform | IC₅₀ (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Data sourced from MedchemExpress.com
TRAP has been identified as a driver of cancer metastasis. It promotes metastasis-related cell properties in breast cancer cells through the regulation of the Transforming Growth Factor β (TGFβ) pathway and CD44. By inhibiting TRAP, this compound can impede these oncogenic signaling pathways.
Figure 1: Simplified signaling pathway of this compound action. This compound inhibits TRAP/ACP5, which in turn downregulates pro-metastatic signaling pathways.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps to prepare a high-concentration stock solution for use in various biological assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Optional: Sonicator or 37°C water bath
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the required amount of this compound. For a 10 mM stock solution, the calculation is as follows:
-
Mass (mg) = 10 mM * Volume (L) * 396.40 g/mol * 1000 mg/g
-
For 1 mL (0.001 L) of a 10 mM stock solution, you will need 3.964 mg of this compound.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If precipitation is observed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Protect from light.
-
Stock Solution Preparation Table
| Desired Stock Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 2.5227 mL | 12.6135 mL | 25.2270 mL |
| 5 mM | 0.5045 mL | 2.5227 mL | 5.0454 mL |
| 10 mM | 0.2523 mL | 1.2614 mL | 2.5227 mL |
Calculations are based on a molecular weight of 396.40 g/mol .
Figure 2: Workflow for the preparation of this compound stock solution in DMSO.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium for in vitro experiments.
Important Considerations for DMSO in Cell Culture:
-
High concentrations of DMSO can be toxic to cells.
-
The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with 0.1% being ideal for most cell lines to avoid off-target effects.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound upon direct dilution into the aqueous medium, it is advisable to perform an intermediate dilution step.
-
Dilute the 10 mM stock solution in pre-warmed cell culture medium to an intermediate concentration (e.g., 1 mM or 100 µM).
-
-
Final Dilution:
-
Add the appropriate volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration.
-
Mix gently by pipetting up and down or swirling the plate.
-
-
Example Dilution for a 10 µM Working Solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, add 1 µL of the stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
DMSO Concentration in Final Working Solution
| Stock Concentration | Dilution Factor for 10 µM Working Solution | Final DMSO Concentration |
| 10 mM | 1:1000 | 0.1% |
| 5 mM | 1:500 | 0.2% |
| 1 mM | 1:100 | 1.0% |
Note: It is recommended to determine the maximum tolerable DMSO concentration for your specific cell line.
Troubleshooting
-
Precipitation upon dilution in aqueous media: If the compound precipitates out of solution when added to the cell culture medium, try a serial dilution in the medium or a lower starting stock concentration. Pre-warming the medium to 37°C can also help maintain solubility.
-
Compound does not dissolve in DMSO: Ensure you are using anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility. Gentle heating or sonication can be applied, but be mindful of the compound's stability.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound solutions for their studies, ensuring the integrity of their experiments and the reliability of their data.
References
Application Notes and Protocols for Western Blot Analysis of the TRAP/ACP5 Signaling Pathway Following CBK289001 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBK289001 is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a metalloenzyme implicated in the progression and metastasis of various cancers.[1][2] TRAP/ACP5 has been shown to modulate key signaling pathways that drive tumor growth and invasion, including the Transforming Growth Factor-β (TGF-β) pathway.[3][4] Overexpression of TRAP is associated with increased cell proliferation, migration, and invasion. Inhibition of TRAP/ACP5 by compounds like this compound presents a promising therapeutic strategy. Western blot analysis is a crucial technique to elucidate the molecular mechanisms of this compound by quantifying the changes in protein expression and phosphorylation within the TRAP/ACP5 signaling cascade.
These application notes provide a comprehensive protocol for performing western blot analysis to assess the impact of this compound treatment on key proteins within the TRAP/ACP5-mediated signaling pathways.
Mechanism of Action of this compound
This compound functions as an inhibitor of TRAP/ACP5, which exists in two isoforms: TRAP 5a and the more enzymatically active TRAP 5b. By inhibiting the phosphatase activity of TRAP, this compound is expected to modulate the phosphorylation status and expression levels of downstream signaling proteins. Research indicates that TRAP/ACP5 influences the TGF-β signaling pathway, leading to the upregulation of TGF-β2, TGF-β Receptor 1 (TβR1), and SMAD2. Furthermore, TRAP/ACP5 activity has been linked to the phosphorylation of CD44, a cell-surface glycoprotein involved in cell adhesion and migration. Recent studies have also suggested a role for TRAP/ACP5 in modulating the GSK3β/β-catenin signaling pathway. Therefore, treatment with this compound is hypothesized to reverse these effects, leading to a decrease in the expression of pro-metastatic proteins and a reduction in the phosphorylation of key signaling molecules.
Key Target Proteins for Western Blot Analysis
-
TRAP/ACP5: To confirm the presence of the target enzyme in the cellular model.
-
TGF-β Signaling Pathway:
-
TGF-β2: A key ligand in the TGF-β pathway, often upregulated in cancer.
-
TGF-β Receptor 1 (TβR1): A transmembrane serine/threonine kinase that initiates downstream signaling.
-
Phospho-SMAD2 (Ser465/467) and Total SMAD2: Key downstream transcription factors activated by TβR1. The ratio of phosphorylated to total SMAD2 is a direct indicator of pathway activation.
-
-
GSK3β/β-catenin Signaling Pathway:
-
Phospho-GSK3β (Ser9) and Total GSK3β: Phosphorylation at Ser9 inhibits GSK3β activity.
-
β-catenin: A key downstream effector whose stability is regulated by GSK3β.
-
-
Cell Adhesion and Migration:
-
Phospho-CD44 and Total CD44: To assess changes in the phosphorylation status of this key cell-surface glycoprotein.
-
-
Loading Control:
-
β-actin or GAPDH: To ensure equal protein loading across all samples.
-
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes hypothetical, yet expected, quantitative data from a western blot analysis of a cancer cell line (e.g., MDA-MB-231) treated with this compound for 24 hours. Data is presented as the mean ± standard deviation of the relative band intensity normalized to a loading control (β-actin).
| Target Protein | Vehicle Control (DMSO) | This compound (10 µM) | This compound (50 µM) | Fold Change (vs. Vehicle at 50 µM) |
| TGF-β Signaling | ||||
| TGF-β2 | 1.00 ± 0.08 | 0.72 ± 0.06 | 0.45 ± 0.05 | ↓ 0.45 |
| TβR1 | 1.00 ± 0.11 | 0.81 ± 0.09 | 0.58 ± 0.07 | ↓ 0.58 |
| p-SMAD2/Total SMAD2 | 1.00 ± 0.15 | 0.65 ± 0.12 | 0.33 ± 0.09 | ↓ 0.33 |
| GSK3β/β-catenin Signaling | ||||
| p-GSK3β/Total GSK3β | 1.00 ± 0.12 | 1.35 ± 0.18 | 1.89 ± 0.21 | ↑ 1.89 |
| β-catenin | 1.00 ± 0.09 | 0.88 ± 0.10 | 0.67 ± 0.08 | ↓ 0.67 |
| Cell Adhesion | ||||
| p-CD44/Total CD44 | 1.00 ± 0.18 | 0.78 ± 0.15 | 0.51 ± 0.11 | ↓ 0.51 |
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis after this compound treatment.
Caption: Signaling pathways modulated by this compound through TRAP/ACP5 inhibition.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cancer cell line with known TRAP/ACP5 expression (e.g., MDA-MB-231 breast cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM and 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
Protein Extraction
-
Cell Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the corresponding loading control bands to account for variations in protein loading. For phosphorylated proteins, normalize the phosphoprotein signal to the total protein signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 3. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Transforming Growth Factor-Beta1 (TGF-β1) Inhibits Tumorigenesis of Anaplastic Thyroid Carcinoma Cells Through ERK1/2-NF-κB-PUMA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of the TRAP/ACP5 Signaling Pathway Following CBK289001 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBK289001 is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a metalloenzyme implicated in the progression and metastasis of various cancers.[1][2] TRAP/ACP5 has been shown to modulate key signaling pathways that drive tumor growth and invasion, including the Transforming Growth Factor-β (TGF-β) pathway.[3][4] Overexpression of TRAP is associated with increased cell proliferation, migration, and invasion. Inhibition of TRAP/ACP5 by compounds like this compound presents a promising therapeutic strategy. Western blot analysis is a crucial technique to elucidate the molecular mechanisms of this compound by quantifying the changes in protein expression and phosphorylation within the TRAP/ACP5 signaling cascade.
These application notes provide a comprehensive protocol for performing western blot analysis to assess the impact of this compound treatment on key proteins within the TRAP/ACP5-mediated signaling pathways.
Mechanism of Action of this compound
This compound functions as an inhibitor of TRAP/ACP5, which exists in two isoforms: TRAP 5a and the more enzymatically active TRAP 5b. By inhibiting the phosphatase activity of TRAP, this compound is expected to modulate the phosphorylation status and expression levels of downstream signaling proteins. Research indicates that TRAP/ACP5 influences the TGF-β signaling pathway, leading to the upregulation of TGF-β2, TGF-β Receptor 1 (TβR1), and SMAD2. Furthermore, TRAP/ACP5 activity has been linked to the phosphorylation of CD44, a cell-surface glycoprotein involved in cell adhesion and migration. Recent studies have also suggested a role for TRAP/ACP5 in modulating the GSK3β/β-catenin signaling pathway. Therefore, treatment with this compound is hypothesized to reverse these effects, leading to a decrease in the expression of pro-metastatic proteins and a reduction in the phosphorylation of key signaling molecules.
Key Target Proteins for Western Blot Analysis
-
TRAP/ACP5: To confirm the presence of the target enzyme in the cellular model.
-
TGF-β Signaling Pathway:
-
TGF-β2: A key ligand in the TGF-β pathway, often upregulated in cancer.
-
TGF-β Receptor 1 (TβR1): A transmembrane serine/threonine kinase that initiates downstream signaling.
-
Phospho-SMAD2 (Ser465/467) and Total SMAD2: Key downstream transcription factors activated by TβR1. The ratio of phosphorylated to total SMAD2 is a direct indicator of pathway activation.
-
-
GSK3β/β-catenin Signaling Pathway:
-
Phospho-GSK3β (Ser9) and Total GSK3β: Phosphorylation at Ser9 inhibits GSK3β activity.
-
β-catenin: A key downstream effector whose stability is regulated by GSK3β.
-
-
Cell Adhesion and Migration:
-
Phospho-CD44 and Total CD44: To assess changes in the phosphorylation status of this key cell-surface glycoprotein.
-
-
Loading Control:
-
β-actin or GAPDH: To ensure equal protein loading across all samples.
-
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes hypothetical, yet expected, quantitative data from a western blot analysis of a cancer cell line (e.g., MDA-MB-231) treated with this compound for 24 hours. Data is presented as the mean ± standard deviation of the relative band intensity normalized to a loading control (β-actin).
| Target Protein | Vehicle Control (DMSO) | This compound (10 µM) | This compound (50 µM) | Fold Change (vs. Vehicle at 50 µM) |
| TGF-β Signaling | ||||
| TGF-β2 | 1.00 ± 0.08 | 0.72 ± 0.06 | 0.45 ± 0.05 | ↓ 0.45 |
| TβR1 | 1.00 ± 0.11 | 0.81 ± 0.09 | 0.58 ± 0.07 | ↓ 0.58 |
| p-SMAD2/Total SMAD2 | 1.00 ± 0.15 | 0.65 ± 0.12 | 0.33 ± 0.09 | ↓ 0.33 |
| GSK3β/β-catenin Signaling | ||||
| p-GSK3β/Total GSK3β | 1.00 ± 0.12 | 1.35 ± 0.18 | 1.89 ± 0.21 | ↑ 1.89 |
| β-catenin | 1.00 ± 0.09 | 0.88 ± 0.10 | 0.67 ± 0.08 | ↓ 0.67 |
| Cell Adhesion | ||||
| p-CD44/Total CD44 | 1.00 ± 0.18 | 0.78 ± 0.15 | 0.51 ± 0.11 | ↓ 0.51 |
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis after this compound treatment.
Caption: Signaling pathways modulated by this compound through TRAP/ACP5 inhibition.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cancer cell line with known TRAP/ACP5 expression (e.g., MDA-MB-231 breast cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM and 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
Protein Extraction
-
Cell Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the corresponding loading control bands to account for variations in protein loading. For phosphorylated proteins, normalize the phosphoprotein signal to the total protein signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 3. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Transforming Growth Factor-Beta1 (TGF-β1) Inhibits Tumorigenesis of Anaplastic Thyroid Carcinoma Cells Through ERK1/2-NF-κB-PUMA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of CBK289001 and other TRAP/ACP5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme implicated in several pathological conditions, including cancer metastasis.[1][2] TRAP exists in two main isoforms, 5a and 5b, with TRAP 5b exhibiting significantly higher enzymatic activity.[2] The role of TRAP in promoting cancer cell migration, invasion, and proliferation makes it a compelling target for therapeutic intervention.[3] CBK289001 has been identified as a small molecule inhibitor of TRAP/ACP5 through high-throughput screening (HTS) and has been shown to impede cancer cell migration.[2]
These application notes provide a comprehensive overview of the methodologies for identifying and characterizing TRAP/ACP5 inhibitors like this compound using HTS, along with detailed protocols for primary screening, hit validation, and secondary assays.
Data Presentation
Table 1: Inhibitory Activity of this compound against TRAP/ACP5 Isoforms
| Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Data sourced from MedChemExpress. Note: The exact assay conditions for these IC50 values were not publicly available.
Signaling Pathway
The signaling pathway involving TRAP/ACP5 in cancer progression, particularly in breast cancer, involves the transforming growth factor-beta (TGF-β) pathway and the cell surface receptor CD44. TRAP can influence the TGF-β signaling cascade, which in turn regulates genes involved in cell growth, differentiation, and migration. CD44, a receptor for extracellular matrix components, also plays a crucial role in cell migration and is functionally linked to the TGF-β pathway. Inhibition of TRAP by compounds like this compound is expected to modulate these pathways, leading to a reduction in the metastatic potential of cancer cells.
Caption: TRAP/ACP5 signaling pathway in cancer.
Experimental Protocols
Primary High-Throughput Screening (HTS) Assay: TRAP/ACP5 Enzymatic Assay
This protocol describes a colorimetric enzymatic assay suitable for a 384-well plate format to screen for inhibitors of TRAP/ACP5. The assay measures the hydrolysis of p-nitrophenylphosphate (pNPP) to p-nitrophenol (pNP), which produces a yellow color detectable at 405 nm.
Materials:
-
Recombinant human TRAP/ACP5b enzyme
-
p-Nitrophenylphosphate (pNPP) substrate
-
Assay Buffer: 50 mM sodium acetate, 10 mM sodium tartrate, pH 5.5
-
Stop Solution: 1 M NaOH
-
384-well clear flat-bottom plates
-
Compound library plates (e.g., at 10 mM in DMSO)
-
Acoustic liquid handler or pintool for compound dispensing
-
Plate reader capable of absorbance measurement at 405 nm
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library plate into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 50 µL reaction volume. Include appropriate controls:
-
Negative Control (0% inhibition): DMSO only
-
Positive Control (100% inhibition): A known TRAP inhibitor or no enzyme.
-
-
Enzyme Addition: Prepare a working solution of TRAP/ACP5b in Assay Buffer. Add 25 µL of the enzyme solution to each well of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare a working solution of pNPP in Assay Buffer. Initiate the enzymatic reaction by adding 25 µL of the pNPP solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding 25 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 405 nm using a plate reader.
Data Analysis:
Percentage inhibition is calculated as follows: % Inhibition = [1 - (Abs_compound - Abs_blank) / (Abs_neg_control - Abs_blank)] * 100
Hits are typically identified as compounds exhibiting inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).
Experimental Workflow for HTS Hit Identification and Validation
A tiered approach is essential to validate primary hits and eliminate false positives.
Caption: Workflow for HTS hit validation.
Secondary Assays for Hit Validation
This assay assesses the ability of a compound to inhibit cancer cell migration towards a chemoattractant.
Materials:
-
MDA-MB-231 breast cancer cells (or other relevant cell line)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Test compounds
-
Crystal Violet solution
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture MDA-MB-231 cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the medium with serum-free medium.
-
Assay Setup:
-
Add 600 µL of complete medium (with FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treat the cell suspension with the test compound (e.g., this compound at various concentrations) or DMSO (vehicle control) and incubate for 30 minutes at 37°C.
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
Staining and Quantification:
-
Carefully remove the Transwell inserts.
-
With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells under a microscope. Alternatively, the dye can be eluted with 10% acetic acid, and the absorbance can be measured.
-
This assay measures the ability of cells to grow in a semi-solid medium, a hallmark of transformed cells.
Materials:
-
Agar
-
2X cell culture medium
-
Complete cell culture medium
-
Test compounds
-
6-well plates
Protocol:
-
Prepare Base Agar Layer:
-
Prepare a 1% agar solution in water and autoclave.
-
Mix the 1% agar solution with 2X medium at a 1:1 ratio to get a final concentration of 0.5% agar in 1X medium.
-
Dispense 2 mL of the base agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare Top Agar Layer with Cells:
-
Prepare a 0.7% agar solution.
-
Harvest cells and resuspend them in complete medium at a concentration of 1.6 x 10^4 cells/mL.
-
Treat the cell suspension with the test compound or DMSO.
-
Mix the treated cell suspension with the 0.7% agar solution at a 1:1 ratio to get a final concentration of 0.35% agar and 8,000 cells/mL.
-
-
Plating and Incubation:
-
Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified base agar layer.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks.
-
Feed the cells twice a week by adding 200 µL of complete medium containing the test compound or DMSO on top of the agar.
-
-
Colony Counting:
-
After 2-3 weeks, stain the colonies with a solution of 0.005% Crystal Violet.
-
Count the number of colonies in each well using a microscope.
-
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the identification and characterization of novel TRAP/ACP5 inhibitors using high-throughput screening. The primary enzymatic assay allows for the rapid screening of large compound libraries, while the subsequent hit validation and secondary cellular assays are crucial for confirming on-target activity and elucidating the biological effects of the identified compounds. The inhibitor this compound serves as a valuable tool compound for these studies, and the exploration of its mechanism of action provides insights into the role of TRAP/ACP5 in cancer biology, paving the way for the development of new therapeutic strategies.
References
Application Notes and Protocols for High-Throughput Screening of CBK289001 and other TRAP/ACP5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme implicated in several pathological conditions, including cancer metastasis.[1][2] TRAP exists in two main isoforms, 5a and 5b, with TRAP 5b exhibiting significantly higher enzymatic activity.[2] The role of TRAP in promoting cancer cell migration, invasion, and proliferation makes it a compelling target for therapeutic intervention.[3] CBK289001 has been identified as a small molecule inhibitor of TRAP/ACP5 through high-throughput screening (HTS) and has been shown to impede cancer cell migration.[2]
These application notes provide a comprehensive overview of the methodologies for identifying and characterizing TRAP/ACP5 inhibitors like this compound using HTS, along with detailed protocols for primary screening, hit validation, and secondary assays.
Data Presentation
Table 1: Inhibitory Activity of this compound against TRAP/ACP5 Isoforms
| Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Data sourced from MedChemExpress. Note: The exact assay conditions for these IC50 values were not publicly available.
Signaling Pathway
The signaling pathway involving TRAP/ACP5 in cancer progression, particularly in breast cancer, involves the transforming growth factor-beta (TGF-β) pathway and the cell surface receptor CD44. TRAP can influence the TGF-β signaling cascade, which in turn regulates genes involved in cell growth, differentiation, and migration. CD44, a receptor for extracellular matrix components, also plays a crucial role in cell migration and is functionally linked to the TGF-β pathway. Inhibition of TRAP by compounds like this compound is expected to modulate these pathways, leading to a reduction in the metastatic potential of cancer cells.
Caption: TRAP/ACP5 signaling pathway in cancer.
Experimental Protocols
Primary High-Throughput Screening (HTS) Assay: TRAP/ACP5 Enzymatic Assay
This protocol describes a colorimetric enzymatic assay suitable for a 384-well plate format to screen for inhibitors of TRAP/ACP5. The assay measures the hydrolysis of p-nitrophenylphosphate (pNPP) to p-nitrophenol (pNP), which produces a yellow color detectable at 405 nm.
Materials:
-
Recombinant human TRAP/ACP5b enzyme
-
p-Nitrophenylphosphate (pNPP) substrate
-
Assay Buffer: 50 mM sodium acetate, 10 mM sodium tartrate, pH 5.5
-
Stop Solution: 1 M NaOH
-
384-well clear flat-bottom plates
-
Compound library plates (e.g., at 10 mM in DMSO)
-
Acoustic liquid handler or pintool for compound dispensing
-
Plate reader capable of absorbance measurement at 405 nm
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library plate into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 50 µL reaction volume. Include appropriate controls:
-
Negative Control (0% inhibition): DMSO only
-
Positive Control (100% inhibition): A known TRAP inhibitor or no enzyme.
-
-
Enzyme Addition: Prepare a working solution of TRAP/ACP5b in Assay Buffer. Add 25 µL of the enzyme solution to each well of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare a working solution of pNPP in Assay Buffer. Initiate the enzymatic reaction by adding 25 µL of the pNPP solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding 25 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 405 nm using a plate reader.
Data Analysis:
Percentage inhibition is calculated as follows: % Inhibition = [1 - (Abs_compound - Abs_blank) / (Abs_neg_control - Abs_blank)] * 100
Hits are typically identified as compounds exhibiting inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).
Experimental Workflow for HTS Hit Identification and Validation
A tiered approach is essential to validate primary hits and eliminate false positives.
Caption: Workflow for HTS hit validation.
Secondary Assays for Hit Validation
This assay assesses the ability of a compound to inhibit cancer cell migration towards a chemoattractant.
Materials:
-
MDA-MB-231 breast cancer cells (or other relevant cell line)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Test compounds
-
Crystal Violet solution
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture MDA-MB-231 cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the medium with serum-free medium.
-
Assay Setup:
-
Add 600 µL of complete medium (with FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treat the cell suspension with the test compound (e.g., this compound at various concentrations) or DMSO (vehicle control) and incubate for 30 minutes at 37°C.
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
Staining and Quantification:
-
Carefully remove the Transwell inserts.
-
With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells under a microscope. Alternatively, the dye can be eluted with 10% acetic acid, and the absorbance can be measured.
-
This assay measures the ability of cells to grow in a semi-solid medium, a hallmark of transformed cells.
Materials:
-
Agar
-
2X cell culture medium
-
Complete cell culture medium
-
Test compounds
-
6-well plates
Protocol:
-
Prepare Base Agar Layer:
-
Prepare a 1% agar solution in water and autoclave.
-
Mix the 1% agar solution with 2X medium at a 1:1 ratio to get a final concentration of 0.5% agar in 1X medium.
-
Dispense 2 mL of the base agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare Top Agar Layer with Cells:
-
Prepare a 0.7% agar solution.
-
Harvest cells and resuspend them in complete medium at a concentration of 1.6 x 10^4 cells/mL.
-
Treat the cell suspension with the test compound or DMSO.
-
Mix the treated cell suspension with the 0.7% agar solution at a 1:1 ratio to get a final concentration of 0.35% agar and 8,000 cells/mL.
-
-
Plating and Incubation:
-
Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified base agar layer.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks.
-
Feed the cells twice a week by adding 200 µL of complete medium containing the test compound or DMSO on top of the agar.
-
-
Colony Counting:
-
After 2-3 weeks, stain the colonies with a solution of 0.005% Crystal Violet.
-
Count the number of colonies in each well using a microscope.
-
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the identification and characterization of novel TRAP/ACP5 inhibitors using high-throughput screening. The primary enzymatic assay allows for the rapid screening of large compound libraries, while the subsequent hit validation and secondary cellular assays are crucial for confirming on-target activity and elucidating the biological effects of the identified compounds. The inhibitor this compound serves as a valuable tool compound for these studies, and the exploration of its mechanism of action provides insights into the role of TRAP/ACP5 in cancer biology, paving the way for the development of new therapeutic strategies.
References
Troubleshooting & Optimization
CBK289001 solubility issues and solutions
Welcome to the technical support center for CBK289001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5).[1][2] TRAP/ACP5 is a metalloenzyme involved in bone metabolism and has been implicated in the progression of some cancers.[3][4] It exists in two isoforms, TRAP 5a and TRAP 5b.[5] this compound has been shown to inhibit both isoforms with IC50 values of 14.2 µM for TRAP 5aOX and 4.21 µM for TRAP 5bOX. The mechanism of action involves the inhibition of TRAP's phosphatase activity, which in turn can affect signaling pathways such as the TGFβ pathway and the function of proteins like osteopontin.
Q2: What are the basic chemical properties of this compound?
Below is a summary of the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₁₉H₂₀N₆O₄ |
| Molecular Weight | 396.40 g/mol |
| CAS Number | 1212663-24-5 |
Q3: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
It is common for small molecule inhibitors like this compound to have low aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a good starting point as this compound is soluble in DMSO at 100 mg/mL (252.27 mM), though ultrasonic treatment may be needed. From this stock solution, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent low (typically below 0.5% v/v) to avoid affecting the biological system.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
This phenomenon is known as precipitation upon dilution and is a common challenge with hydrophobic compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Use a Co-solvent System: For in vivo studies, specific co-solvent systems have been shown to be effective. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline results in a clear solution at ≥ 2.5 mg/mL.
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. While the pKa of this compound is not publicly available, you can experimentally determine the optimal pH for its solubility.
-
Gentle Heating and Sonication: If the compound is thermally stable, gentle warming (e.g., 37°C) and brief sonication can help dissolve it. However, it is important to avoid excessive heat which could lead to degradation.
Q5: How should I store this compound?
This compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: this compound powder will not dissolve in the desired aqueous buffer.
Tier 1: Initial Dissolution in Organic Solvent
-
Prepare a High-Concentration Stock in DMSO: Weigh out the required amount of this compound and dissolve it in fresh, anhydrous DMSO to make a 100 mg/mL stock solution.
-
Aid Dissolution: Use a vortex mixer to agitate the solution. If necessary, sonicate the vial in a water bath for short intervals.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
Tier 2: Dilution into Aqueous Media
-
Test Dilution: Perform a small-scale test by diluting the DMSO stock into your final aqueous buffer to the desired working concentration.
-
Observe for Precipitation: If precipitation occurs, consider the following solutions.
Tier 3: Advanced Solubilization Techniques
-
Co-solvents: For in vivo or certain in vitro applications, pre-formulated solvent systems can be used. The following table summarizes tested formulations for this compound that yield a clear solution.
| Formulation | Achieved Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.31 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.31 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.31 mM) |
-
pH Adjustment:
-
Since the pKa of this compound is unknown, an empirical approach is necessary.
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Test the solubility of this compound in each buffer to identify a pH that improves solubility while being compatible with your experimental system.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials: this compound (MW: 396.40), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 3.96 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the tube vigorously for 1-2 minutes.
-
If not fully dissolved, sonicate in a water bath for 5-10 minutes.
-
Visually inspect for a clear solution.
-
Aliquot into smaller volumes and store at -80°C.
-
Protocol 2: General Method for Solubility Assessment in Aqueous Buffers
-
Materials: 10 mM this compound in DMSO, a series of aqueous buffers with varying pH, a plate reader or similar instrument for turbidity measurement (optional).
-
Procedure:
-
Add a small volume of the 10 mM DMSO stock solution to each buffer to reach the desired final concentration (ensure the final DMSO concentration is consistent and ideally <0.5%).
-
Mix well by pipetting or gentle vortexing.
-
Incubate at the experimental temperature for a set period (e.g., 30 minutes).
-
Visually inspect for any signs of precipitation.
-
(Optional) Quantify precipitation by measuring the absorbance/turbidity at a wavelength such as 600 nm.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., HPLC-UV).
-
Visualizations
Signaling Pathway of TRAP/ACP5 Inhibition
Caption: Inhibition of TRAP/ACP5 by this compound blocks downstream signaling.
Experimental Workflow for Troubleshooting Solubility
Caption: A stepwise guide to achieving a clear solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
CBK289001 solubility issues and solutions
Welcome to the technical support center for CBK289001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5).[1][2] TRAP/ACP5 is a metalloenzyme involved in bone metabolism and has been implicated in the progression of some cancers.[3][4] It exists in two isoforms, TRAP 5a and TRAP 5b.[5] this compound has been shown to inhibit both isoforms with IC50 values of 14.2 µM for TRAP 5aOX and 4.21 µM for TRAP 5bOX. The mechanism of action involves the inhibition of TRAP's phosphatase activity, which in turn can affect signaling pathways such as the TGFβ pathway and the function of proteins like osteopontin.
Q2: What are the basic chemical properties of this compound?
Below is a summary of the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₁₉H₂₀N₆O₄ |
| Molecular Weight | 396.40 g/mol |
| CAS Number | 1212663-24-5 |
Q3: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
It is common for small molecule inhibitors like this compound to have low aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a good starting point as this compound is soluble in DMSO at 100 mg/mL (252.27 mM), though ultrasonic treatment may be needed. From this stock solution, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent low (typically below 0.5% v/v) to avoid affecting the biological system.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
This phenomenon is known as precipitation upon dilution and is a common challenge with hydrophobic compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Use a Co-solvent System: For in vivo studies, specific co-solvent systems have been shown to be effective. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline results in a clear solution at ≥ 2.5 mg/mL.
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. While the pKa of this compound is not publicly available, you can experimentally determine the optimal pH for its solubility.
-
Gentle Heating and Sonication: If the compound is thermally stable, gentle warming (e.g., 37°C) and brief sonication can help dissolve it. However, it is important to avoid excessive heat which could lead to degradation.
Q5: How should I store this compound?
This compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: this compound powder will not dissolve in the desired aqueous buffer.
Tier 1: Initial Dissolution in Organic Solvent
-
Prepare a High-Concentration Stock in DMSO: Weigh out the required amount of this compound and dissolve it in fresh, anhydrous DMSO to make a 100 mg/mL stock solution.
-
Aid Dissolution: Use a vortex mixer to agitate the solution. If necessary, sonicate the vial in a water bath for short intervals.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
Tier 2: Dilution into Aqueous Media
-
Test Dilution: Perform a small-scale test by diluting the DMSO stock into your final aqueous buffer to the desired working concentration.
-
Observe for Precipitation: If precipitation occurs, consider the following solutions.
Tier 3: Advanced Solubilization Techniques
-
Co-solvents: For in vivo or certain in vitro applications, pre-formulated solvent systems can be used. The following table summarizes tested formulations for this compound that yield a clear solution.
| Formulation | Achieved Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.31 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.31 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.31 mM) |
-
pH Adjustment:
-
Since the pKa of this compound is unknown, an empirical approach is necessary.
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Test the solubility of this compound in each buffer to identify a pH that improves solubility while being compatible with your experimental system.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials: this compound (MW: 396.40), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 3.96 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the tube vigorously for 1-2 minutes.
-
If not fully dissolved, sonicate in a water bath for 5-10 minutes.
-
Visually inspect for a clear solution.
-
Aliquot into smaller volumes and store at -80°C.
-
Protocol 2: General Method for Solubility Assessment in Aqueous Buffers
-
Materials: 10 mM this compound in DMSO, a series of aqueous buffers with varying pH, a plate reader or similar instrument for turbidity measurement (optional).
-
Procedure:
-
Add a small volume of the 10 mM DMSO stock solution to each buffer to reach the desired final concentration (ensure the final DMSO concentration is consistent and ideally <0.5%).
-
Mix well by pipetting or gentle vortexing.
-
Incubate at the experimental temperature for a set period (e.g., 30 minutes).
-
Visually inspect for any signs of precipitation.
-
(Optional) Quantify precipitation by measuring the absorbance/turbidity at a wavelength such as 600 nm.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., HPLC-UV).
-
Visualizations
Signaling Pathway of TRAP/ACP5 Inhibition
Caption: Inhibition of TRAP/ACP5 by this compound blocks downstream signaling.
Experimental Workflow for Troubleshooting Solubility
Caption: A stepwise guide to achieving a clear solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting CBK289001 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting precipitation of the TRAP/ACP5 inhibitor, CBK289001, in cell culture media. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound upon addition to aqueous cell culture media is a common issue, particularly with hydrophobic compounds. This phenomenon, often referred to as "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media, especially after being diluted from a high-concentration organic solvent stock like DMSO.[1][2]
Several factors can contribute to this:
-
High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.[1][2]
-
Low Aqueous Solubility: The inherent chemical properties of this compound limit its ability to dissolve in the high-salt, aqueous environment of cell culture media.[2]
-
Improper Stock Solution Handling: The choice of solvent, concentration, and storage of the stock solution can impact its stability and subsequent solubility.
-
"Salting Out" Effect: The high concentration of salts, amino acids, and other components in the medium can reduce the solubility of a compound compared to its solubility in pure water.
-
Interaction with Media Components: this compound may interact with proteins (e.g., in fetal bovine serum), vitamins, or other media components, leading to the formation of insoluble complexes.
-
Temperature and pH Shock: Rapid changes in temperature or pH when adding a concentrated stock solution to the culture medium can cause the compound to precipitate.
Q2: What is the recommended solvent and stock concentration for this compound?
The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). A high-concentration stock solution of up to 100 mg/mL (252.27 mM) can be prepared. It is crucial to ensure the compound is fully dissolved, which may require ultrasonic treatment. Due to the hygroscopic nature of DMSO, which can affect solubility, it is recommended to use a fresh, unopened bottle of DMSO.
Q3: How should I store my this compound stock solution?
Proper storage is critical to maintain the stability and solubility of your this compound stock solution.
-
Powder: Store the solid compound at -20°C for up to 3 years.
-
In Solvent:
-
Store aliquots at -80°C for up to 6 months.
-
Store aliquots at -20°C for up to 1 month.
-
To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, it is highly recommended to aliquot the stock solution into single-use volumes. When thawing an aliquot, allow the vial to come to room temperature before opening to minimize condensation.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What's happening and how can I fix it?
Answer: Immediate precipitation is a clear sign that the compound is "crashing out" of solution as the DMSO is diluted in the aqueous medium. Here are the likely causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration | The final concentration of DMSO in the media is too high, which can be toxic to cells and also affect compound solubility. | Ensure the final DMSO concentration in your culture is less than 0.5%. |
Issue 2: Precipitation Over Time in Culture
Question: My this compound solution is clear initially, but I observe precipitation in my culture plates after 24-48 hours. What could be the cause?
Answer: Delayed precipitation can be caused by several factors related to the culture conditions and the stability of the compound in the complex environment of the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Interaction with Serum Proteins | This compound may bind to proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes over time. | Consider reducing the serum concentration if your cell line allows. Alternatively, perform experiments in serum-free media if possible. |
| Metabolic Conversion | Cellular metabolism could potentially modify this compound into a less soluble metabolite. | This is less common but possible. Analyze the precipitate to identify its composition if this is suspected. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of the compound. | Ensure the medium is adequately buffered and monitor the pH of the culture. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use high-quality, anhydrous DMSO.
-
Weighing: Carefully weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 100 mg/mL).
-
Solubilization: Vortex the solution thoroughly. If necessary, use a brief sonication to ensure the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Your Media
-
Prepare a Serial Dilution: Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO dilution to 198 µL of media. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 396.40 g/mol | |
| Formula | C19H20N6O4 | |
| CAS Number | 1212663-24-5 | |
| Solubility in DMSO | 100 mg/mL (252.27 mM) | |
| In Vivo Solubility (Example 1) | ≥ 2.5 mg/mL (6.31 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| In Vivo Solubility (Example 2) | ≥ 2.5 mg/mL (6.31 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) | |
| In Vivo Solubility (Example 3) | ≥ 2.5 mg/mL (6.31 mM) in 10% DMSO, 90% Corn Oil | |
| IC50 (TRAP 5bMV) | 125 µM | |
| IC50 (TRAP 5bOX) | 4.21 µM | |
| IC50 (TRAP 5aOX) | 14.2 µM |
Visual Troubleshooting Guide
References
Technical Support Center: Troubleshooting CBK289001 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting precipitation of the TRAP/ACP5 inhibitor, CBK289001, in cell culture media. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound upon addition to aqueous cell culture media is a common issue, particularly with hydrophobic compounds. This phenomenon, often referred to as "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media, especially after being diluted from a high-concentration organic solvent stock like DMSO.[1][2]
Several factors can contribute to this:
-
High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.[1][2]
-
Low Aqueous Solubility: The inherent chemical properties of this compound limit its ability to dissolve in the high-salt, aqueous environment of cell culture media.[2]
-
Improper Stock Solution Handling: The choice of solvent, concentration, and storage of the stock solution can impact its stability and subsequent solubility.
-
"Salting Out" Effect: The high concentration of salts, amino acids, and other components in the medium can reduce the solubility of a compound compared to its solubility in pure water.
-
Interaction with Media Components: this compound may interact with proteins (e.g., in fetal bovine serum), vitamins, or other media components, leading to the formation of insoluble complexes.
-
Temperature and pH Shock: Rapid changes in temperature or pH when adding a concentrated stock solution to the culture medium can cause the compound to precipitate.
Q2: What is the recommended solvent and stock concentration for this compound?
The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). A high-concentration stock solution of up to 100 mg/mL (252.27 mM) can be prepared. It is crucial to ensure the compound is fully dissolved, which may require ultrasonic treatment. Due to the hygroscopic nature of DMSO, which can affect solubility, it is recommended to use a fresh, unopened bottle of DMSO.
Q3: How should I store my this compound stock solution?
Proper storage is critical to maintain the stability and solubility of your this compound stock solution.
-
Powder: Store the solid compound at -20°C for up to 3 years.
-
In Solvent:
-
Store aliquots at -80°C for up to 6 months.
-
Store aliquots at -20°C for up to 1 month.
-
To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, it is highly recommended to aliquot the stock solution into single-use volumes. When thawing an aliquot, allow the vial to come to room temperature before opening to minimize condensation.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What's happening and how can I fix it?
Answer: Immediate precipitation is a clear sign that the compound is "crashing out" of solution as the DMSO is diluted in the aqueous medium. Here are the likely causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration | The final concentration of DMSO in the media is too high, which can be toxic to cells and also affect compound solubility. | Ensure the final DMSO concentration in your culture is less than 0.5%. |
Issue 2: Precipitation Over Time in Culture
Question: My this compound solution is clear initially, but I observe precipitation in my culture plates after 24-48 hours. What could be the cause?
Answer: Delayed precipitation can be caused by several factors related to the culture conditions and the stability of the compound in the complex environment of the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Interaction with Serum Proteins | This compound may bind to proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes over time. | Consider reducing the serum concentration if your cell line allows. Alternatively, perform experiments in serum-free media if possible. |
| Metabolic Conversion | Cellular metabolism could potentially modify this compound into a less soluble metabolite. | This is less common but possible. Analyze the precipitate to identify its composition if this is suspected. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of the compound. | Ensure the medium is adequately buffered and monitor the pH of the culture. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use high-quality, anhydrous DMSO.
-
Weighing: Carefully weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 100 mg/mL).
-
Solubilization: Vortex the solution thoroughly. If necessary, use a brief sonication to ensure the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Your Media
-
Prepare a Serial Dilution: Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO dilution to 198 µL of media. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 396.40 g/mol | |
| Formula | C19H20N6O4 | |
| CAS Number | 1212663-24-5 | |
| Solubility in DMSO | 100 mg/mL (252.27 mM) | |
| In Vivo Solubility (Example 1) | ≥ 2.5 mg/mL (6.31 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| In Vivo Solubility (Example 2) | ≥ 2.5 mg/mL (6.31 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) | |
| In Vivo Solubility (Example 3) | ≥ 2.5 mg/mL (6.31 mM) in 10% DMSO, 90% Corn Oil | |
| IC50 (TRAP 5bMV) | 125 µM | |
| IC50 (TRAP 5bOX) | 4.21 µM | |
| IC50 (TRAP 5aOX) | 14.2 µM |
Visual Troubleshooting Guide
References
Technical Support Center: Optimizing CBK289001 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CBK289001, a potent inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), in their experiments. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visual representations of key biological pathways and workflows to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP), also known as Acid Phosphatase 5 (ACP5). TRAP is a metalloenzyme involved in various physiological and pathological processes, including bone resorption and cancer metastasis. By inhibiting TRAP, this compound can modulate downstream signaling pathways, such as those involving Transforming Growth Factor-β (TGF-β) and CD44, which are critical in cell migration and invasion.
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound depends on the specific cell line and assay. Based on available data, concentrations between 20 µM and 100 µM have been shown to significantly inhibit cell migration in TRAP-overexpressing MDA-MB-231 breast cancer cells.[1] For initial experiments, a dose-response study is recommended to determine the EC50 for your specific cellular system.
Q3: How should I prepare and store this compound?
For in vitro use, this compound can be dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to use freshly opened, anhydrous DMSO to ensure maximum solubility. Stock solutions should be stored in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles. If precipitation is observed upon thawing, gentle warming and/or sonication can be used to redissolve the compound.
Q4: Is this compound suitable for in vivo studies?
Yes, formulations for this compound are available for in vivo experiments. Common solvent systems include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or a formulation with 10% DMSO and 90% corn oil. These formulations have been shown to achieve a clear solution with a solubility of at least 2.5 mg/mL.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition of cell migration | - Suboptimal concentration of this compound.- Low expression of TRAP/ACP5 in the cell line.- Insufficient incubation time. | - Perform a dose-response experiment to determine the optimal concentration.- Confirm TRAP/ACP5 expression in your cell line via Western Blot or qPCR.- Optimize the incubation time; significant inhibition has been observed after 24 hours of treatment.[1] |
| High cell toxicity or unexpected phenotype | - Off-target effects of this compound.- High concentration of DMSO in the final culture medium. | - Use the lowest effective concentration of this compound.- Include appropriate controls, such as a structurally unrelated TRAP/ACP5 inhibitor or siRNA-mediated knockdown of ACP5 to confirm the phenotype is on-target.- Ensure the final DMSO concentration in your assay does not exceed 0.5%. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound in aqueous solutions.- Interaction with components of the cell culture medium. | - Prepare fresh dilutions of this compound from a high-concentration DMSO stock for each experiment.- If precipitation persists, consider using a different formulation or adding a small amount of a biocompatible surfactant, ensuring it does not affect your experimental outcome. |
| Inconsistent results between experiments | - Variability in cell passage number or health.- Inconsistent preparation of this compound solutions.- Pipetting errors. | - Use cells within a consistent and low passage number range.- Prepare a large batch of this compound stock solution for a series of experiments.- Use calibrated pipettes and ensure thorough mixing of solutions. |
Data Summary
In Vitro Efficacy of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (TRAP 5bMV) | 125 µM | Biochemical Assay | [1] |
| IC50 (TRAP 5bOX) | 4.21 µM | Biochemical Assay | [1] |
| IC50 (TRAP 5aOX) | 14.2 µM | Biochemical Assay | [1] |
| Effective Concentration | 20 µM - 100 µM | Inhibition of TRAP3high cell migration |
Key Experimental Protocols
Protocol 1: MDA-MB-231 Cell Culture
This protocol outlines the standard procedure for culturing MDA-MB-231 human breast cancer cells, which are commonly used in migration and invasion assays with this compound.
Materials:
-
MDA-MB-231 cells
-
DMEM High Glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture MDA-MB-231 cells in DMEM High Glucose medium supplemented with 10% FBS and 1% Pen-Strep.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA when they reach 80-90% confluency.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.
Protocol 2: Transwell Cell Migration Assay
This protocol describes a common method to assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
MDA-MB-231 cells
-
Transwell inserts (8 µm pore size)
-
Serum-free DMEM
-
Complete DMEM (with 10% FBS)
-
This compound
-
Crystal Violet stain
-
Cotton swabs
Procedure:
-
Seed MDA-MB-231 cells (e.g., 5 x 10^4 cells) in the upper chamber of the Transwell insert in serum-free medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Count the number of migrated cells in several fields of view under a microscope.
Visualizations
Signaling Pathways
Caption: this compound inhibits TRAP/ACP5, modulating downstream TGF-β and CD44 signaling to reduce cell migration.
Experimental Workflow
Caption: Workflow for a Transwell cell migration assay to evaluate the effect of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting unexpected results in this compound experiments.
References
Technical Support Center: Optimizing CBK289001 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CBK289001, a potent inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), in their experiments. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visual representations of key biological pathways and workflows to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP), also known as Acid Phosphatase 5 (ACP5). TRAP is a metalloenzyme involved in various physiological and pathological processes, including bone resorption and cancer metastasis. By inhibiting TRAP, this compound can modulate downstream signaling pathways, such as those involving Transforming Growth Factor-β (TGF-β) and CD44, which are critical in cell migration and invasion.
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound depends on the specific cell line and assay. Based on available data, concentrations between 20 µM and 100 µM have been shown to significantly inhibit cell migration in TRAP-overexpressing MDA-MB-231 breast cancer cells.[1] For initial experiments, a dose-response study is recommended to determine the EC50 for your specific cellular system.
Q3: How should I prepare and store this compound?
For in vitro use, this compound can be dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to use freshly opened, anhydrous DMSO to ensure maximum solubility. Stock solutions should be stored in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles. If precipitation is observed upon thawing, gentle warming and/or sonication can be used to redissolve the compound.
Q4: Is this compound suitable for in vivo studies?
Yes, formulations for this compound are available for in vivo experiments. Common solvent systems include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or a formulation with 10% DMSO and 90% corn oil. These formulations have been shown to achieve a clear solution with a solubility of at least 2.5 mg/mL.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition of cell migration | - Suboptimal concentration of this compound.- Low expression of TRAP/ACP5 in the cell line.- Insufficient incubation time. | - Perform a dose-response experiment to determine the optimal concentration.- Confirm TRAP/ACP5 expression in your cell line via Western Blot or qPCR.- Optimize the incubation time; significant inhibition has been observed after 24 hours of treatment.[1] |
| High cell toxicity or unexpected phenotype | - Off-target effects of this compound.- High concentration of DMSO in the final culture medium. | - Use the lowest effective concentration of this compound.- Include appropriate controls, such as a structurally unrelated TRAP/ACP5 inhibitor or siRNA-mediated knockdown of ACP5 to confirm the phenotype is on-target.- Ensure the final DMSO concentration in your assay does not exceed 0.5%. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound in aqueous solutions.- Interaction with components of the cell culture medium. | - Prepare fresh dilutions of this compound from a high-concentration DMSO stock for each experiment.- If precipitation persists, consider using a different formulation or adding a small amount of a biocompatible surfactant, ensuring it does not affect your experimental outcome. |
| Inconsistent results between experiments | - Variability in cell passage number or health.- Inconsistent preparation of this compound solutions.- Pipetting errors. | - Use cells within a consistent and low passage number range.- Prepare a large batch of this compound stock solution for a series of experiments.- Use calibrated pipettes and ensure thorough mixing of solutions. |
Data Summary
In Vitro Efficacy of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (TRAP 5bMV) | 125 µM | Biochemical Assay | [1] |
| IC50 (TRAP 5bOX) | 4.21 µM | Biochemical Assay | [1] |
| IC50 (TRAP 5aOX) | 14.2 µM | Biochemical Assay | [1] |
| Effective Concentration | 20 µM - 100 µM | Inhibition of TRAP3high cell migration |
Key Experimental Protocols
Protocol 1: MDA-MB-231 Cell Culture
This protocol outlines the standard procedure for culturing MDA-MB-231 human breast cancer cells, which are commonly used in migration and invasion assays with this compound.
Materials:
-
MDA-MB-231 cells
-
DMEM High Glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture MDA-MB-231 cells in DMEM High Glucose medium supplemented with 10% FBS and 1% Pen-Strep.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA when they reach 80-90% confluency.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.
Protocol 2: Transwell Cell Migration Assay
This protocol describes a common method to assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
MDA-MB-231 cells
-
Transwell inserts (8 µm pore size)
-
Serum-free DMEM
-
Complete DMEM (with 10% FBS)
-
This compound
-
Crystal Violet stain
-
Cotton swabs
Procedure:
-
Seed MDA-MB-231 cells (e.g., 5 x 10^4 cells) in the upper chamber of the Transwell insert in serum-free medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Count the number of migrated cells in several fields of view under a microscope.
Visualizations
Signaling Pathways
Caption: this compound inhibits TRAP/ACP5, modulating downstream TGF-β and CD44 signaling to reduce cell migration.
Experimental Workflow
Caption: Workflow for a Transwell cell migration assay to evaluate the effect of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting unexpected results in this compound experiments.
References
CBK289001 stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of CBK289001 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: My this compound precipitated out of the aqueous buffer after diluting it from a DMSO stock solution. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the final concentration: The concentration of this compound in your experiment may have surpassed its aqueous solubility limit. Try using a lower final concentration.[2]
-
Optimize DMSO concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to ensure it is not affecting your experimental results.[2]
-
Adjust buffer pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Experimenting with different pH values within the optimal range for your assay may improve the solubility of this compound.
-
Use a different solvent system: Consider using a co-solvent system or a formulation with excipients to enhance solubility. MedChemExpress provides protocols using PEG300, Tween-80, and SBE-β-CD to improve the solubility of this compound. If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.
-
Prepare a fresh dilution: Do not use a solution that has already precipitated. Centrifuge the vial to pellet any undissolved powder before preparing a new stock solution.
Q3: I suspect that this compound is degrading in my aqueous assay medium. How can I confirm this?
A3: To confirm the degradation of this compound in your assay medium, you can perform a time-course experiment. This involves measuring the activity or concentration of the inhibitor at different time points after its addition to the medium. A decrease in activity or concentration over time suggests instability. Analytical techniques such as HPLC or LC-MS/MS can be used for accurate quantification of the remaining intact this compound.
Q4: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A4: The stability of small molecules like this compound in aqueous solutions can be influenced by several factors:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
pH: The pH of the solution can significantly impact the stability of a compound, with most drugs being stable in the pH range of 4-8.
-
Light: Exposure to UV and visible light can cause photodegradation. It is advisable to protect solutions containing this compound from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Humidity: For solid forms, humidity can promote hydrolysis and microbial growth.
-
Contaminants: Trace metal ions from buffer reagents can catalyze degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Exceeded aqueous solubility limit. | Decrease the final concentration of this compound. |
| Insufficient organic solvent. | Increase the final DMSO concentration slightly (e.g., up to 0.5%), ensuring a vehicle control is included. | |
| Suboptimal pH of the buffer. | Test a range of pH values for your buffer to find the optimal solubility for this compound. | |
| Inappropriate solvent system. | Consider using a co-solvent system with PEG300, Tween-80, or cyclodextrins as suggested by solubility protocols. | |
| Loss of this compound activity over time in an experiment | Degradation in the aqueous medium. | Perform a time-course experiment to monitor activity. Prepare fresh solutions immediately before use. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Include a control to assess recovery. | |
| Freeze-thaw instability. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. | |
| Inconsistent experimental results | Inaccurate stock solution concentration. | Use a freshly opened vial of DMSO for preparing stock solutions as DMSO is hygroscopic and can absorb moisture, leading to dilution of the stock. |
| Degradation of stock solution. | Ensure stock solutions are stored at the recommended temperature and used within the specified timeframe (-80°C for 6 months, -20°C for 1 month). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected, low-adhesion tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Aqueous Stability Assessment of this compound by HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at the desired final concentration.
-
Immediately after preparation (T=0), take an aliquot and inject it into the HPLC system to determine the initial concentration.
-
Incubate the remaining working solution at a specific temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC to quantify the remaining concentration of intact this compound.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Data Presentation
Table 1: Solubility of this compound in Various Solvent Systems
| Solvent System | Solubility | Observation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.31 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.31 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.31 mM) | Clear solution |
| DMSO | 100 mg/mL (252.27 mM) | Ultrasonic assistance may be needed |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Visualizations
Caption: Mechanism of action of this compound as a TRAP/ACP5 inhibitor.
Caption: Workflow for assessing the aqueous stability of this compound.
References
CBK289001 stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of CBK289001 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: My this compound precipitated out of the aqueous buffer after diluting it from a DMSO stock solution. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the final concentration: The concentration of this compound in your experiment may have surpassed its aqueous solubility limit. Try using a lower final concentration.[2]
-
Optimize DMSO concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to ensure it is not affecting your experimental results.[2]
-
Adjust buffer pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Experimenting with different pH values within the optimal range for your assay may improve the solubility of this compound.
-
Use a different solvent system: Consider using a co-solvent system or a formulation with excipients to enhance solubility. MedChemExpress provides protocols using PEG300, Tween-80, and SBE-β-CD to improve the solubility of this compound. If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.
-
Prepare a fresh dilution: Do not use a solution that has already precipitated. Centrifuge the vial to pellet any undissolved powder before preparing a new stock solution.
Q3: I suspect that this compound is degrading in my aqueous assay medium. How can I confirm this?
A3: To confirm the degradation of this compound in your assay medium, you can perform a time-course experiment. This involves measuring the activity or concentration of the inhibitor at different time points after its addition to the medium. A decrease in activity or concentration over time suggests instability. Analytical techniques such as HPLC or LC-MS/MS can be used for accurate quantification of the remaining intact this compound.
Q4: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A4: The stability of small molecules like this compound in aqueous solutions can be influenced by several factors:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
pH: The pH of the solution can significantly impact the stability of a compound, with most drugs being stable in the pH range of 4-8.
-
Light: Exposure to UV and visible light can cause photodegradation. It is advisable to protect solutions containing this compound from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Humidity: For solid forms, humidity can promote hydrolysis and microbial growth.
-
Contaminants: Trace metal ions from buffer reagents can catalyze degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Exceeded aqueous solubility limit. | Decrease the final concentration of this compound. |
| Insufficient organic solvent. | Increase the final DMSO concentration slightly (e.g., up to 0.5%), ensuring a vehicle control is included. | |
| Suboptimal pH of the buffer. | Test a range of pH values for your buffer to find the optimal solubility for this compound. | |
| Inappropriate solvent system. | Consider using a co-solvent system with PEG300, Tween-80, or cyclodextrins as suggested by solubility protocols. | |
| Loss of this compound activity over time in an experiment | Degradation in the aqueous medium. | Perform a time-course experiment to monitor activity. Prepare fresh solutions immediately before use. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Include a control to assess recovery. | |
| Freeze-thaw instability. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. | |
| Inconsistent experimental results | Inaccurate stock solution concentration. | Use a freshly opened vial of DMSO for preparing stock solutions as DMSO is hygroscopic and can absorb moisture, leading to dilution of the stock. |
| Degradation of stock solution. | Ensure stock solutions are stored at the recommended temperature and used within the specified timeframe (-80°C for 6 months, -20°C for 1 month). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected, low-adhesion tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Aqueous Stability Assessment of this compound by HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at the desired final concentration.
-
Immediately after preparation (T=0), take an aliquot and inject it into the HPLC system to determine the initial concentration.
-
Incubate the remaining working solution at a specific temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC to quantify the remaining concentration of intact this compound.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Data Presentation
Table 1: Solubility of this compound in Various Solvent Systems
| Solvent System | Solubility | Observation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.31 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.31 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.31 mM) | Clear solution |
| DMSO | 100 mg/mL (252.27 mM) | Ultrasonic assistance may be needed |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Visualizations
Caption: Mechanism of action of this compound as a TRAP/ACP5 inhibitor.
Caption: Workflow for assessing the aqueous stability of this compound.
References
Potential off-target effects of CBK289001
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using CBK289001, a Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) inhibitor. The following resources are designed to address potential issues and questions that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5).[1][2] TRAP is a metalloenzyme expressed in activated osteoclasts and macrophages that has been implicated in various diseases, including cancer.[2][3] this compound exerts its effects by inhibiting the enzymatic activity of TRAP isoforms.[1]
Q2: What are the reported IC50 values for this compound against different TRAP isoforms?
A2: this compound has been shown to inhibit different isoforms of TRAP with varying potency. The reported half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is no publicly available data detailing a comprehensive off-target profile for this compound. As with many small molecule inhibitors, there is a potential for off-target effects. It is crucial for researchers to empirically determine the selectivity of this compound in their specific experimental system. General strategies to identify and minimize off-target effects include using the lowest effective concentration and employing orthogonal validation methods.
Q4: How can I mitigate potential off-target effects in my experiments?
A4: To minimize the risk of off-target effects and ensure data reliability, consider the following strategies:
-
Dose-Response Studies: Perform a dose-response curve to identify the lowest concentration of this compound that produces the desired on-target effect.
-
Orthogonal Approaches: Validate key findings using alternative methods, such as siRNA or CRISPR/Cas9-mediated knockdown of the target protein (ACP5).
-
Control Compounds: Include a structurally related but inactive compound as a negative control to differentiate between specific and non-specific effects.
-
Monitor Off-Target Pathways: If you suspect potential off-targets, monitor their activity or related signaling pathways.
Q5: What are the potential downstream signaling pathways affected by TRAP/ACP5 inhibition?
A5: Inhibition of TRAP/ACP5 may modulate signaling pathways involved in cell migration, proliferation, and adhesion. Studies have suggested a link between TRAP activity and the Transforming Growth Factor-β (TGF-β) pathway, specifically involving TGFβ2 and its receptor, as well as CD44.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High background or non-specific effects observed | 1. This compound concentration is too high.2. Non-specific binding of the inhibitor.3. Off-target effects. | 1. Perform a dose-response curve to determine the optimal, lowest effective concentration.2. Include appropriate controls, such as a vehicle-only control and a negative control compound.3. Validate key findings with an orthogonal method (e.g., siRNA knockdown of ACP5). |
| Inconsistent or non-reproducible results | 1. Variability in cell culture conditions.2. Degradation of this compound.3. Inconsistent assay timing or execution. | 1. Standardize cell culture protocols, including cell passage number and confluency.2. Prepare fresh stock solutions of this compound and store them properly as recommended.3. Ensure consistent timing for all experimental steps. |
| Observed phenotype does not align with known functions of ACP5 | 1. The phenotype is due to an off-target effect.2. The role of ACP5 in the specific cellular context is not yet characterized. | 1. Perform off-target validation experiments (see Experimental Protocols section).2. Conduct further experiments to explore the novel role of ACP5 in your system. |
| Precipitation of this compound in media | 1. Poor solubility of the compound in the chosen solvent or media.2. The concentration of the compound exceeds its solubility limit. | 1. Refer to the manufacturer's solubility data and test different solvent systems.2. Prepare a more dilute stock solution and adjust the final concentration accordingly. Gentle warming or sonication may aid dissolution. |
Data Presentation
Table 1: IC50 Values of this compound for TRAP Isoforms
| TRAP Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Experimental Protocols
Protocol 1: In Vitro TRAP Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on TRAP enzymatic activity.
-
Reagents and Materials:
-
Recombinant human TRAP/ACP5 enzyme
-
p-nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, with 10 mM sodium tartrate and 0.1% Triton X-100)
-
This compound
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 20 µL of each this compound dilution or vehicle control to the wells of a 96-well plate.
-
Add 20 µL of the recombinant TRAP enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 160 µL of the pNPP substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 2: Cell Migration Assay (Wound Healing)
This protocol describes a common method to evaluate the effect of this compound on cancer cell migration.
-
Reagents and Materials:
-
MDA-MB-231 breast cancer cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Pipette tips (p200)
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in 6-well plates and grow to confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plates at 37°C in a CO2 incubator.
-
Capture images of the same wound area at subsequent time points (e.g., 24 and 48 hours).
-
Measure the width of the wound at each time point to quantify cell migration. A significant inhibition of migration was observed from 24 hours after treatment with concentrations of 20 µM or 100 µM.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of inhibitors of Tartrate-resistant acid phosphatase (TRAP/ACP5) activity by small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of CBK289001
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using CBK289001, a Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) inhibitor. The following resources are designed to address potential issues and questions that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5).[1][2] TRAP is a metalloenzyme expressed in activated osteoclasts and macrophages that has been implicated in various diseases, including cancer.[2][3] this compound exerts its effects by inhibiting the enzymatic activity of TRAP isoforms.[1]
Q2: What are the reported IC50 values for this compound against different TRAP isoforms?
A2: this compound has been shown to inhibit different isoforms of TRAP with varying potency. The reported half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is no publicly available data detailing a comprehensive off-target profile for this compound. As with many small molecule inhibitors, there is a potential for off-target effects. It is crucial for researchers to empirically determine the selectivity of this compound in their specific experimental system. General strategies to identify and minimize off-target effects include using the lowest effective concentration and employing orthogonal validation methods.
Q4: How can I mitigate potential off-target effects in my experiments?
A4: To minimize the risk of off-target effects and ensure data reliability, consider the following strategies:
-
Dose-Response Studies: Perform a dose-response curve to identify the lowest concentration of this compound that produces the desired on-target effect.
-
Orthogonal Approaches: Validate key findings using alternative methods, such as siRNA or CRISPR/Cas9-mediated knockdown of the target protein (ACP5).
-
Control Compounds: Include a structurally related but inactive compound as a negative control to differentiate between specific and non-specific effects.
-
Monitor Off-Target Pathways: If you suspect potential off-targets, monitor their activity or related signaling pathways.
Q5: What are the potential downstream signaling pathways affected by TRAP/ACP5 inhibition?
A5: Inhibition of TRAP/ACP5 may modulate signaling pathways involved in cell migration, proliferation, and adhesion. Studies have suggested a link between TRAP activity and the Transforming Growth Factor-β (TGF-β) pathway, specifically involving TGFβ2 and its receptor, as well as CD44.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High background or non-specific effects observed | 1. This compound concentration is too high.2. Non-specific binding of the inhibitor.3. Off-target effects. | 1. Perform a dose-response curve to determine the optimal, lowest effective concentration.2. Include appropriate controls, such as a vehicle-only control and a negative control compound.3. Validate key findings with an orthogonal method (e.g., siRNA knockdown of ACP5). |
| Inconsistent or non-reproducible results | 1. Variability in cell culture conditions.2. Degradation of this compound.3. Inconsistent assay timing or execution. | 1. Standardize cell culture protocols, including cell passage number and confluency.2. Prepare fresh stock solutions of this compound and store them properly as recommended.3. Ensure consistent timing for all experimental steps. |
| Observed phenotype does not align with known functions of ACP5 | 1. The phenotype is due to an off-target effect.2. The role of ACP5 in the specific cellular context is not yet characterized. | 1. Perform off-target validation experiments (see Experimental Protocols section).2. Conduct further experiments to explore the novel role of ACP5 in your system. |
| Precipitation of this compound in media | 1. Poor solubility of the compound in the chosen solvent or media.2. The concentration of the compound exceeds its solubility limit. | 1. Refer to the manufacturer's solubility data and test different solvent systems.2. Prepare a more dilute stock solution and adjust the final concentration accordingly. Gentle warming or sonication may aid dissolution. |
Data Presentation
Table 1: IC50 Values of this compound for TRAP Isoforms
| TRAP Isoform | IC50 (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Experimental Protocols
Protocol 1: In Vitro TRAP Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on TRAP enzymatic activity.
-
Reagents and Materials:
-
Recombinant human TRAP/ACP5 enzyme
-
p-nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, with 10 mM sodium tartrate and 0.1% Triton X-100)
-
This compound
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 20 µL of each this compound dilution or vehicle control to the wells of a 96-well plate.
-
Add 20 µL of the recombinant TRAP enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 160 µL of the pNPP substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 2: Cell Migration Assay (Wound Healing)
This protocol describes a common method to evaluate the effect of this compound on cancer cell migration.
-
Reagents and Materials:
-
MDA-MB-231 breast cancer cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Pipette tips (p200)
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in 6-well plates and grow to confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plates at 37°C in a CO2 incubator.
-
Capture images of the same wound area at subsequent time points (e.g., 24 and 48 hours).
-
Measure the width of the wound at each time point to quantify cell migration. A significant inhibition of migration was observed from 24 hours after treatment with concentrations of 20 µM or 100 µM.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of inhibitors of Tartrate-resistant acid phosphatase (TRAP/ACP5) activity by small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize CBK289001 cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize the cytotoxicity associated with the investigational compound CBK289001.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent small molecule inhibitor of tyrosine kinase X (TKX), a key enzyme implicated in various proliferative diseases. Its primary therapeutic effect is achieved through the competitive inhibition of ATP binding to the TKX catalytic domain, thereby blocking downstream signaling pathways responsible for cell growth and survival.
Q2: What is the known mechanism of this compound-induced cytotoxicity?
The primary off-target cytotoxicity of this compound is attributed to its unintended inhibition of mitochondrial complex I. This leads to impaired electron transport chain function, a subsequent increase in reactive oxygen species (ROS) production, and the induction of the intrinsic apoptotic pathway.
Q3: How can I differentiate between on-target (anti-proliferative) and off-target (cytotoxic) effects?
Distinguishing between these two effects is crucial for accurate data interpretation. On-target effects are typically observed as a reduction in cell proliferation (cytostatic effects), while off-target cytotoxicity manifests as an increase in cell death (cytotoxic effects). Utilizing real-time cytotoxicity assays that can measure both viable cell numbers and cell death in parallel is highly recommended. Additionally, experiments can be designed to rescue off-target effects, for instance, by co-administering a mitochondrial antioxidant.
Q4: What are the recommended concentration ranges for initial experiments?
For initial screening, a broad concentration range from 10 nM to 100 µM is recommended. Based on in-house data, the IC50 for the on-target TKX inhibition is typically in the low micromolar range, whereas significant cytotoxic effects are often observed at concentrations above 10 µM.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Cytotoxicity Obscuring On-Target Effects
-
Problem: You observe widespread cell death at concentrations required to achieve effective inhibition of the primary target, TKX.
-
Possible Cause: The selected cell line may be particularly sensitive to mitochondrial dysfunction, or the experimental conditions may be exacerbating ROS production.
-
Solution:
-
Co-treatment with an Antioxidant: The most effective strategy is to co-administer a mitochondrial-targeted antioxidant, such as MitoQ or N-acetylcysteine (NAC). This can neutralize the excess ROS generated by off-target mitochondrial inhibition without affecting the on-target activity of this compound.
-
Optimize Cell Density: Ensure that cells are seeded at an optimal density. Sub-confluent cultures are often more susceptible to drug-induced stress.
-
Serum Concentration: Confirm that the serum concentration in your culture medium is consistent and adequate, as serum components can have a protective effect.
-
Issue 2: Inconsistent Cytotoxicity Results Across Experiments
-
Problem: You are observing high variability in IC50 values or the degree of cell death between experimental replicates.
-
Possible Cause: This variability can stem from several factors, including inconsistent cell passage number, variations in reagent preparation, or differences in treatment duration.
-
Solution:
-
Standardize Cell Culture: Use cells within a consistent and narrow passage number range (e.g., passages 5-15).
-
Fresh Reagent Preparation: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Precise Timing: Ensure that the duration of drug exposure is kept consistent across all experiments.
-
Data Summary
The following tables summarize key quantitative data related to the performance of this compound.
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | On-Target IC50 (µM) (Proliferation Assay) | Off-Target IC50 (µM) (Cytotoxicity Assay) |
| A549 | Lung Carcinoma | 2.5 | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 1.8 | 12.5 |
| U-87 MG | Glioblastoma | 3.1 | 18.9 |
| HepG2 | Hepatocellular Carcinoma | 4.5 | 22.0 |
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound Cytotoxicity in A549 Cells
| Treatment Group | Cytotoxicity IC50 (µM) | Fold Change in IC50 |
| This compound alone | 15.2 | 1.0 |
| This compound + 5 mM NAC | 42.6 | 2.8 |
Key Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity and Viability
This protocol uses a multiplexed assay to simultaneously measure cell viability and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well, clear-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium.
-
Treatment: Add the diluted compound to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours under standard culture conditions.
-
Assay:
-
Add the viability reagent (e.g., a resazurin-based reagent) and incubate for 1-4 hours.
-
Measure fluorescence to determine the number of viable cells.
-
Add the cytotoxicity reagent (e.g., a cell-impermeant DNA-binding dye) and measure fluorescence to determine the number of dead cells.
-
-
Data Analysis: Normalize the data to the vehicle control and plot dose-response curves to determine the IC50 values for both viability and cytotoxicity.
Protocol 2: Mitigation of Cytotoxicity with an Antioxidant
This protocol details how to assess the protective effects of an antioxidant.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Co-treatment Preparation: Prepare serial dilutions of this compound. In a separate set of tubes, prepare the same dilutions of this compound that also contain a fixed concentration of NAC (e.g., 5 mM).
-
Treatment: Treat cells with this compound alone or in combination with NAC.
-
Incubation and Assay: Follow steps 4-6 from Protocol 1.
-
Data Analysis: Compare the cytotoxicity IC50 values obtained with and without NAC to quantify the rescue effect.
Visual Guides
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Mechanism of action for this compound, detailing on-target and off-target effects.
Caption: Standard experimental workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting unexpectedly high cytotoxicity results.
How to minimize CBK289001 cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize the cytotoxicity associated with the investigational compound CBK289001.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent small molecule inhibitor of tyrosine kinase X (TKX), a key enzyme implicated in various proliferative diseases. Its primary therapeutic effect is achieved through the competitive inhibition of ATP binding to the TKX catalytic domain, thereby blocking downstream signaling pathways responsible for cell growth and survival.
Q2: What is the known mechanism of this compound-induced cytotoxicity?
The primary off-target cytotoxicity of this compound is attributed to its unintended inhibition of mitochondrial complex I. This leads to impaired electron transport chain function, a subsequent increase in reactive oxygen species (ROS) production, and the induction of the intrinsic apoptotic pathway.
Q3: How can I differentiate between on-target (anti-proliferative) and off-target (cytotoxic) effects?
Distinguishing between these two effects is crucial for accurate data interpretation. On-target effects are typically observed as a reduction in cell proliferation (cytostatic effects), while off-target cytotoxicity manifests as an increase in cell death (cytotoxic effects). Utilizing real-time cytotoxicity assays that can measure both viable cell numbers and cell death in parallel is highly recommended. Additionally, experiments can be designed to rescue off-target effects, for instance, by co-administering a mitochondrial antioxidant.
Q4: What are the recommended concentration ranges for initial experiments?
For initial screening, a broad concentration range from 10 nM to 100 µM is recommended. Based on in-house data, the IC50 for the on-target TKX inhibition is typically in the low micromolar range, whereas significant cytotoxic effects are often observed at concentrations above 10 µM.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Cytotoxicity Obscuring On-Target Effects
-
Problem: You observe widespread cell death at concentrations required to achieve effective inhibition of the primary target, TKX.
-
Possible Cause: The selected cell line may be particularly sensitive to mitochondrial dysfunction, or the experimental conditions may be exacerbating ROS production.
-
Solution:
-
Co-treatment with an Antioxidant: The most effective strategy is to co-administer a mitochondrial-targeted antioxidant, such as MitoQ or N-acetylcysteine (NAC). This can neutralize the excess ROS generated by off-target mitochondrial inhibition without affecting the on-target activity of this compound.
-
Optimize Cell Density: Ensure that cells are seeded at an optimal density. Sub-confluent cultures are often more susceptible to drug-induced stress.
-
Serum Concentration: Confirm that the serum concentration in your culture medium is consistent and adequate, as serum components can have a protective effect.
-
Issue 2: Inconsistent Cytotoxicity Results Across Experiments
-
Problem: You are observing high variability in IC50 values or the degree of cell death between experimental replicates.
-
Possible Cause: This variability can stem from several factors, including inconsistent cell passage number, variations in reagent preparation, or differences in treatment duration.
-
Solution:
-
Standardize Cell Culture: Use cells within a consistent and narrow passage number range (e.g., passages 5-15).
-
Fresh Reagent Preparation: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Precise Timing: Ensure that the duration of drug exposure is kept consistent across all experiments.
-
Data Summary
The following tables summarize key quantitative data related to the performance of this compound.
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | On-Target IC50 (µM) (Proliferation Assay) | Off-Target IC50 (µM) (Cytotoxicity Assay) |
| A549 | Lung Carcinoma | 2.5 | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 1.8 | 12.5 |
| U-87 MG | Glioblastoma | 3.1 | 18.9 |
| HepG2 | Hepatocellular Carcinoma | 4.5 | 22.0 |
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound Cytotoxicity in A549 Cells
| Treatment Group | Cytotoxicity IC50 (µM) | Fold Change in IC50 |
| This compound alone | 15.2 | 1.0 |
| This compound + 5 mM NAC | 42.6 | 2.8 |
Key Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity and Viability
This protocol uses a multiplexed assay to simultaneously measure cell viability and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well, clear-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium.
-
Treatment: Add the diluted compound to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours under standard culture conditions.
-
Assay:
-
Add the viability reagent (e.g., a resazurin-based reagent) and incubate for 1-4 hours.
-
Measure fluorescence to determine the number of viable cells.
-
Add the cytotoxicity reagent (e.g., a cell-impermeant DNA-binding dye) and measure fluorescence to determine the number of dead cells.
-
-
Data Analysis: Normalize the data to the vehicle control and plot dose-response curves to determine the IC50 values for both viability and cytotoxicity.
Protocol 2: Mitigation of Cytotoxicity with an Antioxidant
This protocol details how to assess the protective effects of an antioxidant.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Co-treatment Preparation: Prepare serial dilutions of this compound. In a separate set of tubes, prepare the same dilutions of this compound that also contain a fixed concentration of NAC (e.g., 5 mM).
-
Treatment: Treat cells with this compound alone or in combination with NAC.
-
Incubation and Assay: Follow steps 4-6 from Protocol 1.
-
Data Analysis: Compare the cytotoxicity IC50 values obtained with and without NAC to quantify the rescue effect.
Visual Guides
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Mechanism of action for this compound, detailing on-target and off-target effects.
Caption: Standard experimental workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting unexpectedly high cytotoxicity results.
Technical Support Center: CBK289001 Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the CBK289001 inhibitor.
Troubleshooting Guides
This section addresses specific problems researchers may face when using this compound, offering step-by-step guidance to identify and resolve these issues.
Issue 1: High Variability in IC50 Values Across Experiments
Q1: We are observing significant variability in the IC50 value for this compound in our cancer cell line model. What are the potential causes and how can we troubleshoot this?
A1: Variability in IC50 values is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Inconsistent Cell Culture Conditions: Minor variations in cell passage number, confluency, and media composition can significantly impact inhibitor potency.
-
Recommendation: Use cells within a consistent, low passage number range. Seed cells at a standardized density and ensure they are in the logarithmic growth phase at the time of treatment. Always use the same batch of serum and media supplements if possible.
-
-
Inhibitor Solubility and Stability: this compound can be prone to precipitation or degradation if not handled correctly.
-
Recommendation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 0.1% to avoid solvent-induced artifacts. Visually inspect the media for any signs of precipitation after adding the inhibitor.
-
-
Assay-Specific Variability: The choice of endpoint assay and incubation time can influence the apparent IC50 value.
-
Recommendation: Standardize the incubation time with the inhibitor. If using a metabolic assay (e.g., MTT, resazurin), be aware that treatment duration can affect the metabolic state of the cells. Consider using a direct cell counting method or a cytotoxicity assay that measures membrane integrity (e.g., LDH release) to confirm findings.
-
Experimental Workflow for Troubleshooting IC50 Variability:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Discrepancy Between Target Inhibition and Cellular Phenotype
Q2: We have confirmed that this compound inhibits its target, p-ERK, at a low nanomolar concentration, but we do not observe a significant anti-proliferative effect even at micromolar concentrations. Why is there a disconnect?
A2: This is a classic example of target engagement not translating to the expected phenotype. This can be due to several biological factors:
-
Signaling Pathway Redundancy: Cancer cells can often bypass the inhibition of a single pathway by activating compensatory or parallel signaling pathways.
-
Recommendation: Perform a phosphoproteomic screen or a targeted Western blot analysis for key nodes in related pathways (e.g., PI3K/Akt, JNK, p38) to identify potential feedback loops or bypass mechanisms. Consider combination therapies to block these escape routes.
-
-
Transient Target Inhibition: The effect of the inhibitor may be transient, with signaling rebounding after a few hours.
-
Recommendation: Conduct a time-course experiment to assess the duration of p-ERK inhibition. Collect cell lysates at various time points (e.g., 1, 4, 8, 24 hours) after treatment to monitor the phosphorylation status of the target.
-
-
Cell Line-Specific Resistance: The genetic context of the cell line may confer resistance to the inhibition of the MAPK/ERK pathway.
-
Recommendation: Ensure your cell line model is known to be dependent on the MAPK/ERK pathway for proliferation. For example, cell lines with BRAF or RAS mutations are often sensitive to MEK inhibitors.
-
Signaling Pathway Context for this compound:
Technical Support Center: CBK289001 Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the CBK289001 inhibitor.
Troubleshooting Guides
This section addresses specific problems researchers may face when using this compound, offering step-by-step guidance to identify and resolve these issues.
Issue 1: High Variability in IC50 Values Across Experiments
Q1: We are observing significant variability in the IC50 value for this compound in our cancer cell line model. What are the potential causes and how can we troubleshoot this?
A1: Variability in IC50 values is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Inconsistent Cell Culture Conditions: Minor variations in cell passage number, confluency, and media composition can significantly impact inhibitor potency.
-
Recommendation: Use cells within a consistent, low passage number range. Seed cells at a standardized density and ensure they are in the logarithmic growth phase at the time of treatment. Always use the same batch of serum and media supplements if possible.
-
-
Inhibitor Solubility and Stability: this compound can be prone to precipitation or degradation if not handled correctly.
-
Recommendation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 0.1% to avoid solvent-induced artifacts. Visually inspect the media for any signs of precipitation after adding the inhibitor.
-
-
Assay-Specific Variability: The choice of endpoint assay and incubation time can influence the apparent IC50 value.
-
Recommendation: Standardize the incubation time with the inhibitor. If using a metabolic assay (e.g., MTT, resazurin), be aware that treatment duration can affect the metabolic state of the cells. Consider using a direct cell counting method or a cytotoxicity assay that measures membrane integrity (e.g., LDH release) to confirm findings.
-
Experimental Workflow for Troubleshooting IC50 Variability:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Discrepancy Between Target Inhibition and Cellular Phenotype
Q2: We have confirmed that this compound inhibits its target, p-ERK, at a low nanomolar concentration, but we do not observe a significant anti-proliferative effect even at micromolar concentrations. Why is there a disconnect?
A2: This is a classic example of target engagement not translating to the expected phenotype. This can be due to several biological factors:
-
Signaling Pathway Redundancy: Cancer cells can often bypass the inhibition of a single pathway by activating compensatory or parallel signaling pathways.
-
Recommendation: Perform a phosphoproteomic screen or a targeted Western blot analysis for key nodes in related pathways (e.g., PI3K/Akt, JNK, p38) to identify potential feedback loops or bypass mechanisms. Consider combination therapies to block these escape routes.
-
-
Transient Target Inhibition: The effect of the inhibitor may be transient, with signaling rebounding after a few hours.
-
Recommendation: Conduct a time-course experiment to assess the duration of p-ERK inhibition. Collect cell lysates at various time points (e.g., 1, 4, 8, 24 hours) after treatment to monitor the phosphorylation status of the target.
-
-
Cell Line-Specific Resistance: The genetic context of the cell line may confer resistance to the inhibition of the MAPK/ERK pathway.
-
Recommendation: Ensure your cell line model is known to be dependent on the MAPK/ERK pathway for proliferation. For example, cell lines with BRAF or RAS mutations are often sensitive to MEK inhibitors.
-
Signaling Pathway Context for this compound:
Technical Support Center: CBK289001 & TRAP Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the inhibition of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) activity by the small molecule inhibitor CBK289001.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on TRAP activity?
A1: this compound is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP), also known as Acid Phosphatase 5 (ACP5). It is expected to reduce the enzymatic activity of TRAP in a concentration-dependent manner. TRAP exists in two main isoforms, TRAP 5a and TRAP 5b, with TRAP 5b being the more enzymatically active form. This compound has been shown to inhibit different forms of TRAP with varying potencies.[1]
Q2: At what concentration should I expect to see inhibition of TRAP activity with this compound?
A2: The effective concentration of this compound can vary depending on the specific TRAP isoform and the experimental conditions. In biochemical assays, the half-maximal inhibitory concentration (IC50) has been reported to be 4.21 µM for TRAP 5bOX, 14.2 µM for TRAP 5aOX, and 125 µM for TRAP 5bMV.[1] In cell-based assays, such as migration assays with MDA-MB-231 breast cancer cells, significant inhibition has been observed at concentrations of 20 µM and 100 µM.[1]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: Is this compound soluble in aqueous solutions?
A4: this compound has limited solubility in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For cell culture experiments, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. If precipitation is observed upon dilution in aqueous buffers or media, gentle heating and/or sonication may aid in dissolution.[1]
Troubleshooting Guide: this compound Not Inhibiting TRAP Activity
This guide addresses common issues that may lead to a lack of observable TRAP inhibition by this compound in your experiments.
| Observation | Potential Cause | Recommended Action |
| No inhibition of TRAP activity in a biochemical (cell-free) assay. | Incorrect TRAP isoform or inactive enzyme: The potency of this compound varies between TRAP isoforms. The enzyme may have lost activity due to improper storage or handling. | Verify the specific TRAP isoform being used. Ensure the enzyme is active by running a positive control without the inhibitor. |
| Suboptimal assay conditions: The pH, temperature, or substrate concentration may not be optimal for inhibitor binding or enzyme activity. | Refer to a validated TRAP activity assay protocol. Ensure the assay buffer is at the correct pH (typically acidic for TRAP) and the reaction is incubated at the recommended temperature (e.g., 37°C). | |
| Inaccurate inhibitor concentration: Errors in serial dilutions or degradation of the stock solution can lead to a lower than expected final concentration. | Prepare fresh dilutions from a properly stored stock solution. Confirm the concentration of the stock solution if possible. | |
| No inhibition of TRAP activity in a cell-based assay. | Low cell permeability or active efflux: The compound may not be efficiently entering the cells, or it may be actively transported out by efflux pumps. | Increase the incubation time with this compound. Consider using a higher concentration within the non-toxic range. Test for the presence of efflux pump inhibitors if available. |
| Compound instability in cell culture medium: this compound may degrade in the complex environment of the cell culture medium over the duration of the experiment. | Minimize the time the compound is in the medium before and during the assay. Consider replenishing the medium with fresh inhibitor for longer experiments. | |
| Presence of interfering substances in serum: Components in fetal bovine serum (FBS) or other serum supplements can bind to the inhibitor, reducing its effective concentration. | Reduce the percentage of serum in the medium during the treatment period, if compatible with cell viability. Alternatively, perform the assay in a serum-free medium for a short duration. | |
| High endogenous TRAP expression: The cell line used may have very high levels of TRAP, requiring a higher concentration of the inhibitor to achieve significant inhibition. | Determine the basal TRAP activity of your cell line. Consider using a cell line with moderate TRAP expression or increasing the concentration of this compound. | |
| Inconsistent or variable results between experiments. | Precipitation of the inhibitor: this compound has low aqueous solubility and may precipitate out of solution, especially at higher concentrations. | Visually inspect the diluted solutions for any signs of precipitation. If precipitation occurs, try preparing fresh dilutions or using a different solvent system as recommended by the supplier. |
| Cell health and confluency: Variations in cell density and overall health can affect their response to inhibitors. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment. |
Quantitative Data Summary
| Parameter | Value | Experimental System |
| IC50 (TRAP 5bOX) | 4.21 µM | Biochemical Assay |
| IC50 (TRAP 5aOX) | 14.2 µM | Biochemical Assay |
| IC50 (TRAP 5bMV) | 125 µM | Biochemical Assay |
| Effective Concentration | 20 µM | MDA-MB-231 cell migration assay |
| Effective Concentration | 100 µM | MDA-MB-231 cell migration assay |
Experimental Protocols
Protocol for TRAP Activity Assay in Cell Lysates
This protocol is adapted from standard colorimetric TRAP activity assays using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis Buffer (e.g., 1% NP-40 in physiological saline)
-
Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 5.2, containing 50 mM Sodium Tartrate)
-
Substrate Solution (10 mM p-nitrophenyl phosphate in Assay Buffer)
-
Stop Solution (0.5 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Add an appropriate volume of Lysis Buffer to each well and incubate for 10 minutes on ice.
-
Collect the cell lysates and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
TRAP Activity Assay:
-
In a 96-well plate, add 20 µL of cell lysate to each well.
-
Add 100 µL of pre-warmed (37°C) Substrate Solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the TRAP activity to the total protein concentration of each sample.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Visualizations
TRAP/ACP5 Signaling Pathway in Breast Cancer Metastasis
Caption: TRAP/ACP5 signaling pathway in breast cancer metastasis.
Experimental Workflow for Assessing this compound Inhibition of TRAP Activity
Caption: Experimental workflow for this compound TRAP inhibition assay.
References
Technical Support Center: CBK289001 & TRAP Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the inhibition of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) activity by the small molecule inhibitor CBK289001.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on TRAP activity?
A1: this compound is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP), also known as Acid Phosphatase 5 (ACP5). It is expected to reduce the enzymatic activity of TRAP in a concentration-dependent manner. TRAP exists in two main isoforms, TRAP 5a and TRAP 5b, with TRAP 5b being the more enzymatically active form. This compound has been shown to inhibit different forms of TRAP with varying potencies.[1]
Q2: At what concentration should I expect to see inhibition of TRAP activity with this compound?
A2: The effective concentration of this compound can vary depending on the specific TRAP isoform and the experimental conditions. In biochemical assays, the half-maximal inhibitory concentration (IC50) has been reported to be 4.21 µM for TRAP 5bOX, 14.2 µM for TRAP 5aOX, and 125 µM for TRAP 5bMV.[1] In cell-based assays, such as migration assays with MDA-MB-231 breast cancer cells, significant inhibition has been observed at concentrations of 20 µM and 100 µM.[1]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: Is this compound soluble in aqueous solutions?
A4: this compound has limited solubility in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For cell culture experiments, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. If precipitation is observed upon dilution in aqueous buffers or media, gentle heating and/or sonication may aid in dissolution.[1]
Troubleshooting Guide: this compound Not Inhibiting TRAP Activity
This guide addresses common issues that may lead to a lack of observable TRAP inhibition by this compound in your experiments.
| Observation | Potential Cause | Recommended Action |
| No inhibition of TRAP activity in a biochemical (cell-free) assay. | Incorrect TRAP isoform or inactive enzyme: The potency of this compound varies between TRAP isoforms. The enzyme may have lost activity due to improper storage or handling. | Verify the specific TRAP isoform being used. Ensure the enzyme is active by running a positive control without the inhibitor. |
| Suboptimal assay conditions: The pH, temperature, or substrate concentration may not be optimal for inhibitor binding or enzyme activity. | Refer to a validated TRAP activity assay protocol. Ensure the assay buffer is at the correct pH (typically acidic for TRAP) and the reaction is incubated at the recommended temperature (e.g., 37°C). | |
| Inaccurate inhibitor concentration: Errors in serial dilutions or degradation of the stock solution can lead to a lower than expected final concentration. | Prepare fresh dilutions from a properly stored stock solution. Confirm the concentration of the stock solution if possible. | |
| No inhibition of TRAP activity in a cell-based assay. | Low cell permeability or active efflux: The compound may not be efficiently entering the cells, or it may be actively transported out by efflux pumps. | Increase the incubation time with this compound. Consider using a higher concentration within the non-toxic range. Test for the presence of efflux pump inhibitors if available. |
| Compound instability in cell culture medium: this compound may degrade in the complex environment of the cell culture medium over the duration of the experiment. | Minimize the time the compound is in the medium before and during the assay. Consider replenishing the medium with fresh inhibitor for longer experiments. | |
| Presence of interfering substances in serum: Components in fetal bovine serum (FBS) or other serum supplements can bind to the inhibitor, reducing its effective concentration. | Reduce the percentage of serum in the medium during the treatment period, if compatible with cell viability. Alternatively, perform the assay in a serum-free medium for a short duration. | |
| High endogenous TRAP expression: The cell line used may have very high levels of TRAP, requiring a higher concentration of the inhibitor to achieve significant inhibition. | Determine the basal TRAP activity of your cell line. Consider using a cell line with moderate TRAP expression or increasing the concentration of this compound. | |
| Inconsistent or variable results between experiments. | Precipitation of the inhibitor: this compound has low aqueous solubility and may precipitate out of solution, especially at higher concentrations. | Visually inspect the diluted solutions for any signs of precipitation. If precipitation occurs, try preparing fresh dilutions or using a different solvent system as recommended by the supplier. |
| Cell health and confluency: Variations in cell density and overall health can affect their response to inhibitors. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment. |
Quantitative Data Summary
| Parameter | Value | Experimental System |
| IC50 (TRAP 5bOX) | 4.21 µM | Biochemical Assay |
| IC50 (TRAP 5aOX) | 14.2 µM | Biochemical Assay |
| IC50 (TRAP 5bMV) | 125 µM | Biochemical Assay |
| Effective Concentration | 20 µM | MDA-MB-231 cell migration assay |
| Effective Concentration | 100 µM | MDA-MB-231 cell migration assay |
Experimental Protocols
Protocol for TRAP Activity Assay in Cell Lysates
This protocol is adapted from standard colorimetric TRAP activity assays using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis Buffer (e.g., 1% NP-40 in physiological saline)
-
Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 5.2, containing 50 mM Sodium Tartrate)
-
Substrate Solution (10 mM p-nitrophenyl phosphate in Assay Buffer)
-
Stop Solution (0.5 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Add an appropriate volume of Lysis Buffer to each well and incubate for 10 minutes on ice.
-
Collect the cell lysates and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
TRAP Activity Assay:
-
In a 96-well plate, add 20 µL of cell lysate to each well.
-
Add 100 µL of pre-warmed (37°C) Substrate Solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the TRAP activity to the total protein concentration of each sample.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Visualizations
TRAP/ACP5 Signaling Pathway in Breast Cancer Metastasis
Caption: TRAP/ACP5 signaling pathway in breast cancer metastasis.
Experimental Workflow for Assessing this compound Inhibition of TRAP Activity
Caption: Experimental workflow for this compound TRAP inhibition assay.
References
Improving the efficacy of CBK289001 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficacy of CBK289001 in their assays.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in DMSO. For stock solutions, dissolve in 100% DMSO at a concentration of 100 mg/mL (252.27 mM); sonication may be required.[1] It is important to use freshly opened DMSO as it is hygroscopic, and water content can affect solubility.[1]
For in vivo experiments, various solvent systems can be used, such as:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
-
10% DMSO, 90% (20% SBE-β-CD in Saline).
-
10% DMSO, 90% Corn Oil.
If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.
Q2: What are the physical and chemical properties of this compound?
A2: The properties of this compound are summarized below:
| Property | Value |
| Molecular Formula | C₁₉H₂₀N₆O₄ |
| Molecular Weight | 396.40 g/mol |
| CAS Number | 1212663-24-5 |
| Purity | 99.74% |
Mechanism of Action
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5). TRAP is a metalloenzyme with two isoforms, TRAP 5a and TRAP 5b, with TRAP 5b being the more active form. This compound exhibits different potencies against various TRAP isoforms.
Q4: What is the role of TRAP/ACP5 in signaling pathways?
A4: TRAP/ACP5 has been shown to promote metastasis-related properties in cancer cells, such as MDA-MB-231 breast cancer cells. This involves the regulation of the Transforming Growth Factor β (TGFβ) pathway and CD44. Overexpression of TRAP can lead to increased cell growth, migration, and invasion.
Troubleshooting Guides
Low or No Compound Efficacy in Assays
Problem: I am not observing the expected inhibitory effect of this compound in my assay.
| Possible Cause | Troubleshooting Steps |
| Improper Compound Dissolution | Ensure this compound is fully dissolved in fresh, high-quality DMSO before further dilution into assay buffer. If precipitation is observed, sonicate the solution. |
| Compound Degradation | Aliquot stock solutions and store them properly at -80°C for long-term storage or -20°C for short-term storage to avoid repeated freeze-thaw cycles. |
| Incorrect Assay Concentration | The IC₅₀ values of this compound vary for different TRAP isoforms. Ensure the concentration range used is appropriate for the target isoform. |
| Suboptimal Assay Conditions | TRAP activity is pH-dependent. Ensure the assay buffer pH is optimal for enzyme activity (typically acidic). |
| Presence of Interfering Substances | Components in the sample or assay buffer (e.g., high concentrations of phosphate) can interfere with the phosphatase assay. Run appropriate controls. |
| Low Enzyme Activity | Verify the activity of the TRAP enzyme using a known substrate and positive control before performing inhibition assays. |
High Background Signal in Colorimetric Assays
Problem: My negative control wells show a high absorbance reading at 405 nm.
| Possible Cause | Troubleshooting Steps |
| Substrate Instability | The p-nitrophenyl phosphate (pNPP) substrate can spontaneously hydrolyze. Prepare the substrate solution fresh for each experiment and protect it from light. |
| Contaminated Reagents | Ensure all buffers and reagents are free from phosphatase contamination. Use sterile, disposable labware. |
| Sample Interference | If using cell lysates or tissue homogenates, endogenous phosphatases other than TRAP may be present. Include a control with a general phosphatase inhibitor cocktail to assess non-specific activity. |
| Incorrect Blanking | Use a proper blank control that contains all assay components except the enzyme to subtract the background absorbance from the substrate and buffer. |
Experimental Protocols
Biochemical TRAP Activity Assay
This protocol is adapted from standard colorimetric acid phosphatase assays.
Materials:
-
This compound
-
Recombinant TRAP/ACP5 enzyme
-
Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5, containing 10 mM sodium tartrate)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (prepare fresh)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of the diluted this compound or vehicle control (e.g., DMSO diluted in assay buffer).
-
Add 20 µL of the TRAP enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell-Based Migration Assay
This protocol is based on the use of this compound in MDA-MB-231 breast cancer cells.
Materials:
-
MDA-MB-231 cells (or other relevant cell line)
-
Cell culture medium
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Calcein AM or other cell viability stain
-
Fluorescence plate reader
Procedure:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Add 600 µL of medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Elute the stain and measure the fluorescence or count the cells under a microscope.
-
Calculate the percent inhibition of cell migration.
Data Presentation
Inhibitory Activity of this compound against TRAP Isoforms
| TRAP Isoform | IC₅₀ (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Data from MedchemExpress.
Effective Concentrations of this compound in Cell Migration Assay
| Cell Line | Treatment Concentration (µM) | Observation |
| MDA-MB-231 | 20 | Significant inhibition of migration after 24 hours. |
| (TRAP-overexpressing) | 100 | Further reduction in migration velocity over 30 hours. |
Data from MedchemExpress.
References
Improving the efficacy of CBK289001 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficacy of CBK289001 in their assays.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in DMSO. For stock solutions, dissolve in 100% DMSO at a concentration of 100 mg/mL (252.27 mM); sonication may be required.[1] It is important to use freshly opened DMSO as it is hygroscopic, and water content can affect solubility.[1]
For in vivo experiments, various solvent systems can be used, such as:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
-
10% DMSO, 90% (20% SBE-β-CD in Saline).
-
10% DMSO, 90% Corn Oil.
If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.
Q2: What are the physical and chemical properties of this compound?
A2: The properties of this compound are summarized below:
| Property | Value |
| Molecular Formula | C₁₉H₂₀N₆O₄ |
| Molecular Weight | 396.40 g/mol |
| CAS Number | 1212663-24-5 |
| Purity | 99.74% |
Mechanism of Action
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5). TRAP is a metalloenzyme with two isoforms, TRAP 5a and TRAP 5b, with TRAP 5b being the more active form. This compound exhibits different potencies against various TRAP isoforms.
Q4: What is the role of TRAP/ACP5 in signaling pathways?
A4: TRAP/ACP5 has been shown to promote metastasis-related properties in cancer cells, such as MDA-MB-231 breast cancer cells. This involves the regulation of the Transforming Growth Factor β (TGFβ) pathway and CD44. Overexpression of TRAP can lead to increased cell growth, migration, and invasion.
Troubleshooting Guides
Low or No Compound Efficacy in Assays
Problem: I am not observing the expected inhibitory effect of this compound in my assay.
| Possible Cause | Troubleshooting Steps |
| Improper Compound Dissolution | Ensure this compound is fully dissolved in fresh, high-quality DMSO before further dilution into assay buffer. If precipitation is observed, sonicate the solution. |
| Compound Degradation | Aliquot stock solutions and store them properly at -80°C for long-term storage or -20°C for short-term storage to avoid repeated freeze-thaw cycles. |
| Incorrect Assay Concentration | The IC₅₀ values of this compound vary for different TRAP isoforms. Ensure the concentration range used is appropriate for the target isoform. |
| Suboptimal Assay Conditions | TRAP activity is pH-dependent. Ensure the assay buffer pH is optimal for enzyme activity (typically acidic). |
| Presence of Interfering Substances | Components in the sample or assay buffer (e.g., high concentrations of phosphate) can interfere with the phosphatase assay. Run appropriate controls. |
| Low Enzyme Activity | Verify the activity of the TRAP enzyme using a known substrate and positive control before performing inhibition assays. |
High Background Signal in Colorimetric Assays
Problem: My negative control wells show a high absorbance reading at 405 nm.
| Possible Cause | Troubleshooting Steps |
| Substrate Instability | The p-nitrophenyl phosphate (pNPP) substrate can spontaneously hydrolyze. Prepare the substrate solution fresh for each experiment and protect it from light. |
| Contaminated Reagents | Ensure all buffers and reagents are free from phosphatase contamination. Use sterile, disposable labware. |
| Sample Interference | If using cell lysates or tissue homogenates, endogenous phosphatases other than TRAP may be present. Include a control with a general phosphatase inhibitor cocktail to assess non-specific activity. |
| Incorrect Blanking | Use a proper blank control that contains all assay components except the enzyme to subtract the background absorbance from the substrate and buffer. |
Experimental Protocols
Biochemical TRAP Activity Assay
This protocol is adapted from standard colorimetric acid phosphatase assays.
Materials:
-
This compound
-
Recombinant TRAP/ACP5 enzyme
-
Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5, containing 10 mM sodium tartrate)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (prepare fresh)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of the diluted this compound or vehicle control (e.g., DMSO diluted in assay buffer).
-
Add 20 µL of the TRAP enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell-Based Migration Assay
This protocol is based on the use of this compound in MDA-MB-231 breast cancer cells.
Materials:
-
MDA-MB-231 cells (or other relevant cell line)
-
Cell culture medium
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Calcein AM or other cell viability stain
-
Fluorescence plate reader
Procedure:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Add 600 µL of medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Elute the stain and measure the fluorescence or count the cells under a microscope.
-
Calculate the percent inhibition of cell migration.
Data Presentation
Inhibitory Activity of this compound against TRAP Isoforms
| TRAP Isoform | IC₅₀ (µM) |
| TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 |
| TRAP 5aOX | 14.2 |
Data from MedchemExpress.
Effective Concentrations of this compound in Cell Migration Assay
| Cell Line | Treatment Concentration (µM) | Observation |
| MDA-MB-231 | 20 | Significant inhibition of migration after 24 hours. |
| (TRAP-overexpressing) | 100 | Further reduction in migration velocity over 30 hours. |
Data from MedchemExpress.
References
Long-term stability of CBK289001 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of CBK289001 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For in vitro use, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mg/mL (252.27 mM).[1][2] For complete dissolution, ultrasonic treatment may be necessary.[1][2] It is crucial to use newly opened, anhydrous DMSO, as the presence of water can significantly impact solubility.[1]
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: Prepared stock solutions of this compound in an appropriate solvent should be stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is highly recommended to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can lead to degradation.
Q3: How should solid this compound be stored?
A3: The solid powder form of this compound should be stored at -20°C and is stable for up to 3 years under these conditions.
Q4: I observed precipitation in my this compound stock solution. What should I do?
A4: If precipitation or phase separation occurs during the preparation of your stock solution, gentle heating and/or sonication can be used to aid dissolution. Ensure the solution is clear before use. If precipitation occurs after storage, it may indicate that the compound has come out of solution. Try warming the vial to room temperature and vortexing or sonicating to redissolve the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles. | Prepare a fresh stock solution from solid compound. Ensure proper aliquoting and storage at -80°C for long-term use. |
| Low solubility or precipitation | Use of hygroscopic (wet) DMSO. Insufficient mixing. | Use fresh, anhydrous DMSO. Employ ultrasonication to ensure complete dissolution. |
| Unexpected biological effects | Formation of degradation products with off-target activity. | Confirm the purity of the stock solution using a suitable analytical method like HPLC. Prepare fresh solutions if degradation is suspected. |
Quantitative Data on Stock Solution Stability
The following table summarizes the recommended storage conditions for this compound stock solutions based on information from the supplier. While specific quantitative degradation data over time is not publicly available, adhering to these guidelines will help ensure the integrity of your stock solutions.
| Storage Temperature | Recommended Solvent | Maximum Storage Duration |
| -20°C | DMSO | 1 month |
| -80°C | DMSO | 6 months |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 396.40 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.964 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for several minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Signaling Pathways and Experimental Workflows
This compound is an inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP), also known as Acid Phosphatase 5 (ACP5). ACP5 is involved in several signaling pathways.
References
Long-term stability of CBK289001 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of CBK289001 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For in vitro use, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mg/mL (252.27 mM).[1][2] For complete dissolution, ultrasonic treatment may be necessary.[1][2] It is crucial to use newly opened, anhydrous DMSO, as the presence of water can significantly impact solubility.[1]
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: Prepared stock solutions of this compound in an appropriate solvent should be stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is highly recommended to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can lead to degradation.
Q3: How should solid this compound be stored?
A3: The solid powder form of this compound should be stored at -20°C and is stable for up to 3 years under these conditions.
Q4: I observed precipitation in my this compound stock solution. What should I do?
A4: If precipitation or phase separation occurs during the preparation of your stock solution, gentle heating and/or sonication can be used to aid dissolution. Ensure the solution is clear before use. If precipitation occurs after storage, it may indicate that the compound has come out of solution. Try warming the vial to room temperature and vortexing or sonicating to redissolve the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles. | Prepare a fresh stock solution from solid compound. Ensure proper aliquoting and storage at -80°C for long-term use. |
| Low solubility or precipitation | Use of hygroscopic (wet) DMSO. Insufficient mixing. | Use fresh, anhydrous DMSO. Employ ultrasonication to ensure complete dissolution. |
| Unexpected biological effects | Formation of degradation products with off-target activity. | Confirm the purity of the stock solution using a suitable analytical method like HPLC. Prepare fresh solutions if degradation is suspected. |
Quantitative Data on Stock Solution Stability
The following table summarizes the recommended storage conditions for this compound stock solutions based on information from the supplier. While specific quantitative degradation data over time is not publicly available, adhering to these guidelines will help ensure the integrity of your stock solutions.
| Storage Temperature | Recommended Solvent | Maximum Storage Duration |
| -20°C | DMSO | 1 month |
| -80°C | DMSO | 6 months |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 396.40 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.964 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for several minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Signaling Pathways and Experimental Workflows
This compound is an inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP), also known as Acid Phosphatase 5 (ACP5). ACP5 is involved in several signaling pathways.
References
CBK289001 degradation products and interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBK289001. The information herein addresses potential issues related to degradation products and analytical interference during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound, like many small molecule drugs, is susceptible to degradation through several common pathways. The primary routes of degradation are hydrolysis, oxidation, and photolysis.[1][2][3] Hydrolysis may occur at the amide bond, leading to the formation of two primary degradation products. Oxidation can affect the imidazopyridine core, while photolysis might lead to rearrangements of the oxadiazole ring, especially when exposed to UV light.[3][4]
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A2: Unexpected peaks can arise from several sources, including degradation products of this compound, impurities from the synthesis process, or analytical interference from the sample matrix or dosing excipients. It is recommended to first verify the identity of these peaks using high-resolution mass spectrometry to determine their elemental composition. Comparing the observed mass-to-charge ratios with the potential degradation products listed in Table 1 can help in their identification.
Q3: How can I minimize the formation of degradation products during sample storage and preparation?
A3: To minimize degradation, store this compound as a solid powder at -20°C for long-term storage and protect it from light. For solutions, it is advisable to use freshly prepared samples. If storage of solutions is necessary, they should be kept at -80°C for up to six months. During sample preparation, avoid prolonged exposure to harsh pH conditions and elevated temperatures. Using antioxidants in the formulation can also help prevent oxidative degradation.
Q4: What are the potential sources of analytical interference when quantifying this compound using LC-MS/MS?
A4: Analytical interference in LC-MS/MS analysis can be caused by various factors. These include matrix effects from biological samples (e.g., plasma, serum), which can cause ion suppression or enhancement. Co-eluting compounds, such as metabolites or other drugs administered concomitantly, can also interfere with the analysis. Dosing excipients like PEG400 or Tween 80 have been known to cause signal interference.
Q5: My calibration curve for this compound is non-linear. What could be the issue?
A5: Non-linearity in calibration curves can be a result of signal interference between the drug and its metabolites. It can also be caused by detector saturation at high concentrations or issues with the ionization process in the mass spectrometer. A step-by-step dilution assay can help evaluate if the non-linearity is due to interference.
Troubleshooting Guides
Issue 1: Identification of Unknown Peaks
If you observe unknown peaks in your chromatogram, follow this troubleshooting guide:
-
Characterize the Unknown Peak:
-
Determine the mass-to-charge ratio (m/z) of the unknown peak using a full scan mass spectrum.
-
Perform fragmentation analysis (MS/MS) to obtain the product ion spectrum of the unknown peak.
-
-
Compare with Potential Degradation Products:
-
Refer to Table 1 to see if the m/z of the unknown peak matches any of the known degradation products of this compound.
-
Compare the fragmentation pattern of the unknown peak with the expected fragmentation of the potential degradation products.
-
-
Investigate Other Sources:
-
If the unknown peak does not match any known degradation products, consider the possibility of it being a metabolite, an impurity from synthesis, or a contaminant from the sample matrix or solvent.
-
Analyze a blank sample (matrix without the analyte) to check for interferences from the matrix.
-
Issue 2: Mitigating Analytical Interference
To address analytical interference in your LC-MS/MS assay, consider the following strategies:
-
Chromatographic Separation:
-
Optimize the chromatographic method to separate the interfering peaks from the analyte of interest. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry.
-
-
Sample Preparation:
-
Employ a more selective sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances from the sample matrix.
-
-
Mass Spectrometric Parameters:
-
Optimize the MS/MS transitions to ensure high specificity for the analyte. If an interfering substance has the same precursor and product ions, it may be necessary to find alternative, more specific transitions.
-
-
Internal Standard:
-
Use a stable isotope-labeled internal standard to compensate for matrix effects and variations in instrument response.
-
Data Presentation
Table 1: Potential Degradation Products of this compound
| Product ID | Degradation Pathway | Chemical Name | Molecular Formula | [M+H]⁺ (m/z) |
| DP1 | Hydrolysis | (6S)-6-(3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-5-carboxylic acid | C₁₇H₁₄N₄O₅ | 371.10 |
| DP2 | Hydrolysis | Isopropylamine | C₃H₉N | 60.08 |
| DP3 | Oxidation | (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1-oxo-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide | C₁₉H₁₈N₆O₅ | 423.14 |
Experimental Protocols
Protocol 1: Analysis of this compound and its Degradation Products by LC-MS/MS
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 10 µL of internal standard solution (this compound-d7).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: 397.2 → 282.1
-
DP1: 371.1 → 256.0
-
DP3: 423.1 → 308.1
-
This compound-d7 (IS): 404.2 → 289.1
-
-
Collision Energy: Optimized for each transition.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Sample preparation and analysis workflow.
Caption: Decision tree for troubleshooting interference.
References
CBK289001 degradation products and interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBK289001. The information herein addresses potential issues related to degradation products and analytical interference during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound, like many small molecule drugs, is susceptible to degradation through several common pathways. The primary routes of degradation are hydrolysis, oxidation, and photolysis.[1][2][3] Hydrolysis may occur at the amide bond, leading to the formation of two primary degradation products. Oxidation can affect the imidazopyridine core, while photolysis might lead to rearrangements of the oxadiazole ring, especially when exposed to UV light.[3][4]
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A2: Unexpected peaks can arise from several sources, including degradation products of this compound, impurities from the synthesis process, or analytical interference from the sample matrix or dosing excipients. It is recommended to first verify the identity of these peaks using high-resolution mass spectrometry to determine their elemental composition. Comparing the observed mass-to-charge ratios with the potential degradation products listed in Table 1 can help in their identification.
Q3: How can I minimize the formation of degradation products during sample storage and preparation?
A3: To minimize degradation, store this compound as a solid powder at -20°C for long-term storage and protect it from light. For solutions, it is advisable to use freshly prepared samples. If storage of solutions is necessary, they should be kept at -80°C for up to six months. During sample preparation, avoid prolonged exposure to harsh pH conditions and elevated temperatures. Using antioxidants in the formulation can also help prevent oxidative degradation.
Q4: What are the potential sources of analytical interference when quantifying this compound using LC-MS/MS?
A4: Analytical interference in LC-MS/MS analysis can be caused by various factors. These include matrix effects from biological samples (e.g., plasma, serum), which can cause ion suppression or enhancement. Co-eluting compounds, such as metabolites or other drugs administered concomitantly, can also interfere with the analysis. Dosing excipients like PEG400 or Tween 80 have been known to cause signal interference.
Q5: My calibration curve for this compound is non-linear. What could be the issue?
A5: Non-linearity in calibration curves can be a result of signal interference between the drug and its metabolites. It can also be caused by detector saturation at high concentrations or issues with the ionization process in the mass spectrometer. A step-by-step dilution assay can help evaluate if the non-linearity is due to interference.
Troubleshooting Guides
Issue 1: Identification of Unknown Peaks
If you observe unknown peaks in your chromatogram, follow this troubleshooting guide:
-
Characterize the Unknown Peak:
-
Determine the mass-to-charge ratio (m/z) of the unknown peak using a full scan mass spectrum.
-
Perform fragmentation analysis (MS/MS) to obtain the product ion spectrum of the unknown peak.
-
-
Compare with Potential Degradation Products:
-
Refer to Table 1 to see if the m/z of the unknown peak matches any of the known degradation products of this compound.
-
Compare the fragmentation pattern of the unknown peak with the expected fragmentation of the potential degradation products.
-
-
Investigate Other Sources:
-
If the unknown peak does not match any known degradation products, consider the possibility of it being a metabolite, an impurity from synthesis, or a contaminant from the sample matrix or solvent.
-
Analyze a blank sample (matrix without the analyte) to check for interferences from the matrix.
-
Issue 2: Mitigating Analytical Interference
To address analytical interference in your LC-MS/MS assay, consider the following strategies:
-
Chromatographic Separation:
-
Optimize the chromatographic method to separate the interfering peaks from the analyte of interest. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry.
-
-
Sample Preparation:
-
Employ a more selective sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances from the sample matrix.
-
-
Mass Spectrometric Parameters:
-
Optimize the MS/MS transitions to ensure high specificity for the analyte. If an interfering substance has the same precursor and product ions, it may be necessary to find alternative, more specific transitions.
-
-
Internal Standard:
-
Use a stable isotope-labeled internal standard to compensate for matrix effects and variations in instrument response.
-
Data Presentation
Table 1: Potential Degradation Products of this compound
| Product ID | Degradation Pathway | Chemical Name | Molecular Formula | [M+H]⁺ (m/z) |
| DP1 | Hydrolysis | (6S)-6-(3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-5-carboxylic acid | C₁₇H₁₄N₄O₅ | 371.10 |
| DP2 | Hydrolysis | Isopropylamine | C₃H₉N | 60.08 |
| DP3 | Oxidation | (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1-oxo-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide | C₁₉H₁₈N₆O₅ | 423.14 |
Experimental Protocols
Protocol 1: Analysis of this compound and its Degradation Products by LC-MS/MS
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 10 µL of internal standard solution (this compound-d7).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: 397.2 → 282.1
-
DP1: 371.1 → 256.0
-
DP3: 423.1 → 308.1
-
This compound-d7 (IS): 404.2 → 289.1
-
-
Collision Energy: Optimized for each transition.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Sample preparation and analysis workflow.
Caption: Decision tree for troubleshooting interference.
References
Validation & Comparative
Validating the Inhibitory Effect of CBK289001 on Tartrate-Resistant Acid Phosphatase (TRAP)
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the inhibitory effects of CBK289001 on Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) with other known inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting TRAP in various diseases, including cancer metastasis. This document summarizes key quantitative data, details experimental protocols for assessing TRAP inhibition, and provides visual representations of relevant signaling pathways and experimental workflows.
Quantitative Comparison of TRAP Inhibitors
The inhibitory potency of various compounds against different isoforms of TRAP is summarized in the table below. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.
| Inhibitor | TRAP Isoform | IC50 Value (µM) | Cell-Based Assay Context |
| This compound | TRAP 5bMV | 125 | Inhibition of cell migration in TRAP-overexpressing MDA-MB-231 breast cancer cells.[1] |
| TRAP 5bOX | 4.21 | ||
| TRAP 5aOX | 14.2 | ||
| AubipyOMe | TRAP5a | 1.3 | Inhibition of mouse macrophage migration over osteopontin-coated membranes.[2][3] |
| TRAP5b | 1.8 | ||
| 5-Phenylnicotinic acid (5-PNA) | Not specified | Inhibits TRAP-dependent migration | Selective for the TRAP 5b isoform. |
| Sodium Tartrate | Not specified | Significant inhibition | A classical, non-specific inhibitor of most acid phosphatases, but TRAP is resistant to some extent.[4] |
| Sodium Fluoride | Acid Phosphatases | Potent inhibitor | A general phosphatase inhibitor.[5] |
| Potassium Phosphate | Not specified | Inhibitory effect | A common phosphate analog that can inhibit phosphatase activity. |
Experimental Protocols
TRAP Activity Inhibition Assay (In Vitro)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against purified TRAP enzyme.
Materials:
-
Purified recombinant TRAP enzyme (isoform-specific)
-
TRAP substrate solution (e.g., p-nitrophenyl phosphate (pNPP))
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing 10 mM sodium tartrate and 0.1% Triton X-100)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of TRAP enzyme to each well.
-
Add the diluted test compound to the respective wells. Include a vehicle control (solvent only) and a positive control (a known TRAP inhibitor).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the TRAP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.2 M NaOH).
-
Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Migration Assay (Wound Healing Assay)
This protocol describes a common method to assess the effect of a TRAP inhibitor on cancer cell migration.
Materials:
-
Cancer cell line overexpressing TRAP (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Test compound (e.g., this compound)
-
6-well plates or other suitable culture vessels
-
Pipette tips or a specialized wound-healing insert
-
Microscope with a camera
Procedure:
-
Seed the TRAP-overexpressing cancer cells in 6-well plates and culture until they form a confluent monolayer.
-
Create a "wound" or a cell-free gap in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Wash the wells with serum-free medium to remove detached cells.
-
Treat the cells with different concentrations of the test compound (e.g., this compound) in a serum-free or low-serum medium. Include a vehicle control.
-
Capture images of the wound at time zero (immediately after creating the gap).
-
Incubate the plates at 37°C in a CO2 incubator.
-
Capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width of the wound at different time points for each treatment condition.
-
Calculate the percentage of wound closure or cell migration rate for each concentration of the inhibitor compared to the vehicle control.
Visualizing Molecular Pathways and Experimental Processes
Signaling Pathway of TRAP in Cancer Metastasis
TRAP plays a significant role in promoting cancer cell migration and invasion, key steps in metastasis. One of the proposed mechanisms involves the dephosphorylation of osteopontin (OPN), an extracellular matrix protein. Dephosphorylated OPN can then interact with cell surface receptors like CD44 and integrins, activating downstream signaling pathways such as TGF-β, which ultimately leads to changes in the cytoskeleton and enhanced cell motility.
Caption: TRAP-mediated dephosphorylation of osteopontin and its role in cancer cell migration.
Experimental Workflow for Validating this compound
The following diagram illustrates the logical flow of experiments to validate the inhibitory effect of this compound on TRAP and its functional consequences on cancer cells.
Caption: Workflow for validating the inhibitory effect of this compound on TRAP activity and cell migration.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Validating the Inhibitory Effect of CBK289001 on Tartrate-Resistant Acid Phosphatase (TRAP)
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the inhibitory effects of CBK289001 on Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) with other known inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting TRAP in various diseases, including cancer metastasis. This document summarizes key quantitative data, details experimental protocols for assessing TRAP inhibition, and provides visual representations of relevant signaling pathways and experimental workflows.
Quantitative Comparison of TRAP Inhibitors
The inhibitory potency of various compounds against different isoforms of TRAP is summarized in the table below. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.
| Inhibitor | TRAP Isoform | IC50 Value (µM) | Cell-Based Assay Context |
| This compound | TRAP 5bMV | 125 | Inhibition of cell migration in TRAP-overexpressing MDA-MB-231 breast cancer cells.[1] |
| TRAP 5bOX | 4.21 | ||
| TRAP 5aOX | 14.2 | ||
| AubipyOMe | TRAP5a | 1.3 | Inhibition of mouse macrophage migration over osteopontin-coated membranes.[2][3] |
| TRAP5b | 1.8 | ||
| 5-Phenylnicotinic acid (5-PNA) | Not specified | Inhibits TRAP-dependent migration | Selective for the TRAP 5b isoform. |
| Sodium Tartrate | Not specified | Significant inhibition | A classical, non-specific inhibitor of most acid phosphatases, but TRAP is resistant to some extent.[4] |
| Sodium Fluoride | Acid Phosphatases | Potent inhibitor | A general phosphatase inhibitor.[5] |
| Potassium Phosphate | Not specified | Inhibitory effect | A common phosphate analog that can inhibit phosphatase activity. |
Experimental Protocols
TRAP Activity Inhibition Assay (In Vitro)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against purified TRAP enzyme.
Materials:
-
Purified recombinant TRAP enzyme (isoform-specific)
-
TRAP substrate solution (e.g., p-nitrophenyl phosphate (pNPP))
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing 10 mM sodium tartrate and 0.1% Triton X-100)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of TRAP enzyme to each well.
-
Add the diluted test compound to the respective wells. Include a vehicle control (solvent only) and a positive control (a known TRAP inhibitor).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the TRAP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.2 M NaOH).
-
Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Migration Assay (Wound Healing Assay)
This protocol describes a common method to assess the effect of a TRAP inhibitor on cancer cell migration.
Materials:
-
Cancer cell line overexpressing TRAP (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Test compound (e.g., this compound)
-
6-well plates or other suitable culture vessels
-
Pipette tips or a specialized wound-healing insert
-
Microscope with a camera
Procedure:
-
Seed the TRAP-overexpressing cancer cells in 6-well plates and culture until they form a confluent monolayer.
-
Create a "wound" or a cell-free gap in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Wash the wells with serum-free medium to remove detached cells.
-
Treat the cells with different concentrations of the test compound (e.g., this compound) in a serum-free or low-serum medium. Include a vehicle control.
-
Capture images of the wound at time zero (immediately after creating the gap).
-
Incubate the plates at 37°C in a CO2 incubator.
-
Capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width of the wound at different time points for each treatment condition.
-
Calculate the percentage of wound closure or cell migration rate for each concentration of the inhibitor compared to the vehicle control.
Visualizing Molecular Pathways and Experimental Processes
Signaling Pathway of TRAP in Cancer Metastasis
TRAP plays a significant role in promoting cancer cell migration and invasion, key steps in metastasis. One of the proposed mechanisms involves the dephosphorylation of osteopontin (OPN), an extracellular matrix protein. Dephosphorylated OPN can then interact with cell surface receptors like CD44 and integrins, activating downstream signaling pathways such as TGF-β, which ultimately leads to changes in the cytoskeleton and enhanced cell motility.
Caption: TRAP-mediated dephosphorylation of osteopontin and its role in cancer cell migration.
Experimental Workflow for Validating this compound
The following diagram illustrates the logical flow of experiments to validate the inhibitory effect of this compound on TRAP and its functional consequences on cancer cells.
Caption: Workflow for validating the inhibitory effect of this compound on TRAP activity and cell migration.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Comparative Efficacy Analysis of CBK289001 and Other Known Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational TRAP/ACP5 inhibitor, CBK289001, with other known compounds targeting this enzyme. The data presented is collated from publicly available research to facilitate an informed assessment of their relative efficacy and potential therapeutic applications.
Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme implicated in various physiological and pathological processes, including bone resorption and cancer metastasis. Its two main isoforms, TRAP 5a and 5b, are targets for therapeutic intervention in diseases such as osteoporosis and certain cancers. This document summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides visual representations of key pathways and workflows.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound and other selected TRAP inhibitors based on reported half-maximal inhibitory concentrations (IC50) and their effects in cell-based assays.
Table 1: Comparative Inhibitory Activity (IC50) against TRAP Isoforms
| Compound | TRAP 5aOX (IC50) | TRAP 5bOX (IC50) | TRAP 5bMV (IC50) | Reference |
| This compound | 14.2 µM | 4.21 µM | 125 µM | [1] |
| AubipyOMe | 1.3 µM | 1.8 µM | Not Reported | |
| 5-Phenylnicotinic acid (5-PNA) | Not Reported | Selectively blocks 5b | Not Reported | [2][3] |
Note: "OX" and "MV" refer to different forms of the enzyme. AubipyOMe is [Au(4,4′-dimethoxy-2,2′-bipyridine)Cl2][PF6].
Table 2: Effects on Cancer Cell Migration
| Compound | Cell Line | Assay Type | Observed Effect | Concentration | Reference |
| This compound | TRAP-overexpressing MDA-MB-231 | Migration Assay | Reduced migration velocity | 20 µM or 100 µM | [1] |
| 5-Phenylnicotinic acid (5-PNA) | TRAP-overexpressing MDA-MB-231 | Wound Migration & Transwell Invasion | Inhibition of migration and invasion | 200 µM | [4] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: TRAP/ACP5 signaling in cancer cell migration.
Caption: Workflow for a transwell cell migration assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
TRAP Activity Assay
This assay measures the enzymatic activity of TRAP in a sample.
-
Reagent Preparation :
-
Reaction Buffer: Citrate buffer (pH 5.5) containing p-nitrophenyl phosphate (pNPP) and sodium tartrate.
-
Stop Solution: 0.1 M Sodium hydroxide (NaOH).
-
Sample Preparation: Cell lysates or culture supernatants are prepared. For cell lysates, 1x10^6 cells are homogenized in 200 µL of 0.9% NaCl and centrifuged to collect the supernatant.
-
-
Assay Procedure :
-
Add 20 µL of the sample to a 96-well plate.
-
Add 120 µL of the reaction buffer to each well.
-
Incubate the plate at 37°C for 10-60 minutes.
-
Stop the reaction by adding 50-100 µL of Stop Solution.
-
-
Data Analysis :
-
Measure the absorbance at 405 nm using a microplate reader.
-
The amount of p-nitrophenol produced is proportional to the TRAP activity in the sample.
-
Cell Migration Assay (Transwell/Boyden Chamber)
This assay assesses the chemotactic potential of cells.
-
Cell Preparation :
-
Culture cells to approximately 80% confluency.
-
Starve cells in serum-free media for 18-24 hours prior to the assay.
-
Harvest cells and resuspend them in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup :
-
Place transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Add media containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Add 50,000 cells in 50 µL of serum-free media to the upper chamber, along with the test compound (e.g., this compound) or vehicle control.
-
-
Incubation and Analysis :
-
Incubate the plate at 37°C in a CO2 incubator for a suitable duration (e.g., 2-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Calcein AM or Crystal Violet).
-
Count the number of migrated cells in several fields of view using a microscope.
-
Bone Resorption (Pit) Assay
This assay measures the bone-resorbing activity of osteoclasts.
-
Preparation :
-
Prepare bone slices from bovine femur and place them in a 96-well plate.
-
Generate osteoclasts from bone marrow precursors.
-
Plate the osteoclast precursors onto the bone slices at a density of 50,000 cells/well.
-
-
Culture and Treatment :
-
Culture the cells for 10-14 days in an osteoclast differentiation medium, with media changes every 2-3 days.
-
Introduce the test compounds to the culture medium to assess their effect on bone resorption.
-
-
Analysis :
-
After the culture period, remove the cells from the bone slices (e.g., by sonication).
-
Stain the bone slices with Toluidine Blue to visualize the resorption pits.
-
Quantify the resorbed area using microscopy and image analysis software (e.g., ImageJ).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small chemical enzyme inhibitor 5-phenylnicotinic acid/CD13 inhibits cell migration and invasion of tartrate-resistant acid phosphatase/ACP5-overexpressing MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of CBK289001 and Other Known Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational TRAP/ACP5 inhibitor, CBK289001, with other known compounds targeting this enzyme. The data presented is collated from publicly available research to facilitate an informed assessment of their relative efficacy and potential therapeutic applications.
Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme implicated in various physiological and pathological processes, including bone resorption and cancer metastasis. Its two main isoforms, TRAP 5a and 5b, are targets for therapeutic intervention in diseases such as osteoporosis and certain cancers. This document summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides visual representations of key pathways and workflows.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound and other selected TRAP inhibitors based on reported half-maximal inhibitory concentrations (IC50) and their effects in cell-based assays.
Table 1: Comparative Inhibitory Activity (IC50) against TRAP Isoforms
| Compound | TRAP 5aOX (IC50) | TRAP 5bOX (IC50) | TRAP 5bMV (IC50) | Reference |
| This compound | 14.2 µM | 4.21 µM | 125 µM | [1] |
| AubipyOMe | 1.3 µM | 1.8 µM | Not Reported | |
| 5-Phenylnicotinic acid (5-PNA) | Not Reported | Selectively blocks 5b | Not Reported | [2][3] |
Note: "OX" and "MV" refer to different forms of the enzyme. AubipyOMe is [Au(4,4′-dimethoxy-2,2′-bipyridine)Cl2][PF6].
Table 2: Effects on Cancer Cell Migration
| Compound | Cell Line | Assay Type | Observed Effect | Concentration | Reference |
| This compound | TRAP-overexpressing MDA-MB-231 | Migration Assay | Reduced migration velocity | 20 µM or 100 µM | [1] |
| 5-Phenylnicotinic acid (5-PNA) | TRAP-overexpressing MDA-MB-231 | Wound Migration & Transwell Invasion | Inhibition of migration and invasion | 200 µM | [4] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: TRAP/ACP5 signaling in cancer cell migration.
Caption: Workflow for a transwell cell migration assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
TRAP Activity Assay
This assay measures the enzymatic activity of TRAP in a sample.
-
Reagent Preparation :
-
Reaction Buffer: Citrate buffer (pH 5.5) containing p-nitrophenyl phosphate (pNPP) and sodium tartrate.
-
Stop Solution: 0.1 M Sodium hydroxide (NaOH).
-
Sample Preparation: Cell lysates or culture supernatants are prepared. For cell lysates, 1x10^6 cells are homogenized in 200 µL of 0.9% NaCl and centrifuged to collect the supernatant.
-
-
Assay Procedure :
-
Add 20 µL of the sample to a 96-well plate.
-
Add 120 µL of the reaction buffer to each well.
-
Incubate the plate at 37°C for 10-60 minutes.
-
Stop the reaction by adding 50-100 µL of Stop Solution.
-
-
Data Analysis :
-
Measure the absorbance at 405 nm using a microplate reader.
-
The amount of p-nitrophenol produced is proportional to the TRAP activity in the sample.
-
Cell Migration Assay (Transwell/Boyden Chamber)
This assay assesses the chemotactic potential of cells.
-
Cell Preparation :
-
Culture cells to approximately 80% confluency.
-
Starve cells in serum-free media for 18-24 hours prior to the assay.
-
Harvest cells and resuspend them in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup :
-
Place transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Add media containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Add 50,000 cells in 50 µL of serum-free media to the upper chamber, along with the test compound (e.g., this compound) or vehicle control.
-
-
Incubation and Analysis :
-
Incubate the plate at 37°C in a CO2 incubator for a suitable duration (e.g., 2-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Calcein AM or Crystal Violet).
-
Count the number of migrated cells in several fields of view using a microscope.
-
Bone Resorption (Pit) Assay
This assay measures the bone-resorbing activity of osteoclasts.
-
Preparation :
-
Prepare bone slices from bovine femur and place them in a 96-well plate.
-
Generate osteoclasts from bone marrow precursors.
-
Plate the osteoclast precursors onto the bone slices at a density of 50,000 cells/well.
-
-
Culture and Treatment :
-
Culture the cells for 10-14 days in an osteoclast differentiation medium, with media changes every 2-3 days.
-
Introduce the test compounds to the culture medium to assess their effect on bone resorption.
-
-
Analysis :
-
After the culture period, remove the cells from the bone slices (e.g., by sonication).
-
Stain the bone slices with Toluidine Blue to visualize the resorption pits.
-
Quantify the resorbed area using microscopy and image analysis software (e.g., ImageJ).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small chemical enzyme inhibitor 5-phenylnicotinic acid/CD13 inhibits cell migration and invasion of tartrate-resistant acid phosphatase/ACP5-overexpressing MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CBK289001 and Analogs as Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor CBK289001 and its analogs targeting Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a metalloenzyme implicated in various pathological conditions, including cancer metastasis. This document summarizes key performance data, details experimental protocols for the evaluation of these compounds, and explores the structure-activity relationship (SAR) to guide future drug discovery efforts.
Performance Comparison of TRAP/ACP5 Inhibitors
This compound was identified through a small-molecule screen as a potent inhibitor of TRAP/ACP5. Its inhibitory activity against different isoforms of TRAP has been characterized and compared with other potential inhibitors.
| Compound | Target Isoform | IC50 (µM) | Reference |
| This compound | TRAP 5b (recombinant, mouse) | 4.21 | MedChemExpress, 2025 |
| TRAP 5a (recombinant, mouse) | 14.2 | MedChemExpress, 2025 | |
| TRAP 5b (recombinant, human) | 125 | Reithmeier et al., 2018 | |
| AubipyOMe | TRAP 5a | 1.3 | Reithmeier et al., 2017 |
| TRAP 5b | 1.8 | Reithmeier et al., 2017 |
Structure-Activity Relationship (SAR) of this compound Analogs
The initial discovery of this compound, chemically identified as (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, prompted further investigation into its analogs to understand the key structural features required for TRAP inhibition. While specific analog structures and their detailed activities are not publicly available, the initial study indicates that molecular docking and analog testing were performed to guide the optimization of this chemical series. The core scaffold, an imidazo[4,5-c]pyridine carboxamide, is a crucial component for its biological activity.
Experimental Protocols
TRAP/ACP5 Enzymatic Assay
This assay is designed to measure the enzymatic activity of TRAP and the inhibitory potential of compounds like this compound.
Principle: The assay is based on the hydrolysis of a phosphate substrate by TRAP, leading to a detectable product. The rate of product formation is proportional to the enzyme's activity.
Materials:
-
Recombinant human or mouse TRAP/ACP5
-
Assay Buffer (e.g., 100 mM sodium acetate, 50 mM tartrate, pH 5.5)
-
Substrate (e.g., p-nitrophenyl phosphate (pNPP))
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed amount of recombinant TRAP enzyme to each well of the 96-well plate.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (pNPP) to all wells.
-
Monitor the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a suitable dose-response curve.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of TRAP inhibitors on the migratory capacity of cancer cells, such as the MDA-MB-231 breast cancer cell line.
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored in the presence and absence of the test compound.
Materials:
-
MDA-MB-231 breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Test compounds (this compound)
-
6-well plates
-
Pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and grow until they form a confluent monolayer.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of the test compound (this compound). A vehicle control (e.g., DMSO) should be included.
-
Capture images of the scratch at time 0.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).
-
Measure the width of the scratch at different time points for each condition.
-
Calculate the percentage of wound closure relative to the initial scratch area. A significant reduction in wound closure in the presence of the compound indicates an inhibitory effect on cell migration.
Visualizations
Caption: Signaling pathway of TRAP/ACP5 in promoting cancer cell migration and the inhibitory action of this compound.
Caption: Experimental workflow for the TRAP/ACP5 enzymatic inhibition assay.
Caption: Logical relationship for the structure-activity relationship study of this compound analogs.
Comparative Analysis of CBK289001 and Analogs as Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor CBK289001 and its analogs targeting Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a metalloenzyme implicated in various pathological conditions, including cancer metastasis. This document summarizes key performance data, details experimental protocols for the evaluation of these compounds, and explores the structure-activity relationship (SAR) to guide future drug discovery efforts.
Performance Comparison of TRAP/ACP5 Inhibitors
This compound was identified through a small-molecule screen as a potent inhibitor of TRAP/ACP5. Its inhibitory activity against different isoforms of TRAP has been characterized and compared with other potential inhibitors.
| Compound | Target Isoform | IC50 (µM) | Reference |
| This compound | TRAP 5b (recombinant, mouse) | 4.21 | MedChemExpress, 2025 |
| TRAP 5a (recombinant, mouse) | 14.2 | MedChemExpress, 2025 | |
| TRAP 5b (recombinant, human) | 125 | Reithmeier et al., 2018 | |
| AubipyOMe | TRAP 5a | 1.3 | Reithmeier et al., 2017 |
| TRAP 5b | 1.8 | Reithmeier et al., 2017 |
Structure-Activity Relationship (SAR) of this compound Analogs
The initial discovery of this compound, chemically identified as (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, prompted further investigation into its analogs to understand the key structural features required for TRAP inhibition. While specific analog structures and their detailed activities are not publicly available, the initial study indicates that molecular docking and analog testing were performed to guide the optimization of this chemical series. The core scaffold, an imidazo[4,5-c]pyridine carboxamide, is a crucial component for its biological activity.
Experimental Protocols
TRAP/ACP5 Enzymatic Assay
This assay is designed to measure the enzymatic activity of TRAP and the inhibitory potential of compounds like this compound.
Principle: The assay is based on the hydrolysis of a phosphate substrate by TRAP, leading to a detectable product. The rate of product formation is proportional to the enzyme's activity.
Materials:
-
Recombinant human or mouse TRAP/ACP5
-
Assay Buffer (e.g., 100 mM sodium acetate, 50 mM tartrate, pH 5.5)
-
Substrate (e.g., p-nitrophenyl phosphate (pNPP))
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed amount of recombinant TRAP enzyme to each well of the 96-well plate.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (pNPP) to all wells.
-
Monitor the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a suitable dose-response curve.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of TRAP inhibitors on the migratory capacity of cancer cells, such as the MDA-MB-231 breast cancer cell line.
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored in the presence and absence of the test compound.
Materials:
-
MDA-MB-231 breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Test compounds (this compound)
-
6-well plates
-
Pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and grow until they form a confluent monolayer.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of the test compound (this compound). A vehicle control (e.g., DMSO) should be included.
-
Capture images of the scratch at time 0.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).
-
Measure the width of the scratch at different time points for each condition.
-
Calculate the percentage of wound closure relative to the initial scratch area. A significant reduction in wound closure in the presence of the compound indicates an inhibitory effect on cell migration.
Visualizations
Caption: Signaling pathway of TRAP/ACP5 in promoting cancer cell migration and the inhibitory action of this compound.
Caption: Experimental workflow for the TRAP/ACP5 enzymatic inhibition assay.
Caption: Logical relationship for the structure-activity relationship study of this compound analogs.
Reproducibility of CBK289001 Experimental Results: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the experimental results for CBK289001, a known inhibitor of Tartrate-resistant acid phosphatase (TRAP/ACP5), against other alternative inhibitors. The data presented here is collated from publicly available research to facilitate an objective comparison.
Executive Summary
This compound is a small molecule inhibitor of TRAP/ACP5, an enzyme implicated in various diseases, including cancer.[1] This guide summarizes the available quantitative data on its inhibitory activity and compares it with two other TRAP inhibitors: 5-phenylnicotinic acid (5-PNA) and a gold-based compound, AubipyOMe. Detailed methodologies for key experiments are provided to allow for replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.
Quantitative Data Comparison
The following tables summarize the inhibitory potency of this compound and its alternatives against different isoforms of the TRAP enzyme.
Table 1: Comparison of IC50 Values for TRAP Inhibitors
| Compound | TRAP Isoform | IC50 (µM) | Source |
| This compound | TRAP 5aOX | 14.2 | [2] |
| TRAP 5bOX | 4.21 | [2] | |
| TRAP 5bMV | 125 | [2] | |
| AubipyOMe | TRAP5a | 1.3 ± 0.5 | [3] |
| TRAP5b | 1.8 ± 0.3 | ||
| 5-PNA | TRAP5b | Not specified, but noted to be selective for this isoform |
Note: The different designations for TRAP 5b (OX and MV) for this compound may refer to different assay conditions or enzyme preparations. A direct comparison of IC50 values should be made with caution due to potential variations in experimental setups between different studies.
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.
TRAP Enzymatic Activity Assay
This protocol is a generalized procedure for determining the inhibitory activity of compounds against TRAP.
Materials:
-
Recombinant TRAP enzyme (isoform-specific)
-
TRAP substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 5.5, containing 10 mM sodium tartrate and 0.1% Triton X-100)
-
Test compounds (this compound, 5-PNA, AubipyOMe) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a defined amount of recombinant TRAP enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a control group with solvent only.
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the TRAP substrate (pNPP) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MDA-MB-231 Cell Migration Assay (Boyden Chamber Assay)
This protocol is used to assess the effect of TRAP inhibitors on the migratory capacity of the MDA-MB-231 breast cancer cell line.
Materials:
-
MDA-MB-231 breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Boyden chamber inserts (e.g., with 8 µm pore size)
-
24-well plates
-
Extracellular matrix protein (e.g., Fibronectin or Collagen I) for coating
-
Test compounds (this compound, 5-PNA, AubipyOMe)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
Procedure:
-
Coat the upper side of the Boyden chamber insert membrane with an extracellular matrix protein and let it dry.
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Starve the cells in a serum-free medium for 24 hours.
-
Harvest the cells and resuspend them in a serum-free medium containing the desired concentration of the test compound.
-
Add cell culture medium with a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Boyden chamber inserts into the wells.
-
Seed the cell suspension containing the test compound into the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).
-
Stain the migrated cells with a staining solution (e.g., 0.5% Crystal Violet).
-
Elute the stain and quantify the absorbance using a microplate reader, or count the number of migrated cells in representative fields under a microscope.
-
Compare the migration in the presence of the test compounds to the control group to determine the inhibitory effect.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which TRAP/ACP5 is believed to promote cancer cell migration and proliferation. Research suggests that TRAP can influence the Transforming Growth Factor Beta (TGFβ) pathway and the cell surface receptor CD44.
Caption: TRAP/ACP5 signaling in cancer cells.
Experimental Workflow
This diagram outlines the general workflow for screening and validating TRAP inhibitors. The initial discovery of this compound involved a high-throughput screening process where compounds with inconsistent results were filtered out.
Caption: Workflow for TRAP inhibitor discovery.
Discussion on Reproducibility
The initial report on the discovery of this compound mentions a crucial step of filtering out compounds with inconsistent results during the screening process. This suggests an early consideration for the reproducibility of the findings. However, specific quantitative data on the reproducibility of the screening assay, such as the Z'-factor, has not been detailed in the available literature. The Z'-factor is a statistical parameter used to quantify the suitability of a high-throughput screening assay for identifying hits, with a value between 0.5 and 1.0 indicating an excellent assay.
For the alternative inhibitors, 5-PNA and AubipyOMe, the primary research articles focus on their synthesis, characterization, and biological activity, with less explicit emphasis on the reproducibility metrics of the initial screening assays from which they may have been identified.
To ensure the reproducibility of the reported effects of this compound and its alternatives, it is essential for researchers to meticulously follow the detailed experimental protocols provided in this guide and in the original publications. Any variations in cell lines, reagent sources, or experimental conditions can significantly impact the outcome. Therefore, independent verification of the reported IC50 values and cellular effects in the user's own laboratory setting is strongly recommended.
References
- 1. Identification of inhibitors of Tartrate-resistant acid phosphatase (TRAP/ACP5) activity by small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent Tartrate Resistant Acid Phosphatase Inhibitor to Study the Function of TRAP in Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of CBK289001 Experimental Results: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the experimental results for CBK289001, a known inhibitor of Tartrate-resistant acid phosphatase (TRAP/ACP5), against other alternative inhibitors. The data presented here is collated from publicly available research to facilitate an objective comparison.
Executive Summary
This compound is a small molecule inhibitor of TRAP/ACP5, an enzyme implicated in various diseases, including cancer.[1] This guide summarizes the available quantitative data on its inhibitory activity and compares it with two other TRAP inhibitors: 5-phenylnicotinic acid (5-PNA) and a gold-based compound, AubipyOMe. Detailed methodologies for key experiments are provided to allow for replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.
Quantitative Data Comparison
The following tables summarize the inhibitory potency of this compound and its alternatives against different isoforms of the TRAP enzyme.
Table 1: Comparison of IC50 Values for TRAP Inhibitors
| Compound | TRAP Isoform | IC50 (µM) | Source |
| This compound | TRAP 5aOX | 14.2 | [2] |
| TRAP 5bOX | 4.21 | [2] | |
| TRAP 5bMV | 125 | [2] | |
| AubipyOMe | TRAP5a | 1.3 ± 0.5 | [3] |
| TRAP5b | 1.8 ± 0.3 | ||
| 5-PNA | TRAP5b | Not specified, but noted to be selective for this isoform |
Note: The different designations for TRAP 5b (OX and MV) for this compound may refer to different assay conditions or enzyme preparations. A direct comparison of IC50 values should be made with caution due to potential variations in experimental setups between different studies.
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.
TRAP Enzymatic Activity Assay
This protocol is a generalized procedure for determining the inhibitory activity of compounds against TRAP.
Materials:
-
Recombinant TRAP enzyme (isoform-specific)
-
TRAP substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 5.5, containing 10 mM sodium tartrate and 0.1% Triton X-100)
-
Test compounds (this compound, 5-PNA, AubipyOMe) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a defined amount of recombinant TRAP enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a control group with solvent only.
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the TRAP substrate (pNPP) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MDA-MB-231 Cell Migration Assay (Boyden Chamber Assay)
This protocol is used to assess the effect of TRAP inhibitors on the migratory capacity of the MDA-MB-231 breast cancer cell line.
Materials:
-
MDA-MB-231 breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Boyden chamber inserts (e.g., with 8 µm pore size)
-
24-well plates
-
Extracellular matrix protein (e.g., Fibronectin or Collagen I) for coating
-
Test compounds (this compound, 5-PNA, AubipyOMe)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
Procedure:
-
Coat the upper side of the Boyden chamber insert membrane with an extracellular matrix protein and let it dry.
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Starve the cells in a serum-free medium for 24 hours.
-
Harvest the cells and resuspend them in a serum-free medium containing the desired concentration of the test compound.
-
Add cell culture medium with a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Boyden chamber inserts into the wells.
-
Seed the cell suspension containing the test compound into the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).
-
Stain the migrated cells with a staining solution (e.g., 0.5% Crystal Violet).
-
Elute the stain and quantify the absorbance using a microplate reader, or count the number of migrated cells in representative fields under a microscope.
-
Compare the migration in the presence of the test compounds to the control group to determine the inhibitory effect.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which TRAP/ACP5 is believed to promote cancer cell migration and proliferation. Research suggests that TRAP can influence the Transforming Growth Factor Beta (TGFβ) pathway and the cell surface receptor CD44.
Caption: TRAP/ACP5 signaling in cancer cells.
Experimental Workflow
This diagram outlines the general workflow for screening and validating TRAP inhibitors. The initial discovery of this compound involved a high-throughput screening process where compounds with inconsistent results were filtered out.
Caption: Workflow for TRAP inhibitor discovery.
Discussion on Reproducibility
The initial report on the discovery of this compound mentions a crucial step of filtering out compounds with inconsistent results during the screening process. This suggests an early consideration for the reproducibility of the findings. However, specific quantitative data on the reproducibility of the screening assay, such as the Z'-factor, has not been detailed in the available literature. The Z'-factor is a statistical parameter used to quantify the suitability of a high-throughput screening assay for identifying hits, with a value between 0.5 and 1.0 indicating an excellent assay.
For the alternative inhibitors, 5-PNA and AubipyOMe, the primary research articles focus on their synthesis, characterization, and biological activity, with less explicit emphasis on the reproducibility metrics of the initial screening assays from which they may have been identified.
To ensure the reproducibility of the reported effects of this compound and its alternatives, it is essential for researchers to meticulously follow the detailed experimental protocols provided in this guide and in the original publications. Any variations in cell lines, reagent sources, or experimental conditions can significantly impact the outcome. Therefore, independent verification of the reported IC50 values and cellular effects in the user's own laboratory setting is strongly recommended.
References
- 1. Identification of inhibitors of Tartrate-resistant acid phosphatase (TRAP/ACP5) activity by small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent Tartrate Resistant Acid Phosphatase Inhibitor to Study the Function of TRAP in Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm CBK289001 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CBK289001, a known inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), with other alternative inhibitors. The document outlines key orthogonal assays to validate its enzymatic and cell-based activity, presenting supporting experimental data and detailed protocols to aid in the comprehensive evaluation of this compound for research and drug development purposes.
Overview of TRAP Inhibition and the Role of this compound
Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme implicated in various pathological conditions, including cancer metastasis.[1][2] TRAP exists in two main isoforms, 5a and 5b, with TRAP 5b exhibiting higher enzymatic activity.[1][2] The role of TRAP in promoting cancer cell migration, invasion, and anchorage-independent growth makes it a compelling target for therapeutic intervention.[1]
This compound has been identified as an inhibitor of TRAP/ACP5. This guide explores orthogonal assays to confirm its activity and compares its performance with other known TRAP inhibitors.
Comparative Analysis of TRAP Inhibitors
To provide a clear comparison of this compound's performance, this section summarizes its in vitro enzymatic inhibition alongside data for other TRAP inhibitors, 5-phenylnicotinic acid (5-PNA) and AubipyOMe.
| Compound | Target Isoform | IC50 (µM) | Reference |
| This compound | TRAP 5bMV | 125 | |
| TRAP 5bOX | 4.21 | ||
| TRAP 5aOX | 14.2 | ||
| 5-PNA | TRAP 5b | Selective Inhibition (Specific IC50 not provided) | |
| AubipyOMe | TRAP 5a | 1.3 | |
| TRAP 5b | 1.8 |
Orthogonal Assays for Functional Validation
Confirmation of a compound's activity requires a multi-faceted approach. The following orthogonal assays are recommended to validate the efficacy of this compound in both enzymatic and cellular contexts.
In Vitro TRAP Enzymatic Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified TRAP isoforms.
Experimental Workflow:
References
Orthogonal Assays to Confirm CBK289001 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CBK289001, a known inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), with other alternative inhibitors. The document outlines key orthogonal assays to validate its enzymatic and cell-based activity, presenting supporting experimental data and detailed protocols to aid in the comprehensive evaluation of this compound for research and drug development purposes.
Overview of TRAP Inhibition and the Role of this compound
Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme implicated in various pathological conditions, including cancer metastasis.[1][2] TRAP exists in two main isoforms, 5a and 5b, with TRAP 5b exhibiting higher enzymatic activity.[1][2] The role of TRAP in promoting cancer cell migration, invasion, and anchorage-independent growth makes it a compelling target for therapeutic intervention.[1]
This compound has been identified as an inhibitor of TRAP/ACP5. This guide explores orthogonal assays to confirm its activity and compares its performance with other known TRAP inhibitors.
Comparative Analysis of TRAP Inhibitors
To provide a clear comparison of this compound's performance, this section summarizes its in vitro enzymatic inhibition alongside data for other TRAP inhibitors, 5-phenylnicotinic acid (5-PNA) and AubipyOMe.
| Compound | Target Isoform | IC50 (µM) | Reference |
| This compound | TRAP 5bMV | 125 | |
| TRAP 5bOX | 4.21 | ||
| TRAP 5aOX | 14.2 | ||
| 5-PNA | TRAP 5b | Selective Inhibition (Specific IC50 not provided) | |
| AubipyOMe | TRAP 5a | 1.3 | |
| TRAP 5b | 1.8 |
Orthogonal Assays for Functional Validation
Confirmation of a compound's activity requires a multi-faceted approach. The following orthogonal assays are recommended to validate the efficacy of this compound in both enzymatic and cellular contexts.
In Vitro TRAP Enzymatic Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified TRAP isoforms.
Experimental Workflow:
References
A Comparative Guide: CBK289001 Versus Genetic Knockdown of TRAP/ACP5
For researchers, scientists, and drug development professionals investigating the role of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), the choice between utilizing a small molecule inhibitor like CBK289001 and employing genetic knockdown techniques is a critical decision that can significantly influence experimental outcomes. This guide provides an objective comparison of these two approaches, supported by available experimental data, to aid in the selection of the most appropriate method for specific research questions.
TRAP/ACP5, a metalloenzyme involved in bone resorption and implicated in cancer metastasis, exists in two main isoforms: the less active 5a and the more active 5b.[1][2] Both this compound and genetic knockdown aim to abrogate TRAP/ACP5 function, but they do so via distinct mechanisms, each with its own set of advantages and limitations.
At a Glance: Small Molecule Inhibition vs. Genetic Knockdown
| Feature | This compound (Small Molecule Inhibitor) | Genetic Knockdown (e.g., shRNA/siRNA) |
| Mechanism of Action | Direct, reversible binding to the TRAP/ACP5 enzyme, inhibiting its catalytic activity.[3][4] | Post-transcriptional gene silencing by guiding the degradation of TRAP/ACP5 mRNA.[5] |
| Target Level | Protein | mRNA |
| Mode of Administration | Addition to cell culture medium. | Transfection or transduction of cells. |
| Onset of Action | Rapid, often within hours. | Slower, dependent on mRNA and protein turnover rates (typically 24-72 hours). |
| Reversibility | Generally reversible upon removal of the compound. | Can be transient (siRNA) or stable (shRNA), but not readily reversible. |
| Specificity | Potential for off-target effects on other proteins. | Highly specific to the target mRNA sequence, but potential for off-target gene silencing. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and genetic knockdown of TRAP/ACP5. It is important to note that the data for the small molecule inhibitor and genetic knockdown are derived from different studies and are not from a head-to-head comparison.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TRAP 5bOX) | 4.21 µM | Enzymatic Assay | |
| IC50 (TRAP 5aOX) | 14.2 µM | Enzymatic Assay | |
| IC50 (TRAP 5bMV) | 125 µM | Enzymatic Assay | |
| Migration Inhibition | Significant at 20 µM and 100 µM | TRAP-overexpressing MDA-MB-231 |
Table 2: Effects of shRNA-Mediated Knockdown of TRAP/ACP5 in MDA-MB-231 Cells
| Parameter | Observation | Fold Change (vs. Scrambled Control) | Reference |
| TRAP mRNA Expression | Decreased | ~80% reduction | |
| TRAP Protein Expression | Decreased | ~80% reduction | |
| Cell Proliferation | Decreased | Significantly lower | |
| Cell Migration Velocity | Decreased | Significantly lower | |
| Cell Invasion | Decreased | Not explicitly quantified, but reverted |
Signaling Pathways and Workflows
The following diagrams illustrate the TRAP/ACP5 signaling pathway implicated in cancer metastasis and the general experimental workflows for using this compound and genetic knockdown.
Caption: TRAP/ACP5 signaling in breast cancer cells.
Caption: General experimental workflows.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol is a general guideline for treating adherent cells with this compound.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in appropriate culture vessels and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock, prepare working concentrations in complete cell culture medium. Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (medium with the same final concentration of the solvent).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, perform downstream assays such as cell migration, proliferation, or protein expression analysis.
Protocol 2: shRNA-Mediated Knockdown of TRAP/ACP5 in MDA-MB-231 Cells
This protocol is based on the methodology described by Reithmeier et al., 2017.
-
Vector Preparation: Utilize a lentiviral plasmid vector (e.g., pLKO.1-puro) containing shRNA constructs targeting the TRAP/ACP5 mRNA sequence. A scrambled, non-targeting shRNA should be used as a control.
-
Lentivirus Production: Co-transfect the shRNA-containing plasmid with packaging plasmids into a suitable packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Transduction: Harvest the lentivirus-containing supernatant and use it to infect the target cells (MDA-MB-231).
-
Selection: 24 hours post-transduction, replace the medium with fresh medium containing a selection antibiotic (e.g., puromycin at 1 µg/mL) to select for cells that have been successfully transduced.
-
Validation of Knockdown: Expand the selected cells and validate the knockdown of TRAP/ACP5 at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Phenotypic Analysis: Once knockdown is confirmed, the cells are ready for use in functional assays to assess the consequences of reduced TRAP/ACP5 expression.
Discussion and Conclusion
This compound offers a rapid, dose-dependent, and reversible means to inhibit TRAP/ACP5 enzymatic activity. This makes it particularly useful for studying the acute effects of TRAP/ACP5 inhibition on cellular signaling and function. However, the potential for off-target effects, a common concern with small molecule inhibitors, must be carefully considered and controlled for in experimental design.
Genetic knockdown , on the other hand, provides a highly specific method to reduce the total cellular level of the TRAP/ACP5 protein. This approach is ideal for investigating the consequences of long-term protein depletion. The slower onset of action and the potential for off-target gene silencing, although less common with well-designed shRNAs, are important considerations. Furthermore, the creation of stable knockdown cell lines can be a more time- and labor-intensive process compared to the direct application of a small molecule inhibitor.
References
- 1. ACP5 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of inhibitors of Tartrate-resistant acid phosphatase (TRAP/ACP5) activity by small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: CBK289001 Versus Genetic Knockdown of TRAP/ACP5
For researchers, scientists, and drug development professionals investigating the role of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), the choice between utilizing a small molecule inhibitor like CBK289001 and employing genetic knockdown techniques is a critical decision that can significantly influence experimental outcomes. This guide provides an objective comparison of these two approaches, supported by available experimental data, to aid in the selection of the most appropriate method for specific research questions.
TRAP/ACP5, a metalloenzyme involved in bone resorption and implicated in cancer metastasis, exists in two main isoforms: the less active 5a and the more active 5b.[1][2] Both this compound and genetic knockdown aim to abrogate TRAP/ACP5 function, but they do so via distinct mechanisms, each with its own set of advantages and limitations.
At a Glance: Small Molecule Inhibition vs. Genetic Knockdown
| Feature | This compound (Small Molecule Inhibitor) | Genetic Knockdown (e.g., shRNA/siRNA) |
| Mechanism of Action | Direct, reversible binding to the TRAP/ACP5 enzyme, inhibiting its catalytic activity.[3][4] | Post-transcriptional gene silencing by guiding the degradation of TRAP/ACP5 mRNA.[5] |
| Target Level | Protein | mRNA |
| Mode of Administration | Addition to cell culture medium. | Transfection or transduction of cells. |
| Onset of Action | Rapid, often within hours. | Slower, dependent on mRNA and protein turnover rates (typically 24-72 hours). |
| Reversibility | Generally reversible upon removal of the compound. | Can be transient (siRNA) or stable (shRNA), but not readily reversible. |
| Specificity | Potential for off-target effects on other proteins. | Highly specific to the target mRNA sequence, but potential for off-target gene silencing. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and genetic knockdown of TRAP/ACP5. It is important to note that the data for the small molecule inhibitor and genetic knockdown are derived from different studies and are not from a head-to-head comparison.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TRAP 5bOX) | 4.21 µM | Enzymatic Assay | |
| IC50 (TRAP 5aOX) | 14.2 µM | Enzymatic Assay | |
| IC50 (TRAP 5bMV) | 125 µM | Enzymatic Assay | |
| Migration Inhibition | Significant at 20 µM and 100 µM | TRAP-overexpressing MDA-MB-231 |
Table 2: Effects of shRNA-Mediated Knockdown of TRAP/ACP5 in MDA-MB-231 Cells
| Parameter | Observation | Fold Change (vs. Scrambled Control) | Reference |
| TRAP mRNA Expression | Decreased | ~80% reduction | |
| TRAP Protein Expression | Decreased | ~80% reduction | |
| Cell Proliferation | Decreased | Significantly lower | |
| Cell Migration Velocity | Decreased | Significantly lower | |
| Cell Invasion | Decreased | Not explicitly quantified, but reverted |
Signaling Pathways and Workflows
The following diagrams illustrate the TRAP/ACP5 signaling pathway implicated in cancer metastasis and the general experimental workflows for using this compound and genetic knockdown.
Caption: TRAP/ACP5 signaling in breast cancer cells.
Caption: General experimental workflows.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol is a general guideline for treating adherent cells with this compound.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in appropriate culture vessels and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock, prepare working concentrations in complete cell culture medium. Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (medium with the same final concentration of the solvent).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, perform downstream assays such as cell migration, proliferation, or protein expression analysis.
Protocol 2: shRNA-Mediated Knockdown of TRAP/ACP5 in MDA-MB-231 Cells
This protocol is based on the methodology described by Reithmeier et al., 2017.
-
Vector Preparation: Utilize a lentiviral plasmid vector (e.g., pLKO.1-puro) containing shRNA constructs targeting the TRAP/ACP5 mRNA sequence. A scrambled, non-targeting shRNA should be used as a control.
-
Lentivirus Production: Co-transfect the shRNA-containing plasmid with packaging plasmids into a suitable packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Transduction: Harvest the lentivirus-containing supernatant and use it to infect the target cells (MDA-MB-231).
-
Selection: 24 hours post-transduction, replace the medium with fresh medium containing a selection antibiotic (e.g., puromycin at 1 µg/mL) to select for cells that have been successfully transduced.
-
Validation of Knockdown: Expand the selected cells and validate the knockdown of TRAP/ACP5 at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Phenotypic Analysis: Once knockdown is confirmed, the cells are ready for use in functional assays to assess the consequences of reduced TRAP/ACP5 expression.
Discussion and Conclusion
This compound offers a rapid, dose-dependent, and reversible means to inhibit TRAP/ACP5 enzymatic activity. This makes it particularly useful for studying the acute effects of TRAP/ACP5 inhibition on cellular signaling and function. However, the potential for off-target effects, a common concern with small molecule inhibitors, must be carefully considered and controlled for in experimental design.
Genetic knockdown , on the other hand, provides a highly specific method to reduce the total cellular level of the TRAP/ACP5 protein. This approach is ideal for investigating the consequences of long-term protein depletion. The slower onset of action and the potential for off-target gene silencing, although less common with well-designed shRNAs, are important considerations. Furthermore, the creation of stable knockdown cell lines can be a more time- and labor-intensive process compared to the direct application of a small molecule inhibitor.
References
- 1. ACP5 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of inhibitors of Tartrate-resistant acid phosphatase (TRAP/ACP5) activity by small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of CBK289001's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CBK289001, a known inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), with other alternative inhibitors. The information presented is supported by experimental data to aid in the independent verification of its mode of action and to facilitate informed decisions in research and drug development.
Comparative Analysis of TRAP/ACP5 Inhibitors
This compound has been identified as an inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a key enzyme implicated in various pathological processes, including cancer metastasis.[1][2] To objectively assess its performance, a comparison with other known TRAP inhibitors, AubipyOMe and 5-PNA, is presented below.
| Inhibitor | Target(s) | IC50 / Effective Concentration | Key Findings |
| This compound | TRAP 5aOX, TRAP 5bOX, TRAP 5bMV | 14.2 µM (5aOX), 4.21 µM (5bOX), 125 µM (5bMV)[2] | Inhibits TRAP-dependent cell migration in a concentration-dependent manner.[2] |
| AubipyOMe | TRAP5a, TRAP5b | 1.3 µM (TRAP5a), 1.8 µM (TRAP5b)[3] | Potent inhibitor of both TRAP isoforms; inhibits macrophage migration. |
| 5-PNA | TRAP5b | ~100 µM (effective concentration to inhibit migration) | Specifically inhibits the TRAP5b isoform and reduces RANKL-induced macrophage migration. |
Signaling Pathway and Mechanism of Action
TRAP/ACP5 is known to play a role in cancer progression by influencing key signaling pathways. Overexpression of TRAP has been shown to promote metastasis-related cell properties through the regulation of the Transforming Growth Factor β (TGFβ) pathway and CD44. This compound, by inhibiting TRAP, is proposed to interfere with these downstream signaling events, thereby reducing cancer cell migration and proliferation.
Experimental Protocols
To facilitate the independent verification of this compound's mode of action, detailed methodologies for key experiments are provided below.
TRAP/ACP5 Enzymatic Inhibition Assay
This protocol is designed to quantify the inhibitory effect of compounds on TRAP/ACP5 activity.
Materials:
-
Purified recombinant TRAP/ACP5 enzyme
-
Assay Buffer (e.g., 100 mM sodium acetate, 10 mM sodium tartrate, pH 5.5)
-
Substrate (e.g., p-nitrophenyl phosphate (pNPP))
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed amount of TRAP/ACP5 enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (solvent only) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Identification of inhibitors of Tartrate-resistant acid phosphatase (TRAP/ACP5) activity by small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent Tartrate Resistant Acid Phosphatase Inhibitor to Study the Function of TRAP in Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of CBK289001's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CBK289001, a known inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), with other alternative inhibitors. The information presented is supported by experimental data to aid in the independent verification of its mode of action and to facilitate informed decisions in research and drug development.
Comparative Analysis of TRAP/ACP5 Inhibitors
This compound has been identified as an inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a key enzyme implicated in various pathological processes, including cancer metastasis.[1][2] To objectively assess its performance, a comparison with other known TRAP inhibitors, AubipyOMe and 5-PNA, is presented below.
| Inhibitor | Target(s) | IC50 / Effective Concentration | Key Findings |
| This compound | TRAP 5aOX, TRAP 5bOX, TRAP 5bMV | 14.2 µM (5aOX), 4.21 µM (5bOX), 125 µM (5bMV)[2] | Inhibits TRAP-dependent cell migration in a concentration-dependent manner.[2] |
| AubipyOMe | TRAP5a, TRAP5b | 1.3 µM (TRAP5a), 1.8 µM (TRAP5b)[3] | Potent inhibitor of both TRAP isoforms; inhibits macrophage migration. |
| 5-PNA | TRAP5b | ~100 µM (effective concentration to inhibit migration) | Specifically inhibits the TRAP5b isoform and reduces RANKL-induced macrophage migration. |
Signaling Pathway and Mechanism of Action
TRAP/ACP5 is known to play a role in cancer progression by influencing key signaling pathways. Overexpression of TRAP has been shown to promote metastasis-related cell properties through the regulation of the Transforming Growth Factor β (TGFβ) pathway and CD44. This compound, by inhibiting TRAP, is proposed to interfere with these downstream signaling events, thereby reducing cancer cell migration and proliferation.
Experimental Protocols
To facilitate the independent verification of this compound's mode of action, detailed methodologies for key experiments are provided below.
TRAP/ACP5 Enzymatic Inhibition Assay
This protocol is designed to quantify the inhibitory effect of compounds on TRAP/ACP5 activity.
Materials:
-
Purified recombinant TRAP/ACP5 enzyme
-
Assay Buffer (e.g., 100 mM sodium acetate, 10 mM sodium tartrate, pH 5.5)
-
Substrate (e.g., p-nitrophenyl phosphate (pNPP))
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed amount of TRAP/ACP5 enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (solvent only) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Identification of inhibitors of Tartrate-resistant acid phosphatase (TRAP/ACP5) activity by small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent Tartrate Resistant Acid Phosphatase Inhibitor to Study the Function of TRAP in Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of CBK289001 and Other TRAP/ACP5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CBK289001, a novel inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), with other known inhibitors of this enzyme. TRAP/ACP5, a key enzyme in osteoclast-mediated bone resorption and a driver of metastasis in various cancers, has emerged as a promising therapeutic target.[1] This document summarizes the available quantitative data, details experimental protocols for inhibitor evaluation, and visualizes the relevant biological pathways to aid in the assessment of their therapeutic potential.
Comparative Efficacy of TRAP/ACP5 Inhibitors
The therapeutic potential of small molecule inhibitors targeting TRAP/ACP5 is primarily evaluated based on their potency in enzymatic assays and their efficacy in cell-based functional assays, such as migration and invasion assays. This section compares this compound with other notable TRAP/ACP5 inhibitors.
Enzymatic Inhibition Profile
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values of this compound and a highly potent gold-based inhibitor, AubipyOMe, against different isoforms of TRAP/ACP5.[2]
| Compound | Target Isoform | IC50 (µM) |
| This compound | TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 | |
| TRAP 5aOX | 14.2 | |
| AubipyOMe | TRAP 5a | 1.3 |
| TRAP 5b | 1.8 |
Table 1: Comparative IC50 values of TRAP/ACP5 inhibitors.
Cellular Activity: Inhibition of Cancer Cell Migration
The metastatic cascade is a complex process involving cell migration and invasion. TRAP/ACP5 has been shown to promote these activities in cancer cells. The following table summarizes the observed effects of this compound and another TRAP inhibitor, 5-phenylnicotinic acid (5-PNA), on the migration of MDA-MB-231 breast cancer cells, a commonly used model for metastatic breast cancer.
| Compound | Cell Line | Assay Type | Observed Effect | Effective Concentration |
| This compound | TRAP-overexpressing MDA-MB-231 | Migration Assay | Concentration-dependent inhibition of cell migration. | 20 µM and 100 µM |
| 5-PNA | TRAP-overexpressing MDA-MB-231 | Wound Migration & Transwell Invasion | Reverted TRAP-dependent promotion of cell migration and invasion. | 200 µM |
Table 2: Effects of TRAP/ACP5 inhibitors on cancer cell migration. [1]
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the evaluation of therapeutic compounds. Below are detailed methodologies for the key experiments cited in this guide.
TRAP/ACP5 Enzymatic Assay
This microplate-based enzymatic assay is used to determine the in vitro potency of compounds against TRAP/ACP5 activity.[3]
Materials:
-
Recombinant TRAP/ACP5 isoforms (5a and 5b)
-
Assay buffer: 0.1 M sodium acetate, pH 5.5, containing 10 mM sodium tartrate and 0.1% Triton X-100
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 50 µL of the assay buffer containing the TRAP/ACP5 enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
MDA-MB-231 Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of a compound to inhibit the migration of cancer cells in a two-dimensional space.
Materials:
-
MDA-MB-231 breast cancer cells (TRAP-overexpressing and control)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
24-well culture plates
-
Pipette tips (p200) for creating the "wound"
-
Microscope with live-cell imaging capabilities
-
Test compounds
Procedure:
-
Seed MDA-MB-231 cells in 24-well plates and grow them to confluence.
-
Create a "wound" in the cell monolayer by scratching with a p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add serum-free medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Place the plate in a live-cell imaging system and acquire images of the wound area at regular intervals (e.g., every 2 hours) for up to 48 hours.
-
Analyze the images to measure the rate of wound closure over time.
-
Compare the migration rates of cells treated with the test compound to the vehicle control to determine the inhibitory effect.
Signaling Pathways and Experimental Workflow
Understanding the underlying biological pathways and the experimental workflow is crucial for interpreting the data and planning future research.
TRAP/ACP5 Signaling in Cancer Metastasis
TRAP/ACP5 promotes cancer cell migration and invasion through its interaction with the Transforming Growth Factor-beta (TGFβ) signaling pathway and the cell surface receptor CD44.[1]
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a typical workflow for the evaluation of potential TRAP/ACP5 inhibitors.
References
- 1. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of inhibitors of Tartrate-resistant acid phosphatase (TRAP/ACP5) activity by small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of CBK289001 and Other TRAP/ACP5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CBK289001, a novel inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), with other known inhibitors of this enzyme. TRAP/ACP5, a key enzyme in osteoclast-mediated bone resorption and a driver of metastasis in various cancers, has emerged as a promising therapeutic target.[1] This document summarizes the available quantitative data, details experimental protocols for inhibitor evaluation, and visualizes the relevant biological pathways to aid in the assessment of their therapeutic potential.
Comparative Efficacy of TRAP/ACP5 Inhibitors
The therapeutic potential of small molecule inhibitors targeting TRAP/ACP5 is primarily evaluated based on their potency in enzymatic assays and their efficacy in cell-based functional assays, such as migration and invasion assays. This section compares this compound with other notable TRAP/ACP5 inhibitors.
Enzymatic Inhibition Profile
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values of this compound and a highly potent gold-based inhibitor, AubipyOMe, against different isoforms of TRAP/ACP5.[2]
| Compound | Target Isoform | IC50 (µM) |
| This compound | TRAP 5bMV | 125 |
| TRAP 5bOX | 4.21 | |
| TRAP 5aOX | 14.2 | |
| AubipyOMe | TRAP 5a | 1.3 |
| TRAP 5b | 1.8 |
Table 1: Comparative IC50 values of TRAP/ACP5 inhibitors.
Cellular Activity: Inhibition of Cancer Cell Migration
The metastatic cascade is a complex process involving cell migration and invasion. TRAP/ACP5 has been shown to promote these activities in cancer cells. The following table summarizes the observed effects of this compound and another TRAP inhibitor, 5-phenylnicotinic acid (5-PNA), on the migration of MDA-MB-231 breast cancer cells, a commonly used model for metastatic breast cancer.
| Compound | Cell Line | Assay Type | Observed Effect | Effective Concentration |
| This compound | TRAP-overexpressing MDA-MB-231 | Migration Assay | Concentration-dependent inhibition of cell migration. | 20 µM and 100 µM |
| 5-PNA | TRAP-overexpressing MDA-MB-231 | Wound Migration & Transwell Invasion | Reverted TRAP-dependent promotion of cell migration and invasion. | 200 µM |
Table 2: Effects of TRAP/ACP5 inhibitors on cancer cell migration. [1]
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the evaluation of therapeutic compounds. Below are detailed methodologies for the key experiments cited in this guide.
TRAP/ACP5 Enzymatic Assay
This microplate-based enzymatic assay is used to determine the in vitro potency of compounds against TRAP/ACP5 activity.[3]
Materials:
-
Recombinant TRAP/ACP5 isoforms (5a and 5b)
-
Assay buffer: 0.1 M sodium acetate, pH 5.5, containing 10 mM sodium tartrate and 0.1% Triton X-100
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 50 µL of the assay buffer containing the TRAP/ACP5 enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
MDA-MB-231 Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of a compound to inhibit the migration of cancer cells in a two-dimensional space.
Materials:
-
MDA-MB-231 breast cancer cells (TRAP-overexpressing and control)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
24-well culture plates
-
Pipette tips (p200) for creating the "wound"
-
Microscope with live-cell imaging capabilities
-
Test compounds
Procedure:
-
Seed MDA-MB-231 cells in 24-well plates and grow them to confluence.
-
Create a "wound" in the cell monolayer by scratching with a p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add serum-free medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Place the plate in a live-cell imaging system and acquire images of the wound area at regular intervals (e.g., every 2 hours) for up to 48 hours.
-
Analyze the images to measure the rate of wound closure over time.
-
Compare the migration rates of cells treated with the test compound to the vehicle control to determine the inhibitory effect.
Signaling Pathways and Experimental Workflow
Understanding the underlying biological pathways and the experimental workflow is crucial for interpreting the data and planning future research.
TRAP/ACP5 Signaling in Cancer Metastasis
TRAP/ACP5 promotes cancer cell migration and invasion through its interaction with the Transforming Growth Factor-beta (TGFβ) signaling pathway and the cell surface receptor CD44.[1]
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a typical workflow for the evaluation of potential TRAP/ACP5 inhibitors.
References
- 1. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of inhibitors of Tartrate-resistant acid phosphatase (TRAP/ACP5) activity by small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of CBK289001 with Other Small Molecule Inhibitors of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor CBK289001 with other known inhibitors of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a key enzyme implicated in cancer metastasis. The following sections present a head-to-head comparison of their performance based on available experimental data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Performance Comparison of TRAP Inhibitors
The following table summarizes the in vitro potency of this compound and other small molecule inhibitors against different isoforms of Tartrate-Resistant Acid Phosphatase (TRAP). The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.
| Inhibitor | Target(s) | IC50 / Ki | Cell-Based Assay Performance | Reference |
| This compound | TRAP 5bMV, TRAP 5bOX, TRAP 5aOX | IC50: 125 µM (5bMV), 4.21 µM (5bOX), 14.2 µM (5aOX) | Inhibits migration of TRAP-overexpressing MDA-MB-231 breast cancer cells. | [1] |
| 5-Phenylnicotinic acid (5-PNA) | TRAP 5b | Ki: Low micromolar range | Inhibits migration and invasion of TRAP-overexpressing MDA-MB-231 cells. Does not inhibit TRAP 5a. | |
| AubipyOMe | TRAP 5a, TRAP 5b | IC50: 1.3 µM (5a), 1.8 µM (5b) | Inhibited mouse macrophage migration over osteopontin-coated membranes. | |
| Sodium Tartrate | Acid Phosphatases (non-specific) | - | Classical inhibitor of most acid phosphatases, but not TRAP. | |
| Sodium Fluoride | Acid and Alkaline Phosphatases | - | General phosphatase inhibitor. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz.
References
Head-to-Head Comparison of CBK289001 with Other Small Molecule Inhibitors of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor CBK289001 with other known inhibitors of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a key enzyme implicated in cancer metastasis. The following sections present a head-to-head comparison of their performance based on available experimental data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Performance Comparison of TRAP Inhibitors
The following table summarizes the in vitro potency of this compound and other small molecule inhibitors against different isoforms of Tartrate-Resistant Acid Phosphatase (TRAP). The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.
| Inhibitor | Target(s) | IC50 / Ki | Cell-Based Assay Performance | Reference |
| This compound | TRAP 5bMV, TRAP 5bOX, TRAP 5aOX | IC50: 125 µM (5bMV), 4.21 µM (5bOX), 14.2 µM (5aOX) | Inhibits migration of TRAP-overexpressing MDA-MB-231 breast cancer cells. | [1] |
| 5-Phenylnicotinic acid (5-PNA) | TRAP 5b | Ki: Low micromolar range | Inhibits migration and invasion of TRAP-overexpressing MDA-MB-231 cells. Does not inhibit TRAP 5a. | |
| AubipyOMe | TRAP 5a, TRAP 5b | IC50: 1.3 µM (5a), 1.8 µM (5b) | Inhibited mouse macrophage migration over osteopontin-coated membranes. | |
| Sodium Tartrate | Acid Phosphatases (non-specific) | - | Classical inhibitor of most acid phosphatases, but not TRAP. | |
| Sodium Fluoride | Acid and Alkaline Phosphatases | - | General phosphatase inhibitor. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of CBK289001: A Guide for Laboratory Professionals
For immediate reference, this document provides essential safety and logistical information for the proper disposal of the research chemical CBK289001. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below. This information is essential for understanding the compound's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₁₉H₂₀N₆O₄ |
| Molecular Weight | 396.40 g/mol |
| CAS Number | 1212663-24-5 |
| Appearance | White to off-white solid |
| Solubility in DMSO | 100 mg/mL (252.27 mM) |
Disposal Protocol for this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This protocol is based on general best practices for chemical waste management and should be adapted to comply with all applicable local, state, and federal regulations, as well as institutional policies. Crucially, the official Safety Data Sheet (SDS) for this compound, available from the supplier, must be consulted prior to any handling or disposal of this compound.
Personal Protective Equipment (PPE) Required:
-
NIOSH-approved respirator
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Lab coat
Procedure:
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Waste Collection:
-
Collect solid this compound waste in a clearly labeled, sealable, and chemically resistant container.
-
Collect liquid waste containing this compound in a separate, leak-proof, and appropriately labeled container. The container should be compatible with the solvents used.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: "1212663-24-5"
-
An accurate description of the contents (e.g., "Solid this compound waste," "this compound in DMSO solution")
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the waste manifest or any other required documentation to the disposal service.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS and your institution's safety protocols before handling or disposing of any chemical.
Proper Disposal of CBK289001: A Guide for Laboratory Professionals
For immediate reference, this document provides essential safety and logistical information for the proper disposal of the research chemical CBK289001. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below. This information is essential for understanding the compound's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₁₉H₂₀N₆O₄ |
| Molecular Weight | 396.40 g/mol |
| CAS Number | 1212663-24-5 |
| Appearance | White to off-white solid |
| Solubility in DMSO | 100 mg/mL (252.27 mM) |
Disposal Protocol for this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This protocol is based on general best practices for chemical waste management and should be adapted to comply with all applicable local, state, and federal regulations, as well as institutional policies. Crucially, the official Safety Data Sheet (SDS) for this compound, available from the supplier, must be consulted prior to any handling or disposal of this compound.
Personal Protective Equipment (PPE) Required:
-
NIOSH-approved respirator
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Lab coat
Procedure:
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Waste Collection:
-
Collect solid this compound waste in a clearly labeled, sealable, and chemically resistant container.
-
Collect liquid waste containing this compound in a separate, leak-proof, and appropriately labeled container. The container should be compatible with the solvents used.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: "1212663-24-5"
-
An accurate description of the contents (e.g., "Solid this compound waste," "this compound in DMSO solution")
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the waste manifest or any other required documentation to the disposal service.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS and your institution's safety protocols before handling or disposing of any chemical.
Personal protective equipment for handling CBK289001
Disclaimer: This document provides essential safety and logistical information for the handling of CBK289001 based on general best practices for potent small molecule inhibitors. As no specific Safety Data Sheet (SDS) for this compound is publicly available, this guidance should be supplemented by a thorough risk assessment conducted by qualified personnel in your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety in the laboratory.
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is a potent, powdered small molecule inhibitor, a comprehensive approach to personal protective equipment is mandatory to prevent inhalation, skin contact, and eye exposure. The following table summarizes the required PPE.
| Protection Type | Required PPE | Specifications and Best Practices |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Mandatory when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1] Ensure proper fit testing and training for respirator use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory where this compound is handled.[1][2] A face shield may be required for procedures with a high risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Double gloving is highly recommended, especially when handling concentrated solutions or the pure compound.[3] Gloves should be inspected for any signs of degradation and changed frequently. |
| Body Protection | Fully buttoned lab coat or disposable gown | A lab coat dedicated to handling hazardous materials is required. Consider a disposable gown for procedures with a higher risk of contamination. |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. |
Experimental Protocol: Safe Handling and Disposal of this compound
Adherence to the following step-by-step protocol is crucial for the safe handling and disposal of this compound.
1. Preparation and Engineering Controls:
-
All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood to minimize the risk of inhalation.
-
Ensure that a properly stocked chemical spill kit is readily accessible.
-
Designate a specific area within the laboratory for the handling and storage of this compound.
2. Weighing and Solution Preparation:
-
Don all required PPE as outlined in the table above.
-
Carefully weigh the required amount of this compound powder within the chemical fume hood.
-
To prepare solutions, slowly add the solvent to the powder to avoid aerosolization.
-
Gently mix until the solid is completely dissolved.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
The compound should be stored in a designated, well-ventilated, and secure area.
-
For long-term storage, follow the manufacturer's recommendations, which may include storage at low temperatures (e.g., -20°C or -80°C).
4. Spill and Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material and any contaminated debris into a designated hazardous waste container. Clean the spill area thoroughly.
5. Disposal Plan:
-
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect contaminated consumables such as pipette tips, tubes, and gloves in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect unused solutions and contaminated media in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Follow your institution's EHS guidelines for the final disposal of hazardous chemical waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Personal protective equipment for handling CBK289001
Disclaimer: This document provides essential safety and logistical information for the handling of CBK289001 based on general best practices for potent small molecule inhibitors. As no specific Safety Data Sheet (SDS) for this compound is publicly available, this guidance should be supplemented by a thorough risk assessment conducted by qualified personnel in your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety in the laboratory.
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is a potent, powdered small molecule inhibitor, a comprehensive approach to personal protective equipment is mandatory to prevent inhalation, skin contact, and eye exposure. The following table summarizes the required PPE.
| Protection Type | Required PPE | Specifications and Best Practices |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Mandatory when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1] Ensure proper fit testing and training for respirator use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory where this compound is handled.[1][2] A face shield may be required for procedures with a high risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Double gloving is highly recommended, especially when handling concentrated solutions or the pure compound.[3] Gloves should be inspected for any signs of degradation and changed frequently. |
| Body Protection | Fully buttoned lab coat or disposable gown | A lab coat dedicated to handling hazardous materials is required. Consider a disposable gown for procedures with a higher risk of contamination. |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. |
Experimental Protocol: Safe Handling and Disposal of this compound
Adherence to the following step-by-step protocol is crucial for the safe handling and disposal of this compound.
1. Preparation and Engineering Controls:
-
All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood to minimize the risk of inhalation.
-
Ensure that a properly stocked chemical spill kit is readily accessible.
-
Designate a specific area within the laboratory for the handling and storage of this compound.
2. Weighing and Solution Preparation:
-
Don all required PPE as outlined in the table above.
-
Carefully weigh the required amount of this compound powder within the chemical fume hood.
-
To prepare solutions, slowly add the solvent to the powder to avoid aerosolization.
-
Gently mix until the solid is completely dissolved.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
The compound should be stored in a designated, well-ventilated, and secure area.
-
For long-term storage, follow the manufacturer's recommendations, which may include storage at low temperatures (e.g., -20°C or -80°C).
4. Spill and Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material and any contaminated debris into a designated hazardous waste container. Clean the spill area thoroughly.
5. Disposal Plan:
-
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect contaminated consumables such as pipette tips, tubes, and gloves in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect unused solutions and contaminated media in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Follow your institution's EHS guidelines for the final disposal of hazardous chemical waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
